molecular formula C16H15F2N3Si B1673485 Flusilazole CAS No. 85509-19-9

Flusilazole

Cat. No.: B1673485
CAS No.: 85509-19-9
M. Wt: 315.39 g/mol
InChI Key: FQKUGOMFVDPBIZ-UHFFFAOYSA-N
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Description

Flusilazole is a broad-spectrum systemic fungicide belonging to the triazole chemical class, also known as a conazole or sterol demethylation inhibitor (DMI) . Its primary research value lies in studying its mechanism of action, which involves the inhibition of ergosterol biosynthesis in pathogenic fungi . By targeting the CYP51 enzyme (lanosterol 14α-demethylase), this compound disrupts the formation of ergosterol, an essential component of fungal cell membranes, thereby demonstrating potent protective, curative, and eradicative activities in plant pathology models . Researchers employ this compound to control a wide range of fungal pathogens in various crops, including Ascomycetes, Basidiomycetes, and Deuteromycetes . Specific applications in agricultural research involve managing diseases such as apple scab, powdery mildew, Sigatoka disease in bananas, eyespot in cereals, rusts, and black rot in grapes . Its systemic properties make it a valuable compound for studying uptake and translocation in plants . From a toxicological and regulatory research perspective, it is important to note that this compound has been shown to produce birth defects in high-dose animal studies and there are concerns that it may be a reproductive/developmental toxin and an endocrine disruptor . Furthermore, this compound is not approved for use in the European Union . This product is strictly for research use in laboratory settings and is not intended for personal, household, veterinary, or agricultural application.

Properties

IUPAC Name

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane
Source PubChem
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InChI

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUGOMFVDPBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024235
Record name Flusilazole
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Molecular Weight

315.39 g/mol
Source PubChem
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Physical Description

Solid
Record name Flusilazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85509-19-9
Record name Flusilazole
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Record name Flusilazole [ISO]
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Record name Flusilazole
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Record name 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl]
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Record name FLUSILAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flusilazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 °C
Record name Flusilazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Flusilazole's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusilazole is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol biosynthesis inhibitors (SBIs). Its primary mechanism of action is the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting ergosterol production, this compound leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol, ultimately resulting in the cessation of fungal growth and cell death. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

This compound is a well-established organosilicon fungicide used to control a wide range of fungal pathogens in agricultural settings, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[1] Its efficacy stems from its targeted disruption of a fundamental process in fungal physiology: the biosynthesis of ergosterol.[2] This targeted approach provides a degree of selectivity, as the fungal CYP51 enzyme is significantly more sensitive to this compound than its mammalian counterpart.[3] Understanding the precise molecular interactions and cellular consequences of this compound treatment is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.

The Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4] This enzyme catalyzes the removal of a methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[5]

This compound, like other azole fungicides, contains a nitrogen atom in its triazole ring that binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.[3]

The consequences of CYP51 inhibition are twofold:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects the activity of membrane-associated enzymes and transport systems, hindering nutrient uptake and cell signaling.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol and eburicol. These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability and ultimately, cell lysis.

Signaling Pathways and Cellular Effects

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of cellular events that contribute to its antifungal activity.

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the specific step inhibited by this compound.

Ergosterol_Biosynthesis cluster_early Early Steps cluster_late Late Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Target of this compound Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Lanosterol Inhibits

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies depending on the fungal species, isolate, and the specific experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

Fungal PathogenParameterValue RangeReference
Botrytis cinereaEC50 (mycelial growth)0.021 - 0.372 µg/mL[6]
Sclerotinia sclerotiorumEC50 (mycelial growth)0.0227 - 0.3436 µg/mL[7]
Sclerotinia sclerotiorumEC50 (mycelial growth)0.085 - 0.104 µg/mL[8][9]
Fusarium oxysporumIC500.152 ppm[10]
Colletotrichum capsiciEC50 (carbendazim 12% + this compound 12.5% SE)549 µg/mL[11]
YeastIC50 (demethylation)[3]
Rat LiverIC50 (demethylation)100-fold less sensitive than yeast[3]

EC50: Effective concentration causing 50% inhibition. IC50: Inhibitory concentration causing 50% inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay

This protocol outlines the determination of the effective concentration of this compound that inhibits 50% of mycelial growth (EC50).

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Data Collection and Analysis Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of this compound. Prepare a series of dilutions of this compound. Prepare stock solution of this compound in a suitable solvent (e.g., DMSO).->Prepare a series of dilutions of this compound. Prepare potato dextrose agar (PDA) and amend with the different concentrations of this compound. Prepare potato dextrose agar (PDA) and amend with the different concentrations of this compound. Prepare a series of dilutions of this compound.->Prepare potato dextrose agar (PDA) and amend with the different concentrations of this compound. Pour amended PDA into Petri dishes. Pour amended PDA into Petri dishes. Prepare potato dextrose agar (PDA) and amend with the different concentrations of this compound.->Pour amended PDA into Petri dishes. Obtain pure culture of the target fungal pathogen. Obtain pure culture of the target fungal pathogen. Pour amended PDA into Petri dishes.->Obtain pure culture of the target fungal pathogen. Cut mycelial plugs from the edge of an actively growing culture. Cut mycelial plugs from the edge of an actively growing culture. Obtain pure culture of the target fungal pathogen.->Cut mycelial plugs from the edge of an actively growing culture. Place a mycelial plug in the center of each PDA plate (including control plates with no fungicide). Place a mycelial plug in the center of each PDA plate (including control plates with no fungicide). Cut mycelial plugs from the edge of an actively growing culture.->Place a mycelial plug in the center of each PDA plate (including control plates with no fungicide). Incubate plates at an optimal temperature for the fungus (e.g., 25°C) in the dark. Incubate plates at an optimal temperature for the fungus (e.g., 25°C) in the dark. Place a mycelial plug in the center of each PDA plate (including control plates with no fungicide).->Incubate plates at an optimal temperature for the fungus (e.g., 25°C) in the dark. Measure the diameter of the fungal colony at regular intervals (e.g., daily) until the control plate is fully grown. Measure the diameter of the fungal colony at regular intervals (e.g., daily) until the control plate is fully grown. Incubate plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.->Measure the diameter of the fungal colony at regular intervals (e.g., daily) until the control plate is fully grown. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Measure the diameter of the fungal colony at regular intervals (e.g., daily) until the control plate is fully grown.->Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Perform regression analysis of the percentage inhibition against the log of the fungicide concentration to determine the EC50 value. Perform regression analysis of the percentage inhibition against the log of the fungicide concentration to determine the EC50 value. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.->Perform regression analysis of the percentage inhibition against the log of the fungicide concentration to determine the EC50 value.

Workflow for determining the in vitro efficacy of this compound.
Sterol Extraction and Analysis

This protocol describes a general method for extracting and quantifying sterols from fungal cells treated with this compound to observe the depletion of ergosterol and the accumulation of other sterols.

Materials:

  • Fungal culture

  • This compound

  • Alcoholic potassium hydroxide (KOH)

  • n-Heptane or petroleum ether

  • Sterile water

  • Vortex mixer

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Ergosterol standard

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal pathogen in a suitable liquid medium to the mid-logarithmic phase.

    • Introduce this compound at a predetermined concentration (e.g., EC50 value) and a control with no fungicide.

    • Incubate for a specified period.

  • Cell Harvesting and Saponification:

    • Harvest the fungal mycelia by filtration or centrifugation.

    • Wash the mycelia with sterile water.

    • Add alcoholic KOH to the mycelial pellet and vortex thoroughly.

    • Incubate at a high temperature (e.g., 85°C) for 1-4 hours to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane (or petroleum ether) to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

    • Separate the phases by centrifugation.

    • Carefully transfer the upper organic layer containing the sterols to a new tube.

  • Quantification:

    • Spectrophotometric Method: Scan the absorbance of the sterol extract between 240 and 300 nm. The presence of ergosterol will show a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths. The accumulation of other sterols will alter the shape of the absorbance spectrum.

    • HPLC Analysis: For a more detailed analysis, the extracted sterols can be dried, redissolved in a suitable solvent, and analyzed by HPLC. This allows for the separation and quantification of ergosterol and other accumulated sterol intermediates by comparing the retention times and peak areas to known standards.[12]

Mechanisms of Resistance

The emergence of resistance to this compound and other azole fungicides is a significant concern in agriculture and medicine. The primary mechanisms of resistance in fungal pathogens include:

  • Target Site Modification: Point mutations in the ERG11 (CYP51) gene can alter the amino acid sequence of the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Increased Efflux: Overexpression of genes encoding ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can lead to the active efflux of this compound from the fungal cell. This reduces the intracellular concentration of the fungicide, preventing it from reaching its target.

Conclusion

This compound's mechanism of action is a well-defined and highly effective strategy for controlling a broad spectrum of fungal pathogens. Its specific inhibition of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and combat fungal diseases. A thorough understanding of its mechanism is essential for its judicious use, for managing the development of resistance, and for the rational design of new and more effective antifungal therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Flusilazole

This compound is a broad-spectrum systemic fungicide belonging to the triazole class, recognized for its efficacy against a wide range of fungal pathogens in agricultural applications.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane[1]
CAS Number 85509-19-9[1][4][5]
Molecular Formula C₁₆H₁₅F₂N₃Si[1][4][6]
Molecular Weight 315.39 g/mol [1][4][5][6]
Canonical SMILES C--INVALID-LINK--(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F[7]
InChI Key FQKUGOMFVDPBIZ-UHFFFAOYSA-N[4][5]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Physical State White crystalline solid[8][9]
Melting Point 53 - 55 °C[5][10]
Boiling Point 393 °C at 760 mmHg[10]
Vapor Pressure 2.925 x 10⁻⁷ mmHg at 25 °C[11]
Water Solubility 41.9 mg/L at 20 °C[5][7]
Solubility in Organic Solvents Soluble in many organic solvents.[11]
Hexane: 85,000 mg/L at 20 °C[7]
Ethyl acetate: 200,000 mg/L at 20 °C[7]
Xylene: 200,000 mg/L at 20 °C[7]
Octanol-Water Partition Coefficient (Log Kₒw) 3.70[1]
Density 1.31 g/cm³[5]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is guided by standardized protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method - OECD 102)

The melting point of this compound can be determined using the capillary method as outlined in OECD Guideline 102.[11][12]

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of approximately 3 mm.[13][14]

  • Apparatus: A melting point apparatus equipped with a heated block and a means to control and measure the temperature, such as a calibrated thermometer or a digital temperature sensor, is used.[13][14]

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for the final determination.[14]

    • The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded as the melting range.[14]

  • Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure substance, while a broader range suggests the presence of impurities.[14][15]

Water Solubility Determination (Flask Method - OECD 105)

The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of substances like this compound.[7][16]

  • Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.[16]

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. This may take 24 hours or longer.[16]

    • After equilibration, the solution is allowed to stand to permit the separation of undissolved material.

    • The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration.

    • The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Octanol-Water Partition Coefficient (HPLC Method - OECD 117)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and can be determined using reversed-phase HPLC.[17][18]

  • Principle: A correlation is established between the retention time of a substance on a reversed-phase HPLC column and its known Kₒw value. The Kₒw of the test substance is then determined by comparing its retention time to this correlation.[17]

  • Procedure:

    • A series of reference compounds with known Log Kₒw values are injected into the HPLC system.

    • The retention times of these reference compounds are recorded.

    • A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known Log Kₒw values of the reference compounds.

    • This compound is then injected into the same HPLC system under identical conditions, and its retention time is measured.

    • The Log Kₒw of this compound is calculated from its retention time using the calibration curve.[17][18]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane.[5][6]

This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[10][13][19] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[10] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[19] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and leads to cell death.[3]

Mandatory Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple steps FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Methylated_sterols 14α-methylated sterols Lanosterol->Methylated_sterols 14α-demethylase (CYP51) Zymosterol Zymosterol Methylated_sterols->Zymosterol Other enzymes Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps HMG_CoA_synthase HMG-CoA synthase HMG_CoA_reductase HMG-CoA reductase Mevalonate_kinase Mevalonate kinase IPP_isomerase IPP isomerase FPP_synthase FPP synthase Squalene_synthase Squalene synthase Squalene_epoxidase Squalene epoxidase Lanosterol_synthase Lanosterol synthase Demethylase 14α-demethylase (CYP51) Other_enzymes Other enzymes This compound This compound This compound->Demethylase

Caption: Ergosterol biosynthesis pathway and inhibition by this compound.

References

Synthesis and manufacturing process of Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Flusilazole

Introduction

This compound, with the chemical name 1-[[bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazole, is a potent organosilicon fungicide.[1][2][3] It is recognized for its broad-spectrum, systemic activity with both protective and curative properties against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[4][5][6] Its mechanism of action involves the inhibition of sterol biosynthesis, which disrupts the structure and function of fungal cell membranes.[4][5] Developed by DuPont, this compound is utilized in agriculture to control infections on various fruit and vegetable crops.[3] This guide provides a detailed overview of its synthesis, manufacturing processes, experimental protocols, and key quantitative data for researchers and professionals in drug development.

Synthesis Pathways

The commercial production of this compound is primarily achieved through a multi-step synthesis that combines organosilicon and triazole chemistry.[4] The literature describes two main synthetic routes, with the direct coupling method being the most commonly employed in industrial settings.[7]

Route 1: Direct Nucleophilic Substitution (Commercially Preferred)

This method involves the direct reaction of a chlorosilyl intermediate with a salt of 1,2,4-triazole. The key intermediate, bis(4-fluorophenyl)methylchloromethylsilane, is reacted with sodium triazole in a suitable solvent to yield this compound.[7] This approach is favored for its relative simplicity and efficiency.

Route 2: Iodination followed by Substitution

An alternative pathway involves converting the bis(4-fluorophenyl)chloromethylmethylsilane intermediate to an iodinated version before reacting it with sodium triazole.[7] While viable, this two-step process is less common in large-scale manufacturing.

The synthesis of the crucial precursor, bis(4-fluorophenyl)methylchloromethylsilane, often starts with the preparation of a p-fluorophenyl Grignard reagent.[7] However, the use of Grignard reagents presents significant cost and safety challenges in industrial production, particularly concerning the use of volatile and flammable solvents like diethyl ether.[7]

Manufacturing Process Workflow

The industrial manufacturing of this compound follows a structured workflow from raw materials to the final formulated product. The process necessitates precise control over reaction conditions to ensure high yield and purity.[4]

G This compound Manufacturing Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Purification & Formulation p_fluorobenzene p-Fluorobenzene grignard p-Fluorophenyl Grignard Reagent p_fluorobenzene->grignard Mg, I₂ silane_intermediate Bis(4-fluorophenyl)methylchloromethylsilane grignard->silane_intermediate Dichloromethylmethylsilane flusilazole_crude Crude this compound silane_intermediate->flusilazole_crude Sodium Triazole, DMF Heat triazole 1,2,4-Triazole na_triazole Sodium Triazole triazole->na_triazole NaH, DMF purification Purification (Distillation, Crystallization) flusilazole_crude->purification flusilazole_tech Technical Grade This compound (TC) purification->flusilazole_tech formulation Formulation (EC, WG, EW) flusilazole_tech->formulation final_product Final Product formulation->final_product

Caption: Overall workflow for the industrial manufacturing of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic steps in the production of this compound.

Protocol 1: Synthesis via Direct Nucleophilic Substitution

This protocol is based on the direct coupling of the chlorosilyl intermediate with sodium 1,2,4-triazolide.

Materials:

  • Bis(4-fluorophenyl)methylchloromethylsilane

  • 1,2,4-Triazole

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated NaCl aqueous solution

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Sodium Triazolide: In a reaction vessel under a nitrogen atmosphere, add a stoichiometric amount of 1,2,4-triazole to a suspension of sodium hydride in anhydrous DMF.

  • Reaction: Cool the suspension of sodium triazolide in DMF to approximately 50°C.[7]

  • Add bis(4-fluorophenyl)methylchloromethylsilane to the suspension.[7]

  • Heat the reaction mixture to 132-136°C and maintain stirring for 8-12 hours.[7]

  • Work-up and Isolation: After the reaction is complete, distill off the DMF under reduced pressure.[7]

  • Cool the residue to 45°C and add water and toluene. Stir the mixture and allow it to cool to room temperature.[7]

  • Separate the organic phase. Wash the organic layer with a saturated aqueous solution of NaCl.[7]

  • Dry the organic phase over anhydrous MgSO₄.[7]

  • Evaporate the solvent to yield the crude this compound product.

  • Purification: Further purification can be achieved by recrystallization or column chromatography to obtain technical-grade this compound.[8]

Protocol 2: Synthesis using a Phase-Transfer Catalyst

This method aims to improve yield and purity by employing a phase-transfer catalyst.

Materials:

  • Bis(4-fluorophenyl)methylchloromethylsilane

  • 1,2,4-Triazolium salt (e.g., sodium, potassium)

  • Phase-transfer catalyst (e.g., quaternary ammonium salt)

  • Organic solvent (e.g., toluene, xylene)[8]

  • Petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reactor, mix the 1,2,4-triazolium salt with a phase-transfer catalyst in an organic solvent such as toluene.[8]

  • Heat the mixture with stirring.

  • Addition of Silane: Slowly add bis(4-fluorophenyl)methylchloromethylsilane dropwise to the heated mixture.[8]

  • Continue to heat and stir the reaction mixture for 4-10 hours.[8]

  • Purification: After the reaction, perform a distillation under reduced pressure. The resulting solid is then recrystallized using petroleum ether.[8]

  • The purified product is obtained by suction filtration and drying.[8]

Chemical Synthesis Pathway Diagram

The following diagram illustrates the core chemical reaction for the synthesis of this compound.

G reactant1 Bis(4-fluorophenyl)methylchloromethylsilane reactant2 Sodium 1,2,4-Triazolide product This compound reactant1->product DMF, 132-136°C reactant2->product byproduct NaCl

Caption: Core reaction scheme for this compound synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis and manufacturing processes for this compound.

ParameterValueConditions / NotesReference
Reaction Yield 55.03%Reaction in DMF solvent.[8]
Product Purity > 95%Using a phase-transfer catalyst.[8]
Technical Grade Purity ≥ 950 g/kg (95%)FAO Specification.[1]
Reaction Temperature 50°CDMF solvent, 64-hour reaction.
132-136°CDMF solvent, 8-12 hour reaction.[7]
Reaction Time 4-10 hoursWith phase-transfer catalyst.[8]
8-12 hoursDMF solvent at 132-136°C.[7]
64 hoursDMF solvent at 50°C.
Energy of Production 529 MJ / kgLife cycle energy requirement.[4]

Conclusion

The synthesis and manufacturing of this compound are well-established processes centered around the nucleophilic substitution of a functionalized organosilane with a triazole salt. While the direct reaction in a polar aprotic solvent like DMF is common, methods employing phase-transfer catalysts have been developed to enhance purity and yield. Key challenges in industrial-scale production are associated with the safe and cost-effective synthesis of the organosilicon precursors. The final product is typically formulated as an emulsifiable concentrate or water-dispersible granules for agricultural application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in the research and development of agrochemicals.

References

Flusilazole: A Technical Guide to its Discovery, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth whitepaper for researchers, scientists, and drug development professionals.

Introduction

Flusilazole, an organosilicon fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens affecting major agricultural crops. Developed and introduced by DuPont, its unique chemical structure and mode of action as a sterol 14α-demethylase inhibitor (DMI) have made it an effective tool for disease management worldwide.[1] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound, with a focus on the experimental methodologies and key data that underpin its scientific foundation.

Discovery and Development History

First reported in 1984, this compound (coded as DPX-H6573) was invented by DuPont Crop Protection.[1][2] Its development was part of a broader research initiative in the 1970s and 1980s that focused on the synthesis and screening of novel triazole compounds for fungicidal activity. The introduction of a silicon atom into the molecular structure was a key innovation that distinguished this compound from other triazole fungicides and contributed to its potent and broad-spectrum efficacy. The development process, from initial discovery to commercialization, followed a rigorous pathway of synthesis, screening, field trials, and toxicological and environmental impact assessments. While the specific internal workflow of DuPont is proprietary, a generalized experimental workflow for the development of a fungicide like this compound is illustrated below.

Fungicide Development Workflow cluster_0 Discovery Phase cluster_1 Pre-clinical Development cluster_2 Field Development & Registration cluster_3 Commercialization Lead Identification Lead Identification Chemical Synthesis Chemical Synthesis Lead Identification->Chemical Synthesis Hypothesis Primary Screening Primary Screening Chemical Synthesis->Primary Screening New Compounds Secondary Screening Secondary Screening Primary Screening->Secondary Screening Active Hits Mode of Action Studies Mode of Action Studies Secondary Screening->Mode of Action Studies Candidate Selection Toxicology & Ecotoxicology Toxicology & Ecotoxicology Secondary Screening->Toxicology & Ecotoxicology Safety Profile Field Trials Field Trials Mode of Action Studies->Field Trials Regulatory Submission Regulatory Submission Toxicology & Ecotoxicology->Regulatory Submission Formulation Development Formulation Development Field Trials->Formulation Development Formulation Development->Regulatory Submission Market Launch Market Launch Regulatory Submission->Market Launch Approval

A generalized workflow for the discovery and development of a novel fungicide.

Chemical Synthesis

This compound, with the chemical name bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane, is synthesized through a multi-step process involving organosilicon and triazole chemistry.[2] A general and efficient synthesis method involves the reaction of a chloromethylsilane precursor with a salt of 1,2,4-triazole.

A described method for the preparation of this compound involves the substitution reaction of 1,2,4-triazole salt with bis(4-fluorophenyl)methyl(chloromethyl)silane.[3] The reaction can be carried out in an organic solvent in the presence of a phase-transfer catalyst.[3] For instance, 1,2,4-triazole potassium salt can be reacted with bis(4-fluorophenyl)methyl(chloromethyl)silane in xylene with a phase-transfer catalyst like tetrabutylammonium chloride.[3] The mixture is heated and stirred for several hours to yield this compound.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid with the following properties:

PropertyValueReference
Molecular Formula C₁₆H₁₅F₂N₃Si[1]
Molecular Weight 315.39 g/mol [1]
Melting Point 53.2 ± 0.06 °C
Vapor Pressure Low[4]
Water Solubility Low, unaffected by pH in the range of 5-9[4]
Octanol/Water Partition Coefficient (log Kow) 3.7
Hydrolytic Stability Stable at pH 5, 7, and 9 at 25°C[4]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound is a systemic fungicide with both protective and curative action.[2] Its mode of action is the inhibition of sterol biosynthesis, specifically targeting the enzyme C14-demethylase (cytochrome P450 monooxygenase).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.

Ergosterol Biosynthesis Inhibition Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14-demethylase (CYP51) C14-demethylase (CYP51) Lanosterol->C14-demethylase (CYP51) Ergosterol Ergosterol C14-demethylase (CYP51)->Ergosterol Demethylation Accumulation of Toxic Sterols Accumulation of Toxic Sterols C14-demethylase (CYP51)->Accumulation of Toxic Sterols Blockage leads to This compound This compound This compound->C14-demethylase (CYP51) Inhibits Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Disrupted Membrane Function Disrupted Membrane Function Ergosterol->Disrupted Membrane Function Depletion leads to Accumulation of Toxic Sterols->Disrupted Membrane Function

Inhibition of the ergosterol biosynthesis pathway by this compound.

Fungicidal Activity

This compound exhibits a broad spectrum of activity against a wide range of phytopathogenic fungi, including species from the Ascomycetes, Basidiomycetes, and Deuteromycetes. It is particularly effective against powdery mildews, rusts, and various leaf spot diseases.

In Vitro Fungicidal Efficacy

The in vitro fungicidal activity of this compound is typically determined by measuring the inhibition of mycelial growth of the target fungi on an amended agar medium. The effective concentration required to inhibit growth by 50% (EC₅₀) is a standard measure of fungicide potency.

Fungal PathogenHostEC₅₀ (µg/mL)Reference
Botrytis cinereaVarious0.021 - 0.372[5]
Sclerotinia sclerotiorumVarious0.0227 - 0.3436[6]
Alternaria alternataSoybean0.0040 - 0.0053[6]

Experimental Protocols

Mycelial Growth Inhibition Assay (EC₅₀ Determination)

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution of known concentration (typically in a solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (e.g., DMSO) should also be prepared.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.

  • Data Collection:

    • Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate.

    • Calculate the average colony diameter for each concentration.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value by probit analysis or by fitting a dose-response curve to the data.

Determination of Ergosterol Content in Fungal Mycelia

Objective: To quantify the ergosterol content in fungal mycelia to assess the impact of this compound on its biosynthesis.

Materials:

  • Fungal mycelia (treated with this compound and untreated control)

  • Potassium hydroxide (KOH)

  • Methanol

  • n-Hexane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

Procedure:

  • Saponification:

    • Harvest and lyophilize the fungal mycelia.

    • To a known weight of dried mycelia, add a solution of KOH in methanol.

    • Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the ergosterol.

  • Extraction:

    • After cooling, add water and n-hexane to the mixture.

    • Vortex vigorously to extract the ergosterol into the n-hexane layer.

    • Separate the n-hexane layer and repeat the extraction process on the aqueous layer.

    • Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

    • Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase such as methanol or acetonitrile/water.

    • Detect ergosterol by its UV absorbance at approximately 282 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of the ergosterol standard.

    • Quantify the ergosterol content in the samples by comparing the peak area to the standard curve.

Toxicological Profile

This compound has been subject to extensive toxicological evaluation. It is classified as slightly to moderately toxic upon acute oral administration in rats.[7] Studies have shown that at high doses, this compound can cause developmental toxicity in rodents.[8] The toxicological data for this compound is derived from a series of standardized tests, often following OECD guidelines.

Representative Protocol: Developmental Toxicity Study (based on OECD Guideline 414)

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Test System: Typically, the rat is used as the test species.

Procedure:

  • Dosing:

    • Pregnant female rats are administered this compound daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 15).

    • At least three dose levels and a concurrent control group (vehicle only) are used. The doses are selected based on preliminary range-finding studies.

  • Maternal Observations:

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are recorded throughout the study.

  • Fetal Evaluation:

    • On the day before expected parturition, the dams are euthanized, and a caesarean section is performed.

    • The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Environmental Fate

The environmental fate of this compound has been studied to understand its persistence and mobility in soil and water. It is known to be persistent in soil under certain conditions. The methodologies for these studies generally follow standardized guidelines, such as those from the OECD.

Representative Protocol: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under both aerobic and anaerobic conditions.

Procedure:

  • Test System:

    • Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH) are used.

    • The test is typically conducted using ¹⁴C-labeled this compound to facilitate the tracking of the parent compound and its transformation products.

  • Incubation:

    • The soil is treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture content.

    • For aerobic conditions, the soil is incubated in flasks that allow for the continuous flow of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

    • For anaerobic conditions, the soil is first incubated aerobically and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis:

    • Soil samples are taken at various time intervals and extracted with appropriate solvents.

    • The extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting (LSC) to determine the concentration of this compound and its transformation products over time.

    • A mass balance is performed to account for all the applied radioactivity.

  • Data Analysis:

    • The degradation kinetics of this compound are determined, and the half-life (DT₅₀) is calculated.

    • The major transformation products are identified and their formation and decline are monitored.

Representative Protocol: Adsorption/Desorption in Soil (based on OECD Guideline 106)

Objective: To determine the extent to which this compound adsorbs to soil particles and its potential for leaching.

Procedure:

  • Test System:

    • A batch equilibrium method is used with several different soil types.

    • A solution of this compound in a calcium chloride solution is prepared.

  • Adsorption Phase:

    • Known amounts of soil are equilibrated with the this compound solution for a defined period with shaking.

    • The soil suspension is then centrifuged, and the concentration of this compound remaining in the supernatant is measured.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption Phase:

    • The supernatant from the adsorption phase is replaced with a fresh calcium chloride solution.

    • The soil is resuspended and equilibrated again to determine the amount of this compound that desorbs from the soil particles.

  • Data Analysis:

    • The adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients are calculated. These values provide an indication of the mobility of this compound in soil.

Conclusion

This compound remains a valuable tool in modern agriculture due to its potent and broad-spectrum fungicidal activity. Its discovery and development exemplify a structured approach to agrochemical innovation, from rational chemical design to rigorous safety and environmental assessment. The detailed understanding of its mode of action, centered on the inhibition of ergosterol biosynthesis, continues to inform resistance management strategies and the development of new antifungal agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other fungicides, ensuring a robust scientific basis for their safe and effective use.

References

Toxicological profile and safety data of Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile and Safety of Flusilazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a broad-spectrum organosilicon triazole fungicide, is utilized for the control of fungal diseases in various agricultural crops.[1][2] Its mechanism of action involves the inhibition of the lanosterol 14 alpha-demethylase (CYP51) enzyme, a critical component in fungal sterol biosynthesis.[1][3] However, its potential interaction with mammalian enzyme systems necessitates a thorough evaluation of its toxicological profile.[3][4] This document provides a comprehensive technical overview of the toxicological data for this compound, including its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, and the nervous system. The information is compiled from studies conducted on various animal models and is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Chemical Identity

  • ISO Common Name: this compound[2]

  • Chemical Name (IUPAC): bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-l-ylmethyl)silane[2]

  • CAS Number: 85509-19-9[2][5]

  • Molecular Formula: C₁₆H₁₅F₂N₃Si[2]

  • Molecular Weight: 315.4 g/mol [2]

  • Chemical Structure:

    Figure 1: Chemical Structure of this compound.

Mechanism of Action and Toxicokinetics

This compound's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[1][6] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to cell death.[3] In mammals, this compound can also interact with cytochrome P450 enzymes, which may underlie some of its toxic effects.[4] One potential mechanism involves the inhibition of CYP26B1, which can disrupt retinoic acid (RA) signaling, a critical pathway in embryonic development.[4]

Flusilazole_MoA Potential Mechanisms of this compound Toxicity cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Flusilazole_F This compound CYP51_F CYP51 (Lanosterol 14α-demethylase) Flusilazole_F->CYP51_F Inhibits Ergosterol_Synth Ergosterol Biosynthesis CYP51_F->Ergosterol_Synth Blocks Fungal_Membrane Fungal Membrane Integrity Ergosterol_Synth->Fungal_Membrane Disrupts Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Leads to Flusilazole_M This compound CYP_Enzymes Mammalian CYP Enzymes (e.g., CYP26B1) Flusilazole_M->CYP_Enzymes Inhibits RA_Signaling Retinoic Acid (RA) Homeostasis CYP_Enzymes->RA_Signaling Disrupts Dev_Toxicity Developmental Toxicity RA_Signaling->Dev_Toxicity Potential for

Figure 2: this compound's mechanism of action in fungi and a potential pathway for mammalian toxicity.

In toxicokinetic studies in rats, orally administered this compound was rapidly and extensively absorbed (up to 80%) and subsequently excreted, primarily within 96 hours.[5][7] Excretion occurs through both urine and feces, with the route depending on the radiolabel position.[7] The compound is extensively metabolized, with the parent compound accounting for only a small fraction (2-11%) of the administered dose.[7] There is a low potential for accumulation in tissues.[5][7]

Toxicological Profile

Acute Toxicity

This compound exhibits slight to moderate acute toxicity via the oral route in rats and minimal toxicity via dermal or inhalation routes in rats and rabbits.[5] Clinical signs following oral administration include weight loss, weakness, lethargy, and at higher doses, prostration, salivation, labored breathing, and convulsions.[5]

Table 1: Acute Toxicity of this compound

Species Route Parameter Value Reference
Rat Oral LD₅₀ 674 mg/kg bw [8][9]
Rat Oral LD₅₀ 672–1216 mg/kg bw [7]
Rat Dermal LD₅₀ > 2000 mg/kg bw [5][7][9]
Rabbit Dermal LD₅₀ > 2000 mg/kg bw [7]
Rat Inhalation (4h) LC₅₀ 2.7–3.7 mg/L [5]

| Rat | Inhalation (4h) | LC₅₀ | 6.8–7.7 mg/L |[7] |

Short-Term and Subchronic Toxicity

Repeated-dose studies in mice, rats, and dogs have identified the liver and urinary bladder as primary target organs.[5][10] Observed effects include hepatocellular hypertrophy, fatty change, and urothelial hyperplasia.[10] In a 1-year study in dogs, which were the most sensitive species, effects included liver histopathology, lymphoid hyperplasia in the gastric mucosa, and changes in clinical chemistry.[5]

Table 2: Short-Term and Subchronic Toxicity of this compound

Species Study Duration Route NOAEL LOAEL Key Effects at LOAEL Reference
Mouse 90 days Dietary 75 ppm (≈12 mg/kg/day) 225 ppm (≈36 mg/kg/day) Liver lesions [10]
Rabbit 21 days Dermal 5 mg/kg/day 25 mg/kg/day Diffuse epidermal hyperplasia/thickening [5]

| Dog | 1 year | Dietary | 20 ppm (0.7 mg/kg/day) | 75 ppm (2.4 mg/kg/day) | Liver histopathology, gastric hyperplasia, clinical chemistry changes |[5] |

Chronic Toxicity and Carcinogenicity

Long-term studies have confirmed the liver and bladder as target organs.[7] Carcinogenic effects have been observed in rodents at high exposure levels, including bladder tumors in rats and liver tumors in mice.[6][11] These tumors appeared in the presence of significant chronic toxicity in the target organs.[11] The World Health Organization (WHO) concluded there is no carcinogenic concern at levels relevant to dietary exposure.[7]

Table 3: Chronic Toxicity and Carcinogenicity of this compound

Species Study Duration Route Parameter Value (mg/kg/day) Key Effects Reference
Mouse 18 months Dietary NOAEL (Toxicity) 3.4 - [5]
LOAEL (Toxicity) 27 Liver and bladder toxicity [5]
NOAEL (Carcinogenicity) 36 (females) No oncogenic potential under study conditions [5]
Rat 2 years Dietary NOAEL (Toxicity) 2 - [5]
LOAEL (Toxicity) 10 Liver and bladder toxicity [5]
NOAEL (Carcinogenicity) 14.8 - [5]

| | | | LOAEL (Carcinogenicity) | 30.8 | Bladder tumors |[5] |

Genotoxicity

This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The majority of these studies, conducted in mammalian and microbial systems, have shown no evidence of genotoxic potential.[5][7] The WHO concluded that this compound is unlikely to be genotoxic.[7] However, one study using the Allium cepa (onion root) test reported genotoxic effects, including chromosomal abnormalities and an increase in necrotic cells.[12]

Reproductive and Developmental Toxicity

This compound is considered a reproductive and developmental toxicant.[6][13] In multi-generation studies in rats, effects at high doses included increased gestation length and maternal mortality during parturition.[7] Developmental studies in rats and rabbits revealed maternal toxicity, such as reduced body-weight gain, and embryofetal toxicity.[5] In rats, skeletal anomalies were observed, while in rabbits, increased abortions and resorptions occurred at maternally toxic doses.[5] There was no evidence of teratogenicity in rabbits.[5][7]

Table 4: Reproductive and Developmental Toxicity of this compound

Species Study Type Route Parameter Value (mg/kg/day) Key Effects Reference
Rat 2-Generation Reproduction Dietary Parental NOAEL 4.04 Reduced body-weight gain in F1 females [5]
Offspring NOAEL 4.04 Reduced live pups, decreased growth at LOAEL [5]
Reproduction NOAEL 4.04 Increased gestation length at LOAEL [5]
Rat Developmental Gavage Maternal NOAEL 2 Reduced body-weight gain, decreased food consumption [5]
Embryo/fetal NOAEL 2 Skeletal anomalies at LOAEL [5]
Rabbit Developmental Gavage Maternal NOAEL 7 Clinical signs, abortion, resorption at LOAEL [5][7]

| | | | Embryo/fetal NOAEL | 7 | Increased resorption at LOAEL |[5][7] |

Neurotoxicity

While not a primary endpoint in many regulatory studies, evidence suggests this compound may possess neurotoxic potential. In vitro studies using differentiated SH-SY5Y human neuroblastoma cells demonstrated that high concentrations of this compound induced cytotoxicity, reduced cell viability, and negatively affected neurite growth, indicating a potential for causing neuronal degeneration.[1][3][14] Studies in zebrafish larvae also showed that this compound exposure induced neurotoxicity, in addition to other developmental defects.[15] Furthermore, a metabolite, 1,2,4-triazole, has been shown to cause neurotoxicity in mice and rats.[16]

Experimental Protocols

Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. The studies cited in this guide were generally conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD test guidelines.

Example Protocol: Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

This section outlines a representative methodology for a long-term study, such as the 2-year rat study referenced.

Experimental_Workflow General Workflow for a Chronic Toxicity Study cluster_prep Phase 1: Preparation & Dosing cluster_inlife Phase 2: In-Life Monitoring (24 months) cluster_terminal Phase 3: Terminal Procedures & Analysis Animal_Selection Animal Selection (e.g., Crl:CD rats) Acclimation Acclimation Period Animal_Selection->Acclimation Group_Assignment Randomization into Dose Groups (e.g., 0, 50, 250, 750 ppm) Acclimation->Group_Assignment Dosing Dietary Administration (this compound mixed in feed) Group_Assignment->Dosing Observations Daily Clinical Observations (Mortality, Morbidity) Dosing->Observations Body_Weight Weekly/Bi-weekly Body Weight & Food Consumption Observations->Body_Weight Hematology Periodic Blood Collection (Hematology, Clinical Chemistry) Body_Weight->Hematology Palpation Regular Palpation for Masses Hematology->Palpation Necropsy Gross Necropsy (All animals) Palpation->Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Tissue Collection & Fixation Microscopic Examination Organ_Weights->Histopathology Data_Analysis Statistical Analysis (e.g., ANOVA, Dunnett's test) Histopathology->Data_Analysis Conclusion Determination of NOAEL & LOAEL Data_Analysis->Conclusion

Figure 3: A representative experimental workflow for a chronic toxicity and carcinogenicity study.

  • Test System: Crl:CD(SD)BR rats, typically 80-100 animals per sex per group.

  • Administration: this compound (e.g., 96.5% purity) is mixed into the diet at various concentrations (e.g., 0, 50, 250, 750 ppm).[5]

  • Duration: 24 months.

  • In-Life Assessments:

    • Clinical Observations: Conducted daily for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Ophthalmology: Examinations performed prior to the study and at termination.

    • Clinical Pathology: Blood samples collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Terminal Assessments:

    • Gross Necropsy: All animals, including those that die intercurrently, undergo a full necropsy.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, bladder) are weighed.

    • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs (e.g., liver, bladder) and all gross lesions from all animals are also examined.

  • Data Analysis: Statistical methods are used to compare dose groups to the control group to determine statistically significant treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are established.

Safety and Regulatory Information

Based on the toxicological database, regulatory bodies have established health-based guidance values for this compound.

  • Acceptable Daily Intake (ADI): The WHO established an ADI of 0–0.007 mg/kg bw.[5] This was based on the NOAEL of 0.7 mg/kg bw per day from a 1-year dog study, with a 100-fold safety factor applied.[5]

  • Acute Reference Dose (ARfD): An ARfD of 0.02 mg/kg bw was established.[5] This was based on the NOAEL of 2 mg/kg bw per day for skeletal anomalies in a rat developmental toxicity study, with a 100-fold safety factor.[5]

  • Hazard Classification: this compound is classified as harmful if swallowed and is suspected of causing cancer and may damage fertility or the unborn child.[8][9]

Toxicological_Summary Exposure This compound Exposure Acute Acute Toxicity (Oral LD50: 674 mg/kg, rat) Exposure->Acute Chronic Chronic Toxicity (Target Organs: Liver, Bladder) Exposure->Chronic Repro Reproductive Toxicity (Increased gestation length) Exposure->Repro Dev Developmental Toxicity (Skeletal anomalies, resorptions) Exposure->Dev Neuro Neurotoxicity (In vitro cytotoxicity, inhibited neurite growth) Exposure->Neuro Carcin Carcinogenicity (Rodent liver/bladder tumors at high doses) Exposure->Carcin Guidance Regulatory Guidance Values Chronic->Guidance Dev->Guidance ADI ADI: 0.007 mg/kg/day Guidance->ADI ARfD ARfD: 0.02 mg/kg/day Guidance->ARfD

Figure 4: Logical summary of this compound's key toxicological endpoints and derived guidance values.

Conclusion

This compound is a fungicide with a well-characterized toxicological profile. It is slightly to moderately acutely toxic. The primary target organs upon repeated exposure are the liver and urinary bladder. At high doses, it has demonstrated carcinogenic potential in rodents. This compound is also a reproductive and developmental toxicant, causing effects such as increased gestation length and skeletal anomalies in offspring at maternally toxic dose levels. Emerging in vitro and in vivo data also suggest a potential for neurotoxicity. The established ADI and ARfD provide benchmarks for risk assessment and are derived from the most sensitive endpoints observed in the comprehensive toxicological database. This guide provides essential data and context for professionals engaged in research and development where an understanding of the safety profile of azole compounds is required.

References

An In-Depth Technical Guide to the Degradation Pathways and Metabolites of Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusilazole, an organosilicon fungicide, is utilized for the control of a broad spectrum of fungal diseases in various crops. Understanding its environmental fate, particularly its degradation pathways and the formation of metabolites, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of this compound, detailing its metabolites, degradation kinetics, and the experimental methodologies used in its study.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, have been found to be minor contributors to the overall environmental degradation of this compound under typical conditions.

Hydrolysis

This compound is stable to hydrolysis in sterile aqueous buffer solutions at pH levels commonly found in the environment (pH 4, 7, and 9). Studies conducted following the OECD Guideline 111 for Testing of Chemicals have demonstrated that this compound exhibits negligible degradation over extended periods, indicating that hydrolysis is not a significant degradation pathway.

Photolysis

The photolytic degradation of this compound in water and on soil surfaces is also limited. While some slow degradation has been observed under simulated sunlight with a half-life of 60-80 days at pH 7, studies under natural sunlight have shown no significant photodegradation. This suggests that photolysis does not play a major role in the environmental dissipation of this compound.

Biotic Degradation

The primary route of this compound degradation in the environment is through biotic processes, predominantly mediated by soil microorganisms.

Aerobic Soil Metabolism

Under aerobic conditions, the principal degradation pathway of this compound in soil involves the cleavage of the methylene-silicon bond. This microbial-mediated process results in the formation of two major metabolites:

  • [Bis(4-fluorophenyl)methyl]silanol (IN-F7321) : Also referred to as the silanol metabolite.

  • 1H-1,2,4-triazole (IN-H9933)

The silanol metabolite, IN-F7321, can be further metabolized, though it is often detected in soil studies. The 1,2,4-triazole metabolite is typically found in lower concentrations, suggesting it undergoes more rapid subsequent degradation or incorporation into soil organic matter.

The degradation of this compound in aerobic soil follows biphasic kinetics, with a relatively slow overall degradation rate.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of this compound is less extensive. However, studies in anaerobic water-sediment systems have shown that the major metabolite formed is also the silanol, IN-F7321, although the degradation rate is generally slower than under aerobic conditions.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through a series of reactions, primarily initiated by microbial action in the soil.

Flusilazole_Degradation This compound This compound C₁₆H₁₅F₂N₃Si INF7321 [Bis(4-fluorophenyl)methyl]silanol (IN-F7321) C₁₃H₁₂F₂OSi This compound->INF7321 Microbial Cleavage (Methylene-Silicon Bond) INH9933 1,2,4-Triazole (IN-H9933) C₂H₃N₃ This compound->INH9933 Microbial Cleavage Further_Degradation Further Degradation Products (e.g., CO₂, bound residues) INF7321->Further_Degradation Metabolism INH9933->Further_Degradation Metabolism

Figure 1: Primary degradation pathway of this compound in soil.

Quantitative Degradation Data

The rate of this compound degradation is influenced by various soil properties and environmental conditions. The following table summarizes available quantitative data on the dissipation of this compound in soil.

Soil TypepHOrganic Carbon (%)Temperature (°C)DT50 (days)Reference
Sandy Loam4.6-25~427 (biphasic)[1]
Silt Loam6.7-25~427 (biphasic)[1]
Various Field Soils---71 - 755[1]

DT50: Time required for 50% of the initial concentration to dissipate.

Experimental Protocols

The following sections outline the general methodologies employed in the degradation studies of this compound, based on internationally recognized guidelines.

Hydrolysis Study (based on OECD Guideline 111)

A hydrolysis study for this compound is typically conducted to assess its stability in aqueous solutions at different pH levels.

Hydrolysis_Workflow start Prepare sterile buffer solutions (pH 4, 7, 9) add_this compound Add this compound (radiolabeled or non-labeled) start->add_this compound incubate Incubate in the dark at a constant temperature add_this compound->incubate sample Collect samples at predetermined intervals incubate->sample analyze Analyze for this compound and potential degradation products (e.g., HPLC, LC-MS) sample->analyze determine_rate Determine rate of hydrolysis and half-life analyze->determine_rate

Figure 2: General workflow for a hydrolysis study.
Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Soil metabolism studies are essential for understanding the biotic degradation of this compound.

Soil_Metabolism_Workflow start Select and characterize representative soil(s) treat_soil Treat soil with radiolabeled this compound start->treat_soil incubate Incubate in the dark under controlled conditions (aerobic or anaerobic) treat_soil->incubate trap_volatiles Trap volatile compounds (e.g., ¹⁴CO₂) incubate->trap_volatiles extract_soil Extract soil samples at intervals incubate->extract_soil analyze Analyze extracts for parent compound and metabolites (TLC, HPLC, GC-MS) extract_soil->analyze quantify Quantify bound residues analyze->quantify pathway Elucidate degradation pathway and determine DT50 analyze->pathway

Figure 3: General workflow for a soil metabolism study.
Phototransformation in Water Study (based on OECD Guideline 316)

Phototransformation studies assess the degradation of this compound due to light exposure in an aqueous environment.

Photolysis_Workflow start Prepare aqueous solution of this compound irradiate Irradiate with a light source simulating sunlight start->irradiate dark_control Maintain dark controls start->dark_control sample Collect samples from irradiated and dark solutions irradiate->sample dark_control->sample analyze Analyze for this compound and photodegradation products sample->analyze calculate Calculate quantum yield and half-life analyze->calculate

Figure 4: General workflow for a phototransformation study.

Conclusion

The environmental degradation of this compound is primarily a biotic process occurring in soil, leading to the formation of the main metabolites [bis(4-fluorophenyl)methyl]silanol (IN-F7321) and 1,2,4-triazole (IN-H9933). Abiotic processes such as hydrolysis and photolysis are not significant degradation pathways. The persistence of this compound in soil can be substantial, with DT50 values varying widely depending on soil type and environmental conditions. Further research into the anaerobic degradation pathways and the fate of minor metabolites will contribute to a more complete understanding of the environmental behavior of this fungicide.

References

Molecular structure and CAS number for Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

Flusilazole is a broad-spectrum, systemic organosilicon fungicide renowned for its preventative and curative properties against a wide array of fungal pathogens.[1][2] Developed by DuPont, it is utilized in agriculture, horticulture, and viticulture to protect a variety of fruit and vegetable crops.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane, is an organosilicon compound.[3] It is characterized by a central silicon atom bonded to two p-fluorophenyl groups, a methyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.[2][3][5]

CAS Number: 85509-19-9[3][4][6][7][8][9][10]

Molecular Formula: C₁₆H₁₅F₂N₃Si[3][5][9][11]

Synonyms: DPX-H6573, Nustar, Olymp, Punch[3][4][11]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white crystalline solid with low vapor pressure and is stable to hydrolysis at a pH range of 5-9.[6]

PropertyValueReference
Molecular Weight 315.39 g/mol [3]
Melting Point 53-55 °C[4]
Density 1.31 g/cm³[4]
logP (Octanol-Water Partition Coefficient) 3.70[3]
Water Solubility 41.9 mg/L (at 20 °C)[4]
Vapor Pressure 3.9 x 10⁻⁵ Pa (at 25°C)[6]
pKa 2.5[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its role as a sterol 14α-demethylase (CYP51) inhibitor.[2][3][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[7][12] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[11][13]

By inhibiting sterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[7] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.[12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylated_Sterols 14-demethyl lanosterol Lanosterol->Demethylated_Sterols Sterol 14α-demethylase (CYP51) Ergosterol Ergosterol Demethylated_Sterols->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation This compound This compound Inhibition This compound->Inhibition Inhibition->Lanosterol Inhibition

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Synthesis Pathway

The commercial production of this compound involves a multi-step chemical synthesis rooted in organosilicon and triazole chemistry.[1] While specific industrial protocols are proprietary, the general synthesis involves the preparation of a triazole ring system which is then functionalized with difluorophenyl groups and a methylsilyl moiety.[1] Key reaction types include nucleophilic substitution, condensation, and silylation.[1]

G Start1 1,2,4-Triazole Intermediate1 1-(Chloromethyl)-1H-1,2,4-triazole Start1->Intermediate1 Reaction with formaldehyde and HCl Start2 Dichloromethyl(methyl)silane Intermediate2 Bis(4-fluorophenyl)(methyl)silane Start2->Intermediate2 Start3 4-Fluorophenylmagnesium bromide Start3->Intermediate2 Grignard Reaction Product This compound Intermediate1->Product Coupling Reaction Intermediate2->Product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Residue Analysis in Soil and Water Samples

The determination of this compound residues in environmental samples is crucial for monitoring and risk assessment. The following is a generalized protocol based on established methods for pesticide residue analysis.

a) Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from soil.

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, use a smaller amount (e.g., 3 g) and add 7 mL of ultrapure water, allowing it to hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes.

  • Salting Out: Add QuEChERS extraction salts (e.g., anhydrous MgSO₄ and NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

b) Sample Preparation: Solid-Phase Extraction (SPE) for Water

SPE is a common technique for extracting and concentrating pesticides from water samples.

  • Filtration: Filter the water sample through a 0.45 µm filter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

c) Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC):

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

In Vitro Cytotoxicity Assessment

The following protocols are based on studies evaluating the cytotoxicity of this compound in the SH-SY5Y human neuroblastoma cell line.[8][9]

a) Cell Culture and Differentiation

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Differentiate the cells into mature neurons by treating them with 10 µM all-trans-retinoic acid (RA) for 7 days.[8][9]

b) this compound Treatment

  • Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.[8]

  • Treat the cells with varying concentrations of this compound (e.g., 50, 100, and 200 µM) for 24 hours.[8][9]

c) Cytotoxicity Assays

  • Crystal Violet Assay:

    • Fix the cells with 4% neutral buffered formalin for 1 hour.

    • Stain the cells with 0.1% crystal violet solution for 30 minutes.

    • Wash the wells and solubilize the stain.

    • Measure the absorbance to determine cell viability.[8]

  • Neutral Red Uptake Assay:

    • Incubate the treated cells with 40 µg/mL neutral red dye for 4 hours.

    • Wash the cells and extract the dye.

    • Measure the absorbance to quantify the uptake of the dye by viable cells.[8]

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • Collect the cell culture supernatant.

    • Use a commercial LDH assay kit to measure the amount of LDH released from damaged cells into the supernatant.[8]

Conclusion

This compound remains a significant fungicide in modern agriculture due to its effective inhibition of the ergosterol biosynthesis pathway in a wide range of fungal pathogens. This guide provides core technical information on its molecular and chemical properties, a detailed look at its mechanism of action, and standardized protocols for its analysis and in vitro toxicological assessment. This information serves as a valuable resource for professionals in research and development within the agrochemical and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Solubility of Flusilazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of flusilazole, a broad-spectrum systemic fungicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 20°C has been determined and is summarized in the table below. This data is crucial for understanding its behavior in different chemical environments, which is fundamental for the development of stable and effective formulations.

Organic SolventSolubility (g/L) at 20°C
n-Heptane6.713[1]
Acetone> 250[1]
Ethyl Acetate> 250[1]
Methylene Chloride> 250[1]
1-Octanol> 250[1]
Toluene> 250[1]
o-Xylene> 250[1]
Dimethyl Sulfoxide (DMSO)100,000 (100 mg/mL)[2]
Hexane85,000 (85 g/L)[3]

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method. This protocol is designed to ensure accurate and reproducible results.

2.1. Principle

The shake-flask method is a classical technique for determining the thermodynamic solubility of a substance in a given solvent. It involves creating a saturated solution by agitating an excess amount of the solute in the solvent until equilibrium is reached. The concentration of the solute in the clear, saturated solution is then measured to determine its solubility.

2.2. Materials and Apparatus

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

2.3. Procedure

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible to ensure that a saturated solution is formed.

    • Seal the flasks tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 20°C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the withdrawn aliquot through a syringe filter compatible with the organic solvent into a volumetric flask. This step is critical to remove any remaining particulate matter.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula, taking into account the dilution factor:

    Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

2.4. Quality Control

  • Perform the experiment in triplicate to ensure the precision of the results.

  • Run a blank sample (solvent only) to check for interferences.

  • Ensure that the temperature is maintained constant throughout the experiment.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the fungal cell membrane integrity and function, ultimately leading to cell death.

Sterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Inhibited_Step 14α-demethylated sterols Ergosterol Ergosterol (Fungal Cell Membrane Component) Inhibited_Step->Ergosterol Multiple Steps This compound This compound This compound->CYP51 Inhibits CYP51->Inhibited_Step

Caption: this compound inhibits the fungal sterol biosynthesis pathway.

The diagram above illustrates the key steps in the fungal ergosterol biosynthesis pathway. This compound acts as a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. This targeted inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and causing cell death.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Start Start: Prepare Supersaturated Solution (this compound + Organic Solvent) Equilibration Equilibration (24-48h at constant temperature) Start->Equilibration Phase_Separation Phase Separation (Settling and/or Centrifugation) Equilibration->Phase_Separation Sampling Sample Supernatant and Filter Phase_Separation->Sampling Dilution Dilute Sample to Analytical Range Sampling->Dilution Analysis Quantitative Analysis (e.g., HPLC) Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation End End: Report Solubility Data Calculation->End

Caption: Workflow for determining this compound solubility.

References

Flusilazole's Mode of Action: An In-depth Technical Guide on Sterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusilazole is a broad-spectrum, systemic fungicide belonging to the triazole class. Its antifungal activity stems from its potent and specific inhibition of sterol biosynthesis, a critical metabolic pathway for maintaining the integrity and function of fungal cell membranes. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a sterol demethylation inhibitor (DMI). It provides a detailed overview of the ergosterol biosynthesis pathway, the specific enzymatic target of this compound, and the downstream consequences of this inhibition. Furthermore, this document includes quantitative data on this compound's efficacy, detailed experimental protocols for its study, and visual diagrams to illustrate key pathways and workflows.

The Ergosterol Biosynthesis Pathway: A Key Fungal Process

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce sterol precursors. A critical stage in this pathway is the C14α-demethylation of lanosterol or eburicol, a reaction catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[3] This demethylation step is a rate-limiting and crucial checkpoint in the production of functional ergosterol.

Diagram 1: The Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP (FPP) Farnesyl-PP (FPP) Isopentenyl-PP->Farnesyl-PP (FPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol ERG11/ CYP51 Intermediates Intermediates Eburicol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Flusilazole_Inhibition This compound Inhibition Flusilazole_Inhibition->Eburicol Blocks C14α-demethylation

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Core Mechanism of Action: Inhibition of CYP51

This compound, like other azole antifungals, exerts its fungistatic or fungicidal effects by targeting and inhibiting the sterol 14α-demethylase (CYP51) enzyme.[4] The mechanism is based on the binding of the triazole moiety of the this compound molecule to the heme iron cofactor in the active site of the CYP51 enzyme. This binding is a high-affinity interaction that effectively blocks the substrate (lanosterol or eburicol) from accessing the catalytic site, thereby preventing the crucial C14α-demethylation step.[5]

The consequences of CYP51 inhibition are twofold:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the synthesis of ergosterol. The resulting ergosterol-deficient membranes are unable to function correctly, leading to increased permeability and the malfunction of membrane-associated enzymes.

  • Accumulation of Toxic Intermediates: The inhibition causes a buildup of 14α-methylated sterol precursors, such as lanosterol and eburicol.[3] These methylated sterols are toxic to the cell; they become incorporated into the fungal membrane, disrupting its structure and leading to cell stress and growth arrest.

Diagram 2: Mechanism of this compound Inhibition of CYP51

Caption: this compound's triazole ring binds to the CYP51 heme iron, blocking substrate access.

Quantitative Data: Efficacy of this compound

The potency of this compound can be quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) against various fungal pathogens, and by its binding affinity (dissociation constant, Kd) to the CYP51 enzyme. Lower values indicate higher potency.

Fungal SpeciesParameterValueReference
Sclerotinia sclerotiorumEC₅₀ (Mycelial Growth)0.0227 - 0.3436 µg/mL[1]
Fusarium oxysporumIC₅₀ (Mycelial Growth)0.152 ppm[6]
Alternaria alternataEC₅₀ (Spore Germination)0.0040 - 0.0053 µg/mL[1]
Yeast (microsomes)Kd (Binding Affinity)21 nM
Rat Liver (microsomes)Kd (Binding Affinity)496 nM
Purified Rat Liver P-450₁₄DMKd (Binding Affinity)45 nM

Note: The data indicates a significantly higher binding affinity of this compound for the fungal CYP51 enzyme compared to the mammalian counterpart in microsomes, which is a basis for its selective toxicity.

Experimental Protocols

Protocol for Determining this compound IC₅₀ via Reconstitution Assay

This protocol describes an in vitro method to determine the IC₅₀ of this compound against purified or recombinantly expressed fungal CYP51. The assay reconstitutes the enzymatic activity and measures the production of the demethylated sterol product.

Materials:

  • Purified, recombinant fungal CYP51 enzyme

  • Purified, recombinant NADPH-cytochrome P450 reductase (CPR)

  • Substrate: Eburicol or Lanosterol (e.g., 50 µM)

  • This compound stock solution in DMSO

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Dilauroylphosphatidylcholine (DLPC) for membrane reconstitution

  • Ethyl acetate for extraction

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzyme Reconstitution:

    • Prepare a mixture of CYP51 and CPR (e.g., at a 1:2 molar ratio) in the reaction buffer.

    • Add DLPC to facilitate the formation of a lipid environment.

    • Incubate the mixture (e.g., 10 minutes at 37°C) to allow for protein reconstitution.[3]

  • Inhibitor and Substrate Addition:

    • Aliquot the reconstituted enzyme mixture into reaction tubes.

    • Add varying concentrations of this compound (dissolved in DMSO) to the tubes. Include a DMSO-only vehicle control.

    • Add the substrate (e.g., eburicol) to each tube.[3]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.[3]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solvent, such as ethyl acetate.

    • Vortex thoroughly to extract the sterols into the organic phase.

    • Centrifuge to separate the phases and transfer the upper organic layer to a new tube.

  • Derivatization and GC-MS Analysis:

    • Evaporate the ethyl acetate under a stream of nitrogen.

    • Derivatize the dried sterol extracts with BSTFA to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC-MS.

    • Analyze the samples by GC-MS to separate and quantify the substrate and the demethylated product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Fungal Sterol Profile Analysis by GC-MS

This protocol outlines the procedure for extracting and analyzing the total sterol content from fungal cells treated with this compound to observe the depletion of ergosterol and the accumulation of precursor sterols.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

  • This compound

  • Saponification solution: Alcoholic potassium hydroxide (e.g., 25% KOH in 95% ethanol)

  • Extraction solvent: n-Hexane or petroleum ether

  • Derivatization agent: BSTFA

  • Internal standard (e.g., cholesterol or brassicasterol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal culture in an appropriate liquid medium to mid-log phase.

    • Treat the culture with a sub-lethal concentration of this compound (and a vehicle control). Incubate for a specified period (e.g., 4-24 hours).

    • Harvest the fungal cells by centrifugation and wash with sterile water. Determine the dry weight of the cell pellet.

  • Saponification:

    • Resuspend the cell pellet in the alcoholic KOH solution. This step lyses the cells and hydrolyzes sterol esters.[7]

    • Add a known amount of the internal standard.

    • Incubate at a high temperature (e.g., 80-90°C) for 1-2 hours with periodic vortexing.

  • Sterol Extraction:

    • After cooling, add distilled water and the extraction solvent (e.g., n-hexane) to the saponified mixture.

    • Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase.

    • Centrifuge to separate the layers and carefully collect the upper organic layer. Repeat the extraction 2-3 times to ensure complete recovery.

  • Derivatization and Analysis:

    • Pool the organic extracts and evaporate to dryness under nitrogen.

    • Re-dissolve the lipid residue in a small volume of solvent and add the derivatizing agent (BSTFA).

    • Incubate (e.g., at 60-70°C for 30 minutes) to convert sterols to their TMS-ether derivatives.[8]

    • Analyze the sample using GC-MS. Use a nonpolar capillary column (e.g., HP-5ms) suitable for sterol separation. The mass spectrometer should be operated in scan mode to identify sterols based on their characteristic fragmentation patterns and retention times, and in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify and quantify ergosterol and precursor sterols (e.g., lanosterol, eburicol) by comparing their mass spectra and retention times to authentic standards.

    • Normalize the peak areas to the internal standard.

    • Compare the sterol profiles of this compound-treated samples to the control samples to demonstrate the reduction in ergosterol and the accumulation of 14α-methylated precursors.

Diagram 3: Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Enzyme_Source Source of CYP51 (Recombinant Protein) Reconstitution Reconstitution Assay (CYP51 + CPR + Lipids) Enzyme_Source->Reconstitution IC50_Assay Add this compound Series & Substrate (Eburicol) Reconstitution->IC50_Assay GCMS_Analysis_1 Product Quantification (GC-MS) IC50_Assay->GCMS_Analysis_1 IC50_Calc Calculate IC₅₀ Value GCMS_Analysis_1->IC50_Calc Data_Integration Data Integration & Mechanism Confirmation IC50_Calc->Data_Integration Fungal_Culture Fungal Culture (e.g., S. cerevisiae) Treatment Treat with this compound Fungal_Culture->Treatment Sterol_Extraction Saponification & Sterol Extraction Treatment->Sterol_Extraction GCMS_Analysis_2 Sterol Profile Analysis (GC-MS) Sterol_Extraction->GCMS_Analysis_2 Profile_Compare Compare Sterol Profiles (Treated vs. Control) GCMS_Analysis_2->Profile_Compare Profile_Compare->Data_Integration

Caption: Workflow for evaluating this compound's inhibitory action in vitro and in cellulo.

Conclusion

This compound's mode of action is a well-defined example of targeted enzyme inhibition. By specifically binding to and inhibiting the fungal sterol 14α-demethylase (CYP51), it disrupts the ergosterol biosynthesis pathway. This leads to a fungistatic or fungicidal effect through the dual mechanism of ergosterol depletion and the accumulation of toxic 14α-methylated sterol precursors. The high affinity for the fungal enzyme over its mammalian homolog provides a degree of selective toxicity. The experimental protocols provided herein offer robust methods for quantifying the inhibitory potency of this compound and for elucidating its characteristic impact on the fungal sterol profile, providing a comprehensive framework for researchers in mycology and drug development.

References

The Environmental Fate and Behavior of Flusilazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide Flusilazole in soil and water systems. The information is compiled from various scientific studies and regulatory documents to support environmental risk assessment and research activities.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. This compound is a white crystalline solid with low water solubility and low vapor pressure, indicating it is not prone to significant volatilization from soil or water surfaces. It is stable to hydrolysis across a range of environmental pH values.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₅F₂N₃Si[1]
Molecular Weight315.4 g/mol [1]
Physical StateWhite crystalline solid[1]
Melting Point53.2 ± 0.06 °C[1]
Water SolubilityLow, unaffected by pH in the range 5-9[2]
Vapor PressureLow[2]
pKa2.5 (very weakly basic)[2]
Octanol/Water Partition Coefficient (Kow)Unaffected by pH in the range 5-9[2]

Environmental Fate in Soil

The fate of this compound in the terrestrial environment is governed by a combination of degradation and mobility processes. It is considered to be persistent in soil under certain conditions.

Degradation in Soil

Aerobic Soil Metabolism

Under aerobic conditions, the primary degradation pathway of this compound in soil is the cleavage of the methylene-silicon bond. This process results in the formation of two main metabolites: bis(4-fluorophenyl)(methyl)silanol (IN-F7321) and 1H-1,2,4-triazole (IN-H9933). The silanol metabolite is found in low concentrations, suggesting it undergoes further degradation. The degradation of this compound in aerobic soils can be biphasic.[1]

Anaerobic Soil Metabolism

In anaerobic environments, such as flooded soils or sediments, this compound degradation also occurs. Upon introduction to an anaerobic water-sediment system, this compound rapidly partitions to the sediment phase.[1]

Soil Photolysis

Photodegradation on the soil surface is not a significant dissipation route for this compound. Studies have shown slow degradation under natural sunlight.[1]

Table 2: Degradation Half-lives (DT₅₀) of this compound in Soil

ConditionSoil TypeDT₅₀ (days)Reference
AerobicWoodstown Sandy Loam (pH 4.6)Biphasic, approx. 427 days (at 25°C)[1]
AerobicFlanagan Silt Loam (pH 6.7)Biphasic, approx. 427 days (at 25°C)[1]
Soil Surface PhotolysisSilt Loam~97[1]
Field Dissipation (Apple Orchard)Soil3.04 - 5.14[3]
Mobility in Soil

This compound is strongly and rapidly adsorbed to soil particles. This high adsorption affinity, coupled with its low water solubility, results in low mobility in the soil profile, and thus a low potential for leaching into groundwater. The degree of adsorption is influenced by soil properties such as organic matter content and pH.

Table 3: Soil Adsorption and Mobility of this compound

Soil TypeOrganic Matter (%)pHAdsorption Characteristics
Sandy Loam1.16.6Rapidly and strongly adsorbed
Sandy Loam2.16.5Rapidly and strongly adsorbed
Silt Loam4.35.4Rapidly and strongly adsorbed
Silt Loam7.55.2Rapidly and strongly adsorbed

Data from a batch equilibrium study.[1]

Environmental Fate in Water

In aquatic systems, the fate of this compound is primarily determined by its stability to hydrolysis and its slow rate of photodegradation.

Hydrolysis

This compound is stable to hydrolysis in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated at 25°C in the dark. No significant degradation is observed over a 34-day period.[1]

Aqueous Photolysis

The degradation of this compound in water due to photolysis is a slow process. In sterile pH 7 buffer irradiated with simulated sunlight, the half-life is estimated to be approximately 60-80 days.[1]

Table 4: Degradation of this compound in Water

ProcessConditionHalf-life (DT₅₀)Reference
HydrolysispH 5, 7, 9 (25°C, dark)Stable (>34 days)[1]
Aqueous PhotolysispH 7 buffer (simulated sunlight)~60 - 80 days[1]

Experimental Protocols

The environmental fate of this compound has been investigated using standardized laboratory and field study protocols, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

Aerobic Soil Degradation Study (Based on OECD 307)

This study aims to determine the rate and pathway of pesticide degradation in soil under aerobic conditions.

  • Test System: Two different soil types (e.g., sandy loam and silt loam) are used. The soils are characterized for properties such as pH, organic matter content, and texture.

  • Test Substance: ¹⁴C-labeled this compound (labeled on the phenyl and/or triazole ring) is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 70% of water-holding capacity) for up to one year. Sterile soil samples are included as controls to distinguish between biotic and abiotic degradation.

  • Sampling and Analysis: At various time intervals, soil samples are extracted with organic solvents (e.g., ethyl acetate, acetonitrile/water). The extracts are analyzed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products. Unextractable (bound) residues are quantified by combusting the soil and measuring the released ¹⁴CO₂.

Adsorption/Desorption Study (Based on OECD 106)

This study, using a batch equilibrium method, determines the extent to which a pesticide adsorbs to soil particles.

  • Test System: Several different soil types (typically four to five) with varying organic matter content and pH are used.

  • Test Substance: A solution of ¹⁴C-labeled this compound in 0.01 N calcium sulfate is prepared at several concentrations.

  • Equilibration: A known mass of soil is mixed with a known volume of the this compound solution (e.g., a 1:1 soil-to-solution ratio). The mixtures are shaken at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of this compound in the supernatant is measured by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption: For the highest concentration, the supernatant is replaced with a fresh solution without this compound, and the mixture is shaken again to measure the amount of desorbed substance.

Hydrolysis Study (Based on OECD 111)

This study evaluates the abiotic degradation of a substance in water at different pH values.

  • Test System: Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9.

  • Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 34 days).

  • Analysis: At various time points, aliquots of the solutions are analyzed to determine the concentration of the parent compound and any potential hydrolysis products.

Aqueous Photolysis Study (Based on OECD 316)

This study determines the rate of degradation of a substance in water by simulated sunlight.[4]

  • Test System: A sterile aqueous buffer solution (e.g., pH 7) is used.

  • Test Substance: ¹⁴C-labeled this compound is dissolved in the buffer solution.

  • Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates natural sunlight. Control samples are kept in the dark to account for any degradation not due to light.

  • Analysis: The concentration of this compound and its photoproducts are measured at different time intervals to determine the rate of photodegradation.

Visualizations

The following diagrams illustrate key processes and workflows related to the environmental fate of this compound.

Flusilazole_Degradation_Pathway This compound This compound C₁₆H₁₅F₂N₃Si Cleavage Cleavage of Methylene-Silicon Bond (Primary Degradation) This compound->Cleavage Silanol IN-F7321 (Silanol Metabolite) bis(4-fluorophenyl)(methyl)silanol Cleavage->Silanol Triazole IN-H9933 (Triazole Metabolite) 1H-1,2,4-triazole Cleavage->Triazole Further_Degradation Further Degradation Silanol->Further_Degradation Triazole->Further_Degradation

Caption: Primary degradation pathway of this compound in soil.

Soil_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Spiking Spiking with ¹⁴C-Flusilazole Soil_Collection->Spiking Incubation_Setup Incubation Setup (Dark, 25°C, 70% WHC) Spiking->Incubation_Setup Sampling Periodic Sampling Incubation_Setup->Sampling Extraction Solvent Extraction Sampling->Extraction Chromatography TLC / HPLC / GC-MS (Quantification) Extraction->Chromatography Bound_Residue Bound Residue Analysis (Combustion) Extraction->Bound_Residue Data_Analysis Data Analysis (DT₅₀ Calculation) Chromatography->Data_Analysis Pathway_ID Metabolite Identification & Pathway Elucidation Chromatography->Pathway_ID Environmental_Fate_Factors cluster_soil Soil Compartment cluster_water Water Compartment This compound This compound in the Environment Degradation Degradation (Aerobic/Anaerobic) This compound->Degradation Adsorption Adsorption (Low Mobility) This compound->Adsorption Photolysis Soil Photolysis (Minor Pathway) This compound->Photolysis Hydrolysis Hydrolysis (Stable) This compound->Hydrolysis Aqueous_Photolysis Aqueous Photolysis (Slow) This compound->Aqueous_Photolysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flusilazole is a potent organosilicon fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its application necessitates reliable and sensitive analytical methods for monitoring its residues in environmental samples and agricultural products to ensure consumer safety and regulatory compliance.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for the quantitative analysis of this compound.[2][4] This application note presents a detailed protocol for the determination of this compound in various matrices using a reversed-phase HPLC method. The method is simple, accurate, and suitable for routine analysis in research and quality control laboratories.[5]

Experimental Protocols

1. Sample Preparation

The sample preparation protocol is crucial for extracting this compound from the matrix and removing potential interferences. The following is a general procedure that can be adapted for different sample types like soil, grapes, and apples.

a. Extraction for Soil and Grape Samples:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Homogenize the sample for 2 minutes using a high-speed homogenizer.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Collect the supernatant (the acetonitrile extract).

  • Repeat the extraction process on the residue with another 20 mL of acetonitrile.

  • Combine the supernatants.

  • The combined extract can be concentrated and reconstituted in the mobile phase before HPLC analysis.

b. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Apple Samples: [2]

  • Weigh 15 g of the homogenized apple sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

  • For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.

  • Vortex and centrifuge.

  • The final extract is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

The following HPLC conditions have been shown to be effective for the analysis of this compound.[5][6]

ParameterCondition 1Condition 2
HPLC System Agilent 1260 Infinity or equivalentShimadzu LC-20AT or equivalent
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[6]ODS C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (45:55, v/v)[6]Methanol:Water (85:15, v/v)[5]
Flow Rate 1.0 mL/min[5][6]1.0 mL/min[5]
Injection Volume 20 µL10 µL
Column Temperature 45°C[6]Ambient
Detection Wavelength 195 nm[6]220 nm[5]

3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The performance of the HPLC method for this compound analysis is summarized in the tables below.

Table 1: Chromatographic Performance

ParameterValue (Condition 1)Value (Condition 2)
Retention Time (min) ~5.84.627[5]
Linearity (r²) >0.9990.9999[5]

Table 2: Method Validation Data

ParameterGrape & Soil Matrix[6]Apple Matrix[2]
Limit of Detection (LOD) 3.0 x 10⁻¹¹ gNot Reported
Limit of Quantification (LOQ) 0.01 mg/kg[6]Not Reported
Average Recovery (%) 92.6 - 99.0[6]98.85 - 99.83[2]
Coefficient of Variation (%) 1.7 - 13.3[6]Not Reported

Visualization of Experimental Workflow

HPLC_Workflow Filtration Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Separation->Detection Report Report Quantification->Report

References

Application Notes and Protocols for Flusilazole Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of flusilazole residues in a variety of agricultural crops. The methodologies described are based on established and validated techniques, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a broad-spectrum systemic fungicide used to control a range of diseases in various agricultural crops. Due to its potential persistence, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs). Accurate and reliable analytical methods are therefore essential for the determination of this compound residues.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound residue analysis.

Table 1: Performance of Analytical Methods for this compound Residue Analysis in Fruits

CropSample PreparationAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
GrapesModified QuEChERSHPLC-DAD0.0080.0286-90[1]
ApplesQuEChERSHPLC--98.85-99.83[2]

Table 2: Performance of Analytical Methods for this compound Residue Analysis in Vegetables

CropSample PreparationAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
SpinachQuEChERSLC-MS/MS-0.005-0.01-[3]
LettuceQuEChERSLC-MS/MS---[4]
ParsleyQuEChERSLC-MS/MS---[4]

Table 3: Performance of Analytical Methods for this compound Residue Analysis in Cereals

CropSample PreparationAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
WheatMethanol ExtractionGC and LC-0.0175.7-97.9[5]
RiceModified QuEChERSUPLC-MS/MS-0.0036-0.0270-120[6]
Wheat FlourModified QuEChERSUPLC-MS/MS-0.0036-0.0270-120[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound residue analysis.

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis. Below are generalized steps, which may require minor modifications based on the specific crop matrix.

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes with screw caps

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

Procedure:

  • Homogenization: Weigh a representative portion of the agricultural crop (e.g., 10-15 g) and homogenize it to a uniform consistency. For dry samples like cereals, milling to a fine powder is recommended.

  • Extraction:

    • Transfer the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts. A common combination is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Securely cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-5000 rpm) for 5-10 minutes to achieve phase separation.

  • Dispersive Solid-Phase Extraction (dSPE) - Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (typically 1-8 mL) to a 2 mL or 15 mL centrifuge tube containing the dSPE sorbent.

    • The dSPE sorbent composition depends on the matrix. A common mixture for many crops is 150 mg MgSO₄ and 50 mg PSA per mL of extract. For pigmented samples like spinach, GCB can be added. For samples with fats and waxes, C18 may be included.

    • Vortex the tube for 30-60 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge the dSPE tube for 5 minutes.

    • Carefully collect the supernatant (the cleaned extract) and transfer it to a vial for instrumental analysis. The extract may be filtered through a 0.22 µm syringe filter before injection.

Protocol 2: Instrumental Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Typical LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM) to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized on the specific instrument. Commonly used transitions include m/z 316.1 → 165.1 and 316.1 → 247.1.

Protocol 3: Instrumental Analysis by GC-MS/MS

GC-MS/MS is another powerful technique suitable for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer.

Typical GC Conditions:

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is often employed.

  • Injector: Splitless injection is typically used for trace analysis.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 70-80 °C, hold for 1-2 minutes, then ramp up to 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

Typical MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined.

Visualizations

Flusilazole_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Fruits, Vegetables, Cereals) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MSMS GC-MS/MS Cleanup->GC_MSMS HPLC_DAD HPLC-DAD Cleanup->HPLC_DAD Quantification Quantification LC_MSMS->Quantification GC_MSMS->Quantification HPLC_DAD->Quantification Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation Report Final Report Validation->Report QuEChERS_Protocol_Steps Start Start Homogenize 1. Homogenize Sample Start->Homogenize Add_ACN 2. Add Acetonitrile Homogenize->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add dSPE Sorbent Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Collect_Extract 10. Collect Cleaned Extract Centrifuge2->Collect_Extract End End Collect_Extract->End

References

Application Notes: Flusilazole in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Flusilazole is a broad-spectrum, systemic organosilicon fungicide belonging to the triazole chemical class.[1][2] It is widely utilized in agriculture to control a variety of fungal diseases in fruit and vegetable crops.[3] this compound exhibits both protective and curative properties, making it a valuable tool for researchers studying plant-pathogen interactions and developing disease management strategies.[4][5] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, which disrupts the integrity of the cell membrane, ultimately leading to fungal cell death.[4][6][7]

2. Mechanism of Action

This compound is classified as a demethylation inhibitor (DMI) fungicide.[8] Its fungicidal activity stems from the targeted inhibition of the enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene), a critical enzyme in the ergosterol biosynthesis pathway.[6][7] Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking the CYP51 enzyme, this compound prevents the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, which compromises cell membrane structure and function, inhibits fungal growth, and causes cell death.[4][6][7]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Fungal Cell Outcome Lanosterol Lanosterol Precursors Ergosterol Precursors Lanosterol->Precursors Multiple Steps Ergosterol Ergosterol Precursors->Ergosterol Multiple Steps Membrane Disrupted Cell Membrane Integrity This compound This compound CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) This compound->CYP51 Inhibits CYP51->Membrane Disruption leads to Growth Inhibited Fungal Growth Membrane->Growth Death Fungal Cell Death Growth->Death

Caption: Mechanism of action of this compound via inhibition of the CYP51 enzyme.

3. Target Pathogens and Applications

This compound is effective against a wide range of plant diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.[4][9] It is used as a foliar spray to control diseases on various crops.

CropTarget DiseasePathogen
CerealsEyespot, Mildew, RustPseudocercosporella herpotrichoides, Erysiphe graminis, Puccinia spp.
Pome & Stone FruitScab, Powdery MildewVenturia spp., Podosphaera leucotricha
GrapesPowdery Mildew, Black RotUncinula necator, Guignardia bidwellii
Oilseed RapeLeaf SpotAlternaria spp., Cercospora spp.
Sugar BeetCercospora Leaf Spot, RustCercospora beticola, Uromyces betae
ChiliPowdery Mildew, AnthracnoseLeveillula taurica, Colletotrichum capsici[3][10]
SoybeanLeaf Spot, Asian Soybean RustAlternaria alternata, Phakopsora pachyrhizi[8][9]
RiceSheath Blight, False SmutRhizoctonia solani, Ustilaginoidea virens[3][10]

4. Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key data points for researchers.

Table 1: In Vitro Efficacy of this compound Against Fungal Pathogens

Pathogen Parameter Mean Value (µg/mL or ppm) Range Reference
Sclerotinia sclerotiorum EC₅₀ 0.1273 µg/mL 0.0227 - 0.3436 µg/mL [8]
Fusarium oxysporum IC₅₀ 0.152 ppm - [11]

| Alternaria alternata | EC₅₀ | - | 0.0040 - 0.0053 µg/mL |[8] |

Table 2: In Vivo Efficacy of this compound Against Sclerotinia sclerotiorum

Application Type Concentration Efficacy (%) Host Plant Reference
Preventive 90 µg/mL 85.2% Oilseed Rape [8]
Curative 90 µg/mL 58.9% Oilseed Rape [8]

| Preventive | 0.1 mg/mL | 80.7% | Soybean (vs. A. alternata) |[8] |

Table 3: Environmental Dissipation of this compound

Matrix Application Rate Half-life (days) Reference
Apple Treble of recommended high dosage 4.23 - 7.77 [12]
Soil Treble of recommended high dosage 3.04 - 5.14 [12]
Apple Recommended dose (80 g a.i. ha⁻¹) Not specified (93.45% dissipation in 60 days) [13]

| Apple | Double recommended dose (160 g a.i. ha⁻¹) | Not specified (93.43% dissipation in 70 days) |[13] |

5. Experimental Protocols

Detailed protocols are essential for reproducible research. Below are methodologies for common assays using this compound.

cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Pot Study A1 Prepare this compound Stock Solution A2 Amend PDA Medium with Serial Dilutions of this compound A1->A2 A3 Inoculate Plates with Fungal Mycelial Plugs A2->A3 A4 Incubate under Controlled Conditions A3->A4 A5 Measure Mycelial Growth Diameter A4->A5 A6 Calculate Growth Inhibition (%) and EC₅₀ A5->A6 B2 Prepare this compound Spray Solution A6->B2 Inform Dose Selection B1 Grow Host Plants in Greenhouse B1->B2 B3 Apply this compound (Preventive/Curative) B2->B3 B4 Inoculate Plants with Pathogen B3->B4 B5 Incubate in High Humidity Chamber B4->B5 B6 Assess Disease Severity B5->B6 B7 Calculate Fungicide Efficacy (%) B6->B7

Caption: General experimental workflow for evaluating this compound efficacy.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits fungal growth by 50% (EC₅₀).

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Allow it to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended PDA into 90 mm Petri plates.[11]

  • Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the margin of an actively growing culture of the target fungus. Place one plug, mycelium-side down, in the center of each PDA plate.[11]

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the test fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the control colony and T is the average diameter of the treated colony.[11] Use probit analysis to determine the EC₅₀ value from the dose-response data.

Protocol 2: In Vivo Protective and Curative Efficacy Assay (Pot Study)

This protocol assesses the ability of this compound to prevent (protective) or treat (curative) disease on host plants.

  • Plant Cultivation: Grow susceptible host plants from seed in pots containing sterile soil mix in a greenhouse until they reach a suitable growth stage (e.g., 4-6 true leaves).

  • Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the target pathogen according to established methods for that species.

  • Fungicide Application:

    • Protective Assay: Spray plants with a solution of this compound at a desired concentration (e.g., 90 µg/mL) until runoff.[8] Allow the foliage to dry completely. Twenty-four hours after fungicide application, inoculate the plants with the pathogen.

    • Curative Assay: Inoculate the plants with the pathogen first. Twenty-four hours after inoculation, spray the plants with the this compound solution.[8]

  • Control Groups: Include a negative control (sprayed with water, then inoculated) and a positive control (mock-inoculated).

  • Incubation: Place all treated and control plants in a high-humidity chamber or cover with plastic bags for 48-72 hours to promote infection. Then, return them to the greenhouse.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a disease rating scale (e.g., percentage of leaf area affected).

  • Analysis: Calculate the control efficacy using the formula: Efficacy (%) = [(DS_control - DS_treated) / DS_control] × 100 Where DS_control is the mean disease severity in the control group and DS_treated is the mean disease severity in the fungicide-treated group.

6. Effects on Fungal Physiology and Gene Expression

Beyond growth inhibition, this compound induces other observable effects on fungi. Studies on Sclerotinia sclerotiorum and Botrytis cinerea have revealed:

  • Morphological Changes: Treatment can cause deformed mycelia and twisted hyphal tips.[14]

  • Cell Wall Thickening: Transmission electron microscopy has shown that this compound can lead to a thickening of mycelial cell walls.[8]

  • Reduced Sclerotia Production: The number and weight of sclerotia (dormant survival structures) can be significantly reduced in treated cultures.[8]

  • Gene Expression: In Botrytis cinerea, treatment with this compound at EC₅₀ concentrations has been shown to significantly increase the expression of the target gene Cyp51, as well as genes associated with fungicide resistance, such as BcatrD (an ABC transporter) and Bcmfs1 (a major facilitator superfamily transporter).[2]

cluster_primary Primary Effect cluster_downstream Downstream Cellular and Genetic Responses This compound This compound Application CYP51 Inhibition of CYP51 Enzyme This compound->CYP51 Morphology Altered Mycelial Morphology (Deformed, Twisted) CYP51->Morphology Leads to CellWall Cell Wall Thickening CYP51->CellWall Leads to Sclerotia Reduced Sclerotia Production CYP51->Sclerotia Leads to GeneExp Upregulation of Genes (Cyp51, BcatrD, Bcmfs1) CYP51->GeneExp Leads to

Caption: Downstream effects of this compound on fungal physiology and gene expression.

References

Application Note: Preparation of Flusilazole Analytical Standards and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-14

Abstract

This application note provides a detailed protocol for the preparation of analytical standards and solutions of Flusilazole. This compound is an organosilicon fungicide used to control a range of fungal pathogens on various crops[1][2]. Accurate preparation of analytical standards is the foundation for precise and reliable quantification in research, quality control, and regulatory monitoring. This document outlines the necessary safety precautions, materials, and step-by-step procedures for preparing primary stock and subsequent working solutions.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

  • Health Hazards: this compound is harmful if swallowed[3][4], is suspected of causing cancer, and may damage fertility or the unborn child[1][3][4][5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation[6].

  • Fire Hazards: Solvents such as acetone are highly flammable[5]. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment[5].

  • Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, regional, and national environmental regulations. This compound is toxic to aquatic life with long-lasting effects[1][3].

Physicochemical Properties and Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane[1][7]
CAS Number 85509-19-9[3][4][8]
Molecular Formula C₁₆H₁₅F₂N₃Si[1][8][9]
Molecular Weight 315.39 g/mol [1][10]
Appearance White crystalline solid[6][8][11]
Melting Point 53–55 °C[9][12]
Solubility in Water 41.9 mg/L (at 20°C, pH 7)[2][9][12]
Solubility in Organic Solvents Soluble in many organic solvents.[6] Examples (at 20°C): Acetone, Hexane (85,000 mg/L), Ethyl Acetate (200,000 mg/L)[2]
Purity Analytical standards typically ≥98%[13]

Experimental Protocols

These protocols provide a general guideline. Concentrations of stock and working solutions should be adapted based on the specific requirements of the analytical method and the expected concentration range in samples.

  • This compound analytical standard (PESTANAL® or equivalent, ≥98% purity)[10][13]

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes or calibrated micropipettes

  • Analytical balance (readable to at least 0.01 mg)

  • High-purity solvents (e.g., HPLC-grade Acetonitrile, Acetone)

  • Beakers and spatulas

  • Ultrasonic bath

  • Amber glass storage vials with PTFE-lined caps

  • PPE: Gloves, safety glasses, lab coat

This primary stock solution serves as the basis for all subsequent dilutions.

  • Weighing: Accurately weigh 10.0 mg of the this compound analytical standard onto a weighing paper or directly into a clean beaker.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., Acetonitrile) to rinse the beaker and weighing paper multiple times, ensuring the complete transfer of the standard into the flask.

  • Dissolving: Add approximately 7-8 mL of the solvent to the volumetric flask. Cap the flask and sonicate for 5-10 minutes or until all the solid has completely dissolved.

  • Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add the solvent dropwise to bring the final volume to the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the solution to a labeled amber glass vial. Store refrigerated at 2-8°C and protected from light. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Working solutions are prepared by serially diluting the primary stock solution. The final diluent should ideally match the mobile phase of the analytical method (e.g., acetonitrile/water mixture)[13].

Example Dilution Scheme for Calibration Curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL):

  • Intermediate Standard (100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask. Dilute to the mark with the chosen diluent.

  • Working Standards:

    • 10.0 µg/mL: Pipette 1.0 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask. Dilute to the mark.

    • 5.0 µg/mL: Pipette 0.5 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask. Dilute to the mark.

    • 1.0 µg/mL: Pipette 0.1 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask. Dilute to the mark.

    • 0.5 µg/mL: Pipette 0.5 mL of the 10.0 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark.

    • 0.1 µg/mL: Pipette 0.1 mL of the 10.0 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark.

  • Homogenization and Storage: After each dilution, ensure the solution is thoroughly mixed. Transfer to clearly labeled amber vials and store under refrigeration. It is recommended that working solutions be prepared fresh from the stock solution as needed.

Workflow Visualization

The following diagram illustrates the logical flow for the preparation of this compound analytical standards.

Flusilazole_Standard_Preparation cluster_prep Preparation & Safety cluster_stock Primary Stock Solution (e.g., 1000 µg/mL) cluster_working Working Standard Solutions cluster_final Storage & Analysis safety Review SDS & Wear Appropriate PPE weigh 1. Accurately Weigh This compound Standard dissolve 2. Dissolve in Solvent (e.g., Acetonitrile) weigh->dissolve vol_flask_stock 3. Transfer to Volumetric Flask dissolve->vol_flask_stock fill_stock 4. Dilute to Final Volume & Homogenize vol_flask_stock->fill_stock dilute 5. Perform Serial Dilutions (using Stock/Intermediate) fill_stock->dilute fill_working 6. Create Range of Calibration Standards dilute->fill_working store 7. Store in Amber Vials at 2-8°C fill_working->store analyze 8. Use for Analytical Method store->analyze

References

Application Note: High-Sensitivity Quantification of Flusilazole in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the fungicide Flusilazole in complex matrices such as agricultural products, soil, and water. The protocol employs a streamlined sample preparation procedure, followed by rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method achieves low limits of quantification and demonstrates excellent accuracy and precision, making it suitable for routine monitoring, environmental fate studies, and food safety applications.

Introduction

This compound is a broad-spectrum fungicide widely used in agriculture to protect various crops.[1][2] Its persistence and potential for accumulation in the environment and food chain necessitate sensitive and reliable analytical methods for its quantification.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[1][4][5] This application note provides a detailed protocol for the determination of this compound, offering a valuable tool for researchers, scientists, and professionals in the fields of food safety and environmental science.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

LC-MS/MS Method Parameters

Liquid Chromatography:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Refer to specific instrument methods, typically starting with a low percentage of B, ramping up to a high percentage of B, and then re-equilibrating.[7]
Flow Rate 0.3 mL/min
Injection Volume 2-10 µL[6]
Column Temperature 40 °C[6]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Precursor Ion (m/z) 316.1[8][9]
Product Ions (m/z) 247.1 (Quantifier), 165.1 (Qualifier)[6][8]
Collision Energy Optimized for the specific instrument, typically in the range of 15-30 eV.
Dwell Time 100 ms

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition.

  • Calibration Curve: Construct a calibration curve by injecting the working standard solutions at concentrations ranging from the limit of quantification (LOQ) to 100 ng/mL.

Sample Preparation (QuEChERS Method for Solid Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide extraction from food and agricultural matrices.[5][10][11]

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, soil).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Collect the supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation (SPE Method for Water Samples)

Solid-phase extraction (SPE) is a common technique for the extraction and pre-concentration of pesticides from water samples.[3][12]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned cartridge.

  • Washing: Wash the cartridge with ultrapure water to remove interferences.

  • Elution: Elute the retained this compound with a suitable solvent, such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Analysis: The reconstituted sample is ready for LC-MS/MS injection.

Data Presentation

The following table summarizes typical quantitative data for the LC-MS/MS analysis of this compound in various matrices, compiled from literature.

MatrixSample PreparationLOQ (mg/kg or µg/L)Recovery (%)RSD (%)Reference
GrapeQuEChERS0.0286-90<15[10][13]
Animal TissuesAcetonitrile Extraction & SPE0.0180-110<20[6]
SoilAcetonitrile Extraction0.0290-105<10[1]
Ginseng RootSPE<0.0585-95<10[3]
WaterSPE0.01 µg/L90-110<15[12]

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: Assessed by the coefficient of determination (r²) of the calibration curve, which should be >0.99.[4]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Accuracy: Determined by recovery experiments at different spiking levels, with acceptable ranges typically between 70-120%.

  • Precision: Expressed as the relative standard deviation (RSD) for replicate analyses, which should ideally be <20%.

  • Matrix Effects: Evaluated by comparing the slope of the matrix-matched calibration curve to that of the solvent-based calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Fruit, Soil, Water) Homogenization Homogenization (for solid matrices) SampleCollection->Homogenization Extraction Extraction (QuEChERS or SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Linearity Linearity (r² > 0.99) MethodValidation->Linearity Accuracy Accuracy (Recovery %) MethodValidation->Accuracy Precision Precision (RSD %) MethodValidation->Precision LOQ Limit of Quantification MethodValidation->LOQ Selectivity Selectivity / Matrix Effect MethodValidation->Selectivity RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis

Caption: Logical relationship of the method validation process.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in a variety of complex matrices. The combination of a streamlined sample preparation protocol and the high selectivity of tandem mass spectrometry ensures accurate results, making this method a valuable tool for regulatory monitoring, environmental assessment, and ensuring food safety.

References

In Vitro Antifungal Activity Assays Using Flusilazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusilazole is a broad-spectrum, systemic fungicide belonging to the triazole class.[1] Its primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2] Specifically, this compound targets the enzyme 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2][3][4] The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates disrupt membrane function and lead to fungal cell death.[2][5]

These application notes provide detailed protocols for assessing the in vitro antifungal activity of this compound against various fungal pathogens. The methodologies outlined below are based on established standards for antifungal susceptibility testing and are intended to provide reproducible and reliable results for research and drug development purposes.

Data Presentation

The following table summarizes the in vitro antifungal activity of this compound against a selection of fungal species, as determined by Minimum Inhibitory Concentration (MIC) assays. MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.[6]

Fungal SpeciesMIC Range (µg/mL)MethodReference
Fusarium oxysporumIC50 = 0.152 ppmAgar dilution[7]
Candida albicans0.025 - 5.0Broth microdilution[8]
Dermatophytes0.025 - 5.0Broth microdilution[8]
Filamentous fungi0.025 - 5.0Broth microdilution[8]

Note: The inhibitory concentration 50 (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. While not identical to MIC, it provides a measure of potency.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing.[6][9]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (e.g., in dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom microtiter plates

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[10]

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[6] This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

Time-Kill Assay

Objective: To assess the rate at which this compound kills a fungal isolate over time.

Materials:

  • This compound stock solution

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Sterile saline

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Micropipettes

  • Plate spreader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum as described in the MIC protocol.

  • Assay Setup:

    • Prepare culture tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a drug-free tube as a growth control.

    • Inoculate each tube with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[11]

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C until colonies are visible.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the control. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered fungicidal.[12]

Fungal Biofilm Susceptibility Testing

Objective: To determine the efficacy of this compound against fungal biofilms.

Materials:

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • RPMI 1640 medium

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (1-5 x 10^6 CFU/mL in RPMI 1640) to the wells of a microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[10]

  • Biofilm Washing:

    • Gently wash the biofilms with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Antifungal Treatment:

    • Add fresh RPMI 1640 medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Include a drug-free well as a control.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the biofilms again with PBS.

    • Determine the metabolic activity of the biofilms using the XTT reduction assay.[10] The intensity of the color change is proportional to the viability of the biofilm.

    • Read the absorbance using a microplate reader.

  • Data Analysis:

    • The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥50% or ≥80%) in the metabolic activity of the biofilm compared to the control.[10]

Visualizations

Flusilazole_Mechanism_of_Action Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Intermediate 14-demethyl lanosterol Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Multiple steps Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation This compound This compound This compound->CYP51 Inhibits CYP51->Ergosterol_Intermediate

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Antifungal_Assay_Workflow cluster_mic MIC Assay cluster_timekill Time-Kill Assay cluster_biofilm Biofilm Assay start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum mic_dilution Serial Dilution of This compound in 96-well plate prep_inoculum->mic_dilution tk_setup Setup Cultures with This compound prep_inoculum->tk_setup biofilm_form Form Biofilm in 96-well plate (24-48h) prep_inoculum->biofilm_form mic_inoculate Inoculate Plate mic_dilution->mic_inoculate mic_incubate Incubate 24-48h mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read tk_incubate_sample Incubate and Sample at Time Points tk_setup->tk_incubate_sample tk_plate Plate Dilutions tk_incubate_sample->tk_plate tk_count Count CFU tk_plate->tk_count tk_plot Plot Time-Kill Curve tk_count->tk_plot biofilm_treat Treat with this compound biofilm_form->biofilm_treat biofilm_xtt XTT Assay for Viability biofilm_treat->biofilm_xtt biofilm_smic Determine SMIC biofilm_xtt->biofilm_smic

Caption: Experimental workflow for in vitro antifungal activity assays.

References

Application Notes and Protocols: Flusilazole as a Reference Compound in Fungicide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the utilization of flusilazole as a reference compound in fungicide research and development. This compound, a broad-spectrum organosilicon fungicide, serves as an invaluable tool for comparative studies due to its well-characterized mode of action and extensive history of use.

Introduction to this compound

This compound is a systemic fungicide with both protective and curative properties.[1] It belongs to the demethylation inhibitor (DMI) class of fungicides, which act by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] This mode of action provides broad-spectrum activity against a range of fungal pathogens, including those belonging to the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[3] Its efficacy has been demonstrated against various plant diseases such as powdery mildew, rusts, scab, and leaf spot.[1][3]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary fungicidal activity stems from its ability to inhibit the C14α-demethylase enzyme, a critical component in the ergosterol biosynthesis pathway.[2] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. By blocking this step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and development.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Quantitative Data: In Vitro Efficacy of this compound

This compound has been extensively evaluated against a wide range of phytopathogenic fungi. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of this compound required to inhibit 50% of fungal growth in vitro. These values are crucial for establishing baseline sensitivity and for comparative analysis with novel antifungal compounds.

Fungal SpeciesEC50 Value (µg/mL)Reference
Sclerotinia sclerotiorum0.0227 - 0.3436 (mean 0.1273)
Alternaria alternata0.0040 - 0.0053
Setosphaeria turcica0.0013 - 0.0466 (mean 0.0157)[4]
Fusarium oxysporum0.152[5]
Colletotrichum capsici (in combination with Carbendazim)549[6][7]
Cylindrocarpon destructans (in combination with Carbendazim)≤0.23[8]

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and assay methodology.

Experimental Protocols

This compound is an ideal reference compound for in vitro fungicide screening assays. The following protocols outline standard methodologies for determining the antifungal activity of test compounds in comparison to this compound.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to assess the efficacy of fungicides against mycelial growth.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound (technical grade)

  • Test compound(s)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for dissolving compounds (e.g., acetone or ethanol, if necessary)

  • Incubator

Protocol:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound and the test compound(s) in a suitable solvent.

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the required volume of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.

    • For the control, add an equivalent amount of the solvent used for the stock solutions to the PDA.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a 7-day-old culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc in the center of each prepared Petri dish (both fungicide-amended and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (typically 25 ± 2°C) until the mycelial growth in the control plates reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 value for this compound and the test compounds by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the concentration.

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis Prep_Media Prepare Fungicide- Amended PDA Pour_Plates Pour into Petri Dishes Prep_Media->Pour_Plates Inoculate Place Disc on Center of Plate Pour_Plates->Inoculate Cut_Disc Cut Mycelial Disc (5 mm) Cut_Disc->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_EC50 Determine EC50 Calculate->Determine_EC50 This compound This compound (Reference) This compound->Prep_Media Test_Compound Test Compound Test_Compound->Prep_Media Control Control (Solvent Only) Control->Prep_Media

Figure 2: Experimental workflow for the Mycelial Growth Inhibition Assay.

Application in Fungicide Screening

This compound serves as an essential positive control in fungicide screening programs. Its inclusion allows for the validation of the experimental assay and provides a benchmark for evaluating the potency of novel chemical entities.

Logical Framework for Fungicide Screening:

Fungicide_Screening_Logic Start Start: Fungicide Screening Program Assay In Vitro Assay (e.g., Mycelial Growth Inhibition) Start->Assay Results Assay Results: % Inhibition Assay->Results Test_Compounds Library of Test Compounds Test_Compounds->Assay This compound This compound (Positive Control) This compound->Assay Negative_Control Negative Control (No Fungicide) Negative_Control->Assay Comparison Compare Inhibition of Test Compounds to this compound Results->Comparison Decision Decision Point Comparison->Decision Hit Hit Compound: Potency ≥ this compound Decision->Hit Potent No_Hit Non-Hit Compound: Potency < this compound Decision->No_Hit Not Potent Lead_Opt Lead Optimization Hit->Lead_Opt End End Program for Non-Hits No_Hit->End

Figure 3: Logical workflow for using this compound as a reference in fungicide screening.

By adhering to these protocols and utilizing this compound as a reference standard, researchers can ensure the generation of robust and comparable data in their fungicide discovery and development efforts.

References

Application Note: Solid-Phase Extraction (SPE) for Flusilazole Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusilazole is a broad-spectrum systemic fungicide widely used in agriculture to protect a variety of crops from fungal diseases. Due to its potential persistence in the environment and food commodities, robust and reliable analytical methods are required for its monitoring to ensure food safety and environmental quality. Sample preparation is a critical step in the analytical workflow for this compound residue analysis, aimed at removing interfering matrix components that can affect the accuracy and sensitivity of detection methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Extraction (SPE) is a powerful and widely used sample cleanup technique that offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[1] This application note provides a detailed protocol for the cleanup of this compound samples using traditional cartridge-based SPE with an octadecylsilanized silica gel (C18) sorbent, a common choice for non-polar compounds like this compound.[2][3][4] Additionally, a comparison with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a dispersive SPE technique, is presented.

Sorbent Selection for this compound SPE

The selection of the appropriate SPE sorbent is crucial for achieving optimal recovery of the target analyte and efficient removal of matrix interferences. For a non-polar compound like this compound, a reversed-phase sorbent such as C18-bonded silica is a suitable choice.[2][3][4] The retention mechanism is based on hydrophobic interactions between the non-polar analyte and the C18 stationary phase. Polar matrix components will have weaker interactions and can be washed away, while the retained this compound can be eluted with an organic solvent.

Other sorbents that could be considered for triazole fungicides, depending on the specific matrix and interfering compounds, include polymeric sorbents and graphitized carbon black. However, C18 remains a versatile and effective option for a wide range of applications.

Experimental Protocols

I. Traditional Cartridge-Based SPE for this compound Cleanup

This protocol is adapted from a method for the analysis of this compound in animal and fishery products.[5]

Materials:

  • Octadecylsilanized silica gel SPE cartridge (e.g., 1000 mg, 6 mL)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetone, HPLC grade

  • n-Hexane, HPLC grade (for fat-containing samples)

  • SPE vacuum manifold

  • Sample extracts containing this compound

Protocol:

  • Sample Extraction (General Procedure):

    • Homogenize the sample (e.g., tissue, food product).

    • Extract a known amount of the homogenized sample with a suitable solvent such as acetonitrile or acetone.

    • For samples with high-fat content, a defatting step with n-hexane/acetonitrile partitioning is recommended.[5]

    • Concentrate the extract and redissolve in a solvent compatible with the SPE loading step (e.g., acetone/water mixture).[5]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on a vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of acetonitrile followed by 5 mL of water. Ensure the sorbent bed does not go dry between solvent additions.

  • Sample Loading:

    • Load the prepared sample extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of an acetonitrile/water mixture (e.g., 2:3, v/v) to remove polar interferences.[5] Discard the effluent.

  • Elution:

    • Elute the retained this compound from the cartridge with 10 mL of an acetonitrile/water mixture (e.g., 3:2, v/v).[5]

    • Collect the eluate in a clean collection tube.

  • Final Preparation:

    • The collected eluate can be directly analyzed by LC-MS/MS or further concentrated and reconstituted in a suitable solvent for HPLC-UV or GC-MS analysis.

II. QuEChERS (Dispersive SPE) for this compound Cleanup

The QuEChERS method is a widely used alternative for pesticide residue analysis in food matrices.

Materials:

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Protocol:

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis.

Data Presentation

Sample MatrixCleanup MethodFortification Level (mg/kg)Average Recovery (%)Analytical MethodReference
GrapesQuEChERSNot Specified86 - 90HPLC-DAD[6]
ApplesQuEChERSNot SpecifiedHighHPLC-UV

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Defatting Defatting (if necessary) Extraction->Defatting Concentration Concentration & Reconstitution Defatting->Concentration Conditioning 1. Cartridge Conditioning (ACN, then Water) Concentration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (ACN/Water) Loading->Washing Elution 4. Elution (ACN/Water) Washing->Elution Analysis Instrumental Analysis (HPLC, GC-MS) Elution->Analysis

Caption: Workflow for this compound sample cleanup using traditional cartridge-based SPE.

Sorbent_Selection cluster_sorbent SPE Sorbent Selection Analyte This compound (Non-polar) C18 C18 (Reversed-Phase) - Hydrophobic interactions - Good for non-polar analytes Analyte->C18 Primary Choice Polymeric Polymeric Sorbents - High capacity - Wide pH stability Analyte->Polymeric Alternative GCB Graphitized Carbon Black - Planar analytes - Pigment removal Analyte->GCB Alternative

Caption: Logical relationship for selecting an appropriate SPE sorbent for this compound.

References

Application Notes and Protocols for Flusilazole in Food Safety and Residue Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and regulatory standards for the detection and monitoring of flusilazole residues in food products. The protocols outlined are essential for ensuring food safety and compliance with international trade standards.

This compound is a broad-spectrum, systemic fungicide used to control a range of fungal diseases in various crops.[1] Its persistence in the environment and potential for accumulation in the food chain necessitate rigorous monitoring to protect consumer health.[1] This document details established Maximum Residue Limits (MRLs), analytical protocols for residue detection, and the toxicological profile of this compound.

Data Presentation

Maximum Residue Limits (MRLs) for this compound

MRLs for this compound in various food commodities have been established by numerous regulatory bodies to ensure consumer safety. The following table summarizes the MRLs from different sources.

Food CommodityMRL (mg/kg)Regulatory Body/Source
Dried grapes (Currants, Raisins, Sultanas)0.3Draft as of March 2012[2]
Grapes0.5Draft as of March 2012[2]
Banana1Draft as of March 2012[2]
Pome fruits0.3Draft as of March 2012[2]
Apricot0.2Draft as of March 2012[2]
Nectarine0.2Draft as of March 2012[2]
Apples0.3Codex Alimentarius Commission[3]
This compound Residue Levels Detected in Food Safety Monitoring

The following table presents a summary of this compound residue levels detected in various studies, providing insight into the dissipation and persistence of this fungicide in different crops.

CropInitial Deposit (mg/kg)DissipationDays to Non-Detectable LevelsReference
Apples (Recommended Dose: 80 g a.i. ha⁻¹)0.73393.45% in 60 days> 60[3]
Apples (Double Dose: 160 g a.i. ha⁻¹)0.91393.43% in 70 days> 70[3]
Grapes (Spain GAP)0.01 (median)--[4]
LettuceDeclined rapidlyHalf-life < 4 days-[5]
Performance Characteristics of Analytical Methods for this compound Detection

A variety of analytical methods are employed for the quantification of this compound residues. The performance of these methods is critical for accurate monitoring.

Analytical MethodLimit of Quantification (LOQ) (mg/kg)Recovery (%)MatrixReference
LC-MS/MS0.01-Animal and Fishery Products[6]
HPLC0.0297.33 - 110.70Apple and Soil[7]
GC-NPD0.0175.7 - 97.9Lettuce[5]

Experimental Protocols

Protocol 1: Determination of this compound Residues in Animal and Fishery Products by LC-MS/MS

This protocol is based on the analytical method for this compound and its metabolite, [Bis(4-fluorophenyl)methyl]silanol (metabolite D), in animal and fishery products.[6]

1. Extraction

  • For Muscle, Liver, Kidney, Milk, Egg, Fish, and Shellfish:

    • Homogenize 10.0 g of the sample with 100 mL of acetone and filter with suction.

    • Re-extract the residue with 50 mL of acetone, homogenize, and filter.

    • Combine the filtrates and adjust the volume to 200 mL with acetone.

    • Take a 20 mL aliquot, concentrate to approximately 4 mL at below 40°C, and add 10 mL of water.

  • For Fat:

    • Homogenize 5.00 g of the sample with 100 mL of acetone and filter with suction.

    • Re-extract the residue with 50 mL of acetone, homogenize, and filter.

    • Combine the filtrates and adjust the volume to 200 mL with acetone.

    • Take a 40 mL aliquot and concentrate to dryness at below 40°C.

    • Dissolve the residue in 30 mL of n-hexane and extract twice with 30 mL of acetonitrile saturated with n-hexane.

    • Combine the acetonitrile extracts, concentrate to dryness at below 40°C.

    • Dissolve the residue in 4 mL of acetone and add 10 mL of water.

2. Clean-up

  • Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL of acetonitrile and 5 mL of water.

  • Load the extracted solution onto the cartridge.

  • Wash the cartridge with 10 mL of acetonitrile/water (2:3, v/v).

  • Elute the analytes with 10 mL of acetonitrile/water (3:2, v/v).

  • Adjust the eluate to exactly 10 mL with acetonitrile/water (3:2, v/v) to obtain the test solution.

3. Instrumental Analysis

  • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

  • Quantification: Generate a calibration curve using this compound and metabolite D standard solutions. Inject the test solution into the LC-MS/MS system and calculate the concentration based on the peak height or area.

  • Confirmation: Confirm the identity of the analytes using LC-MS/MS.

Protocol 2: Analysis of this compound Residues in Lettuce by GC-NPD

This protocol is adapted from a study on the simultaneous detection of fluquinconazole and this compound in lettuce.[5]

1. Extraction

  • Extract a homogenized sample of lettuce with acetone.

2. Clean-up

  • Purify the acetone extract using solid-phase extraction (SPE).

3. Instrumental Analysis

  • Instrument: Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD).

  • Confirmation: Confirm the results using gas chromatography-mass spectrometry (GC-MS).

  • Quantification: Prepare calibration standards and quantify the analytes based on the peak areas.

Visualizations

This compound's Mechanism of Action

This compound acts by inhibiting the sterol 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][9] This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.

Flusilazole_Mechanism This compound This compound Enzyme Sterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Enzyme->Ergosterol_Pathway Catalyzes conversion of Lanosterol to Ergosterol precursors Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Blocked by This compound Fungal_Growth Fungal Growth Inhibition Ergosterol_Pathway->Fungal_Growth Leads to Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Fungal_Membrane->Fungal_Growth Maintains

Caption: Mechanism of action of this compound in fungi.

General Workflow for this compound Residue Monitoring

The monitoring of this compound residues in food samples follows a standardized workflow from sample collection to data analysis and reporting.

Residue_Monitoring_Workflow cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis Sample_Collection 1. Sample Collection (e.g., Fruits, Vegetables) Sample_Preparation 2. Sample Preparation (Homogenization, Sub-sampling) Sample_Collection->Sample_Preparation Extraction 3. Extraction (e.g., Acetone, Acetonitrile) Sample_Preparation->Extraction Cleanup 4. Clean-up (e.g., SPE) Extraction->Cleanup Instrumental_Analysis 5. Instrumental Analysis (LC-MS/MS, GC-NPD) Cleanup->Instrumental_Analysis Data_Analysis 6. Data Analysis (Quantification, Confirmation) Instrumental_Analysis->Data_Analysis Reporting 7. Reporting & Risk Assessment (Comparison with MRLs) Data_Analysis->Reporting

Caption: General workflow for this compound residue monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Flusilazole HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Flusilazole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall robustness of the analytical method.[2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a weakly basic compound with a pKa of approximately 2.5, is often caused by secondary interactions with the stationary phase.[3][4][5][6] The most common cause is the interaction of the basic functional groups in the this compound molecule with acidic residual silanol groups on the surface of silica-based columns, such as C18.[1][7][8] Other potential causes include column overload, improper mobile phase pH, column contamination, or issues with the HPLC system itself.[8][9][10]

Q3: Can the choice of HPLC column affect peak tailing for this compound?

A3: Absolutely. Using a modern, high-purity silica column that is well end-capped can significantly reduce peak tailing.[11][12] End-capping is a process that chemically derivatizes the residual silanol groups, making them less available for secondary interactions with basic analytes like this compound.[1] For particularly challenging separations, consider using a column with a different stationary phase, such as a polar-embedded or a hybrid silica-organic phase, which can offer improved peak shape for basic compounds.[2][12]

Q4: How does the mobile phase pH impact the peak shape of this compound?

A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. Since this compound is a weak base with a pKa of 2.5, at a mobile phase pH above this value, it will be protonated and carry a positive charge.[3][4][5][6] This positive charge can lead to strong electrostatic interactions with ionized, negatively charged silanol groups on the silica surface (pKa ~3.5-4.5), causing significant peak tailing.[13] Lowering the mobile phase pH to around 2.5-3 will suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak symmetry.[11][12]

Troubleshooting Guide

Issue: Asymmetrical this compound peak with a pronounced tail.

This troubleshooting guide will walk you through a systematic approach to identify and resolve the cause of peak tailing in your this compound HPLC analysis.

Question: Could my mobile phase be the cause of the peak tailing?

Answer: Yes, an unoptimized mobile phase is a primary suspect. The pH and buffer concentration are critical factors.

Protocol: Mobile Phase Optimization

  • pH Adjustment:

    • Prepare a mobile phase with a pH at or slightly below the pKa of this compound (pKa ≈ 2.5). A common choice is to add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[14]

    • Caution: Ensure your HPLC column is stable at low pH. Standard silica columns can degrade below pH 3.[1] Use a column specifically designed for low pH applications if necessary.[1][14]

  • Buffer Concentration:

    • If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol groups and improve peak shape by increasing the ionic strength of the mobile phase.[7][11][14]

    • Common buffers include phosphate or acetate, depending on the required pH and compatibility with your detector (e.g., LC-MS).

  • Mobile Phase Additives:

    • Historically, a small amount of a basic amine, such as triethylamine (TEA) (e.g., 0.1-0.5%), was added to the mobile phase to compete with the basic analyte for the active silanol sites.[12][15] However, this approach is less common with modern, high-purity columns and can suppress ionization in mass spectrometry.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As) for this compoundRationale
7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the protonated this compound.[1]
4.51.5 - 2.0Partial ionization of silanol groups still results in significant tailing.
3.01.2 - 1.5Ionization of silanol groups is suppressed, reducing secondary interactions.[11]
2.5< 1.2At or below the pKa of this compound, both the analyte and silanol groups are primarily in their neutral forms, minimizing electrostatic interactions.[4]

Question: My mobile phase is optimized, but the peak is still tailing. What should I check next?

Answer: Your HPLC column may be contaminated, degraded, or not suitable for the application.

Protocol: Column Evaluation and Maintenance

  • Column Flushing:

    • Disconnect the column from the detector and flush it with a series of strong solvents to remove potential contaminants. A typical sequence for a reversed-phase column is:

      • Water (HPLC grade)

      • Methanol (HPLC grade)

      • Acetonitrile (HPLC grade)

      • Isopropanol (HPLC grade)

    • If you suspect strongly retained basic compounds are contaminating the column, a wash with a low pH mobile phase may be effective.

  • Check for Voids and Blockages:

    • A sudden increase in backpressure accompanied by peak tailing can indicate a blocked inlet frit.[16]

    • A loss of efficiency and peak tailing for all peaks can suggest a void at the column inlet.[11][14]

    • To address a suspected blockage, you can try back-flushing the column (if permitted by the manufacturer) at a low flow rate.[14] If a void is suspected, the column may need to be replaced.

  • Use of a Guard Column:

    • A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained compounds and particulates in the sample, extending the life of the analytical column.[10][14]

Question: Could my sample be causing the peak tailing?

Answer: Yes, issues such as column overload or an inappropriate sample solvent can lead to poor peak shape.

Protocol: Sample Analysis and Preparation

  • Check for Mass Overload:

    • Inject a series of diluted samples (e.g., 1:10, 1:100). If the peak shape improves and the tailing is reduced at lower concentrations, you are likely overloading the column.[9][10][14]

    • To resolve this, simply dilute your sample to a concentration that is within the linear dynamic range of the column.

  • Evaluate Sample Solvent:

    • The sample solvent should ideally be the same as or weaker than the initial mobile phase.[9][13] Injecting a sample dissolved in a much stronger solvent can cause peak distortion, including tailing.

    • If your sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility and inject the smallest possible volume.

  • Sample Clean-up:

    • Complex sample matrices can contain components that interfere with the chromatography or contaminate the column.[7]

    • Consider using a sample clean-up technique like Solid-Phase Extraction (SPE) to remove interfering substances before injection.[1][7][17]

Question: I've checked my mobile phase, column, and sample, but the problem persists. What else could it be?

Answer: The issue might be related to the HPLC system itself, specifically extra-column dead volume.

Protocol: System Check

  • Minimize Tubing Length:

    • Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[15]

  • Check Fittings and Connections:

    • Improperly seated fittings can create small voids that contribute to extra-column volume and cause peak tailing.[13][15] Ensure all connections are secure and properly made.

  • Detector Cell Volume:

    • For high-efficiency separations (e.g., using columns with small particle sizes), a large detector cell volume can contribute to band broadening and peak tailing.[11] Ensure the detector cell is appropriate for your application.

Visual Troubleshooting Guides

Below are diagrams to help visualize the causes of peak tailing and the troubleshooting workflow.

Figure 1. Mechanism of Peak Tailing for Basic Compounds cluster_column Silica Stationary Phase (pH > 4) Silanol Ionized Silanol Group (Si-O⁻) Tailing Delayed Elution (Peak Tailing) Silanol->Tailing Causes This compound Protonated this compound (Analyte⁺) This compound->Silanol Strong Secondary Interaction (Electrostatic)

Caption: Interaction of protonated this compound with ionized silanol groups.

Figure 2. Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase - Adjust pH (2.5-3.0) - Increase Buffer Strength Start->Check_Mobile_Phase Check_Column Step 2: Assess Column - Flush with Strong Solvents - Check for Voids/Blockages Check_Mobile_Phase->Check_Column Issue Persists Resolved Problem Resolved Check_Mobile_Phase->Resolved Issue Resolved Check_Sample Step 3: Investigate Sample - Check for Overload - Verify Sample Solvent Check_Column->Check_Sample Issue Persists Check_Column->Resolved Issue Resolved Check_System Step 4: Examine System - Minimize Dead Volume - Check Fittings Check_Sample->Check_System Issue Persists Check_Sample->Resolved Issue Resolved Check_System->Resolved If all else fails, consult manufacturer

References

Technical Support Center: Optimization of Flusilazole Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Flusilazole from soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from soil.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Inadequate Solvent Polarity: The extraction solvent may not be optimal for this compound's chemical properties. This compound has moderate aqueous solubility.[1]- Solvent Selection: Acetonitrile is a commonly used and effective solvent for this compound extraction from soil.[2][3] Acetone can also be used.[4] - Solvent Mixtures: Consider using solvent mixtures of varying polarities to improve extraction efficiency.[5] For non-ionic pesticides, a mixture of ethanol and water with a non-miscible solvent like hexane can be effective.[6]
Insufficient Extraction Time/Agitation: The contact time between the solvent and soil may be too short, or the mixing may not be vigorous enough to release the analyte.- Shaking: Use a mechanical shaker for vigorous and consistent agitation. A shaking time of 5 minutes is a good starting point.[2] - Sonication/Microwave Assistance: Techniques like sonication or microwave-assisted extraction (MAE) can enhance extraction efficiency, particularly for challenging matrices.[6][7]
Strong Analyte-Matrix Interactions: this compound may be tightly bound to soil organic matter or clay particles.- Soil Hydration: For dry soil samples, adding ultrapure water and allowing the sample to hydrate for at least 30 minutes can improve extraction efficiency.[2] - Exhaustive Extraction: Perform multiple extraction steps with fresh solvent to ensure complete recovery.[8]
High Matrix Effects in LC-MS/MS or GC-MS Analysis Co-extraction of Interfering Compounds: The initial extraction process can pull out other organic and inorganic compounds from the soil that interfere with the analysis.- Salting-Out: Incorporate a salting-out step after the initial solvent extraction. QuEChERS salt packets containing MgSO₄, NaCl, and sodium citrates are effective for this purpose.[2] - Dispersive Solid-Phase Extraction (d-SPE): Use a d-SPE cleanup step after extraction. A mixture of primary secondary amine (PSA) and C18 sorbents can remove many interfering substances.[2]
Insufficient Sample Cleanup: The extract may not be clean enough for sensitive analytical instrumentation.- Solid-Phase Extraction (SPE): For further cleanup, pass the extract through an SPE cartridge. C18 cartridges are commonly used for this purpose.[2]
Poor Reproducibility of Results Inhomogeneous Soil Samples: Soil samples may not be uniform, leading to variability in this compound concentration between subsamples.- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure uniformity before extraction.[2]
Inconsistent Sample Preparation: Variations in the experimental procedure can lead to inconsistent results.- Standardized Protocol: Strictly adhere to a validated and standardized experimental protocol for all samples. - Internal Standards: Use an appropriate internal standard to correct for variations in extraction efficiency and instrument response.
Analyte Degradation Harsh Extraction Conditions: High temperatures or extreme pH during extraction can potentially degrade this compound.- pH Control: Ensure the pH of the extraction solvent is within a stable range for this compound. It is stable to hydrolysis at pH 5, 7, and 9.[9] - Temperature Management: Avoid excessive temperatures during extraction and solvent evaporation steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and highly effective for extraacting this compound from soil samples.[2] It involves extraction with acetonitrile followed by a salting-out step and often a dispersive solid-phase extraction (d-SPE) cleanup.

Q2: Which solvent is best for this compound extraction?

A2: Acetonitrile is the most commonly recommended and used solvent for extracting this compound from soil due to its efficiency.[2][3] Acetone has also been used successfully.[4]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, a thorough cleanup of the soil extract is crucial. This can be achieved through a combination of salting-out and dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18.[2] For very complex matrices, an additional cleanup step using solid-phase extraction (SPE) cartridges may be necessary.[2]

Q4: What are the typical recovery rates for this compound extraction from soil?

A4: With optimized methods like QuEChERS, recovery rates for this compound are generally high. Studies have reported recovery percentages between 75.7% and 97.9% in soil.[3] Another study on apples, which can have a complex matrix, showed recoveries of 98.85% to 99.83%.[10]

Q5: What analytical techniques are most suitable for detecting and quantifying this compound?

A5: The most common and sensitive analytical techniques for this compound quantification are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).[2] High-Performance Liquid Chromatography with a UV detector (HPLC-UVD) has also been used.[3]

Q6: Is it necessary to hydrate dry soil samples before extraction?

A6: Yes, for dry soil samples, it is recommended to add ultrapure water and allow for a hydration period of at least 30 minutes. This improves the extraction efficiency by ensuring adequate moisture content.[2]

Q7: How should I properly prepare my soil sample before extraction?

A7: Proper sample preparation is critical for obtaining reproducible results. The soil sample should be air-dried and then sieved through a 2 mm mesh to remove larger particles and ensure homogeneity.[2]

Experimental Protocols

QuEChERS Method for this compound Extraction from Soil

This protocol is based on the widely used QuEChERS methodology.[2]

Materials:

  • Homogenized soil sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Ultrapure water (for dry samples)

  • QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18 sorbent, and magnesium sulfate

  • Mechanical shaker

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and proceed to the hydration step.

  • Hydration (for dry samples): Add 7 mL of ultrapure water to the 3 g soil sample and let it hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake it vigorously for 5 minutes using a mechanical shaker.

  • Salting-Out: Add the contents of the QuEChERS extraction salt packet to the tube.

  • Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Modified DFG S19 Method

This method is a German multi-residue enforcement method that has been applied to this compound extraction.[4]

Materials:

  • Homogenized soil sample

  • Acetone

  • Water

  • Sodium chloride (NaCl)

  • Ethyl acetate:cyclohexane (1:1, v/v)

  • Gel Permeation Chromatography (GPC) system

  • Silica gel for cleanup

Procedure:

  • Extraction: Extract the homogenized soil sample with acetone. Add water before extraction to achieve a water:acetone ratio of 2:1 (v/v).

  • Partitioning: Add sodium chloride to the extract and partition the this compound into an ethyl acetate:cyclohexane (1:1, v/v) mixture.

  • Cleanup: Clean the extract using Gel Permeation Chromatography (GPC) followed by a silica gel cleanup step.

  • Analysis: The final extract is ready for analysis.

Quantitative Data Summary

ParameterValue(s)MatrixAnalytical MethodReference
Recovery Percentage 75.7% - 97.9%SoilNot Specified[3]
98.85% (at 0.04 mg/kg)AppleHPLC[10]
99.83% (at 0.09 mg/kg)AppleHPLC[10]
98.98% (at 0.50 mg/kg)AppleHPLC[10]
Limit of Quantification (LOQ) 0.02 mg/kgApple and SoilLC-UVD[3]
0.01 mg/kgNot SpecifiedNot Specified[3]
Half-life in Soil 3.04 - 5.14 daysSoilLC-UVD[3]
5.5 - 13.4 daysSoilGC-MS[3]

Visualized Workflows

Flusilazole_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Soil Sample Collection B Air Dry & Sieve (2mm) A->B C Weigh 10g Soil B->C D Add 10mL Acetonitrile C->D E Shake (5 min) D->E F Add QuEChERS Salts E->F G Centrifuge (5 min) F->G H Transfer Supernatant G->H I d-SPE Cleanup (PSA + C18) H->I J Centrifuge I->J K LC-MS/MS or GC-MS J->K

Caption: Workflow for this compound extraction from soil using the QuEChERS method.

Caption: Troubleshooting logic for low this compound recovery.

References

Stability of Flusilazole in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flusilazole. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and guidance on the stability of this compound under various storage conditions.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and storage of this compound in a laboratory setting.

Question/Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low assay results for this compound standard solutions. Degradation of the compound due to improper storage.Ensure this compound is stored in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Avoid exposure to direct sunlight or high temperatures. Prepare fresh standard solutions for critical experiments.
Inconsistent results in stability studies across different pH conditions. This compound's solubility is pH-dependent. At higher pH, its solubility in aqueous solutions decreases, which might be misinterpreted as degradation.When conducting stability studies in aqueous buffers, ensure that the concentration of this compound does not exceed its solubility at the tested pH. It is crucial to differentiate between precipitation and degradation. Consider using a co-solvent if higher concentrations are necessary, but validate its inertness.
Appearance of unknown peaks in chromatograms of stored this compound samples. This could indicate the presence of degradation products. The primary degradation product of this compound is bis(4-fluorophenyl)(methyl)silanol.Characterize the unknown peaks using mass spectrometry (MS) to confirm their identity. If degradation is confirmed, review storage conditions (temperature, light exposure, and container compatibility).
How should I store this compound in the laboratory for short-term and long-term use? N/AFor short-term use (days to weeks), store solid this compound in a tightly sealed container at room temperature, protected from light. For long-term storage, it is advisable to keep it in a refrigerator at 2-8°C.
Is this compound sensitive to light? N/AWhile this compound is considered relatively stable to light, prolonged exposure to direct sunlight can lead to slow degradation. It is best practice to store it in amber vials or in the dark.
What is the expected shelf-life of this compound under optimal conditions? N/AWhen stored as a solid in a cool, dry, and dark environment, this compound is chemically stable for at least two years.

Data on this compound Stability

The following tables summarize the stability of this compound under different environmental conditions based on available data.

Table 1: Thermal Stability of this compound
Temperature Duration Observation Reference
54°C14 daysNo significant degradation observed in formulated products.[1]
90-120°CNot specified>99% of this compound remained unchanged under simulated industrial processing conditions (pasteurization, boiling, etc.).[2]
>310°C (>590°F)Not applicableDecomposition temperature.
Table 2: Hydrolytic Stability of this compound
pH Temperature Half-life Observation Reference
525°C> 30 daysStable to hydrolysis.[3]
725°C> 30 daysStable to hydrolysis.[3]
925°C> 30 daysStable to hydrolysis.[3]
Table 3: Photostability of this compound
Light Source pH Half-life (DT₅₀) Observation Reference
Simulated Sunlight760-80 daysVery slow photolysis.[3]
Natural SunlightNot specified~97 daysSlow degradation on soil surfaces.[2]
Table 4: Stability in Organic Solvents
Solvent Observation Reference
AcetoneSoluble and generally stable, however, some studies on other pesticides have shown potential for degradation.[4][5]
AcetonitrileSoluble and a suitable solvent for analysis. Acidification (e.g., with 0.1% acetic acid) can improve the stability of some pesticides in acetonitrile.[4]
MethanolSoluble, but caution is advised as some triazole fungicides can undergo methanolysis during long-term storage.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound stability testing.

Accelerated Storage Stability Test (Based on CIPAC Method MT 46.1)

Objective: To assess the stability of a this compound formulation under elevated temperature conditions.

Apparatus:

  • Glass containers with airtight seals.

  • A calibrated oven capable of maintaining a constant temperature of 54 ± 2°C.

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Flame Ionization Detection (GC-FID) system.

Procedure:

  • Accurately weigh a representative sample of the this compound formulation into a suitable glass container.

  • Seal the container tightly to prevent the loss of volatile components.

  • Place the container in the oven maintained at 54 ± 2°C.

  • Store the sample in the oven for 14 days.

  • After 14 days, remove the sample from the oven and allow it to cool to room temperature.

  • Visually inspect the sample for any physical changes such as color change, phase separation, or crystal growth.

  • Determine the active ingredient content of both the stored and an unstored (control) sample using a validated analytical method (e.g., HPLC-UV).

  • The active ingredient content of the stored sample should not be less than 97% of the initial content.[1]

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Apparatus:

  • Sterile aqueous buffer solutions of pH 5, 7, and 9.

  • Constant temperature bath or incubator set at 25 ± 1°C.

  • Sterile, sealed containers (e.g., amber glass vials).

  • HPLC-UV or LC-MS system for analysis.

Procedure:

  • Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Add a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration that is below its aqueous solubility limit. The concentration of the organic solvent should be kept to a minimum (typically <1%).

  • Dispense the solutions into sterile, sealed containers and place them in a constant temperature bath at 25°C, protected from light.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each container.

  • Analyze the samples immediately for the concentration of this compound using a validated stability-indicating HPLC method.

  • Calculate the rate of hydrolysis and the half-life at each pH.

Photostability Study

Objective: To evaluate the degradation of this compound upon exposure to light.

Apparatus:

  • A photostability chamber equipped with a light source that simulates natural sunlight (e.g., a xenon lamp).

  • Quartz or borosilicate glass containers that are transparent to the light source.

  • Control samples wrapped in aluminum foil to protect them from light.

  • HPLC-UV or LC-MS system for analysis.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., water with a co-solvent if necessary).

  • Place the solution in the light-transparent containers. Prepare identical control samples and wrap them securely in aluminum foil.

  • Place both the test and control samples in the photostability chamber.

  • Expose the samples to a controlled light intensity for a defined period.

  • At specific time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples to determine the concentration of this compound.

  • Compare the concentration of this compound in the exposed samples to that in the control samples to determine the extent of photodegradation.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound involves the cleavage of the silicon-methylene (Si-CH₂) bond, leading to the formation of bis(4-fluorophenyl)(methyl)silanol.

Flusilazole_Degradation This compound This compound C₁₆H₁₅F₂N₃Si Degradation_Process Hydrolysis / Photolysis This compound->Degradation_Process Silanol bis(4-fluorophenyl)(methyl)silanol (Primary Degradation Product) Degradation_Process->Silanol Si-CH₂ bond cleavage Triazole 1H-1,2,4-triazole Degradation_Process->Triazole Si-CH₂ bond cleavage Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage under Stress Conditions cluster_analysis 3. Sample Analysis cluster_data 4. Data Evaluation Prep Prepare this compound solutions in appropriate matrices (e.g., buffers, solvents) Thermal Thermal Stability (e.g., 54°C) Prep->Thermal Hydrolytic Hydrolytic Stability (pH 5, 7, 9) Prep->Hydrolytic Photolytic Photostability (Light Exposure) Prep->Photolytic Sampling Withdraw samples at pre-defined time points Thermal->Sampling Hydrolytic->Sampling Photolytic->Sampling Analysis Analyze samples using a validated stability-indicating method (e.g., HPLC) Sampling->Analysis Kinetics Determine degradation kinetics (Half-life, Degradation Rate) Analysis->Kinetics Products Identify and quantify degradation products Analysis->Products Report Generate Stability Report Kinetics->Report Products->Report

References

Technical Support Center: Addressing Matrix Effects in Flusilazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Flusilazole.

Troubleshooting Guide & FAQs

Q1: I am observing significant signal suppression for this compound in my samples. What are the likely causes and how can I troubleshoot this?

A1: Signal suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices.

  • Optimize the Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical for removing specific matrix interferences.

    • For fatty matrices: Consider using sorbents like Z-Sep® or EMR-Lipid, which are specifically designed for fatty acid removal.

    • For pigmented samples (e.g., spinach): Graphitized Carbon Black (GCB) can be effective at removing pigments, but be aware that it may also retain planar analytes like this compound.

    • General purpose: A combination of Primary Secondary Amine (PSA) and C18 is often used for a broad range of food matrices.

  • Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[1] A 10-fold dilution can significantly reduce matrix effects for many pesticides.

  • Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

Q2: My recovery of this compound is low and inconsistent. What could be the reason?

A2: Low and inconsistent recovery can be due to several factors during sample preparation and analysis.

Troubleshooting Steps:

  • Check Extraction Efficiency: Ensure that the extraction solvent and conditions are optimal for this compound. Acetonitrile is a common and effective extraction solvent for the QuEChERS method.

  • Evaluate d-SPE Sorbent Interaction: As mentioned previously, some d-SPE sorbents can retain the analyte of interest. If you suspect this is the case, try a different sorbent or a smaller amount of the current one.

  • pH Adjustment: The pH of the sample and extraction solvent can influence the recovery of this compound. Ensure the pH is optimized for your specific matrix.

  • Internal Standard Correction: The use of an appropriate internal standard can help to correct for losses during sample preparation.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A3: Based on available information, a commercially available, off-the-shelf stable isotope-labeled internal standard for this compound is not readily found. While the use of a SIL-IS is the gold standard for correcting matrix effects and recovery losses, its absence requires alternative strategies.

Alternative Approaches:

  • Structurally Similar Internal Standard: A non-labeled compound that is structurally and chemically similar to this compound and not present in the samples can be used as an internal standard. However, it is crucial to validate that it behaves similarly to this compound in terms of extraction recovery and ionization response in the presence of the matrix.

  • Matrix-Matched Calibration: As mentioned in Q1, this is a robust method to compensate for matrix effects when a suitable SIL-IS is unavailable.

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: While optimal conditions should be determined empirically in your laboratory, here are some typical starting parameters for this compound analysis.

ParameterTypical Setting
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
Precursor Ion (m/z) 316.1
Product Ions (m/z) 247.1 (quantifier), 165.1 (qualifier)

Note: These are example parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Detailed Protocol: QuEChERS Method for this compound in Apples

This protocol is a representative example for the extraction and cleanup of this compound from apples.

1. Sample Homogenization:

  • Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup (d-SPE):

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant, dilute as needed with the initial mobile phase, and transfer to an autosampler vial for LC-MS/MS analysis.

Data on this compound Recovery in Apples using QuEChERS

The following table summarizes recovery data from a study on this compound in apples.

Fortification Level (mg/kg)Recovery (%)Reference
0.0498.85[2]
0.0999.83[2]
0.5098.98[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization (10g apple) extraction 2. Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 aliquot 4. Take Aliquot (1 mL supernatant) centrifugation1->aliquot dspe 5. Add d-SPE Sorbent (MgSO4, PSA, C18) aliquot->dspe vortex 6. Vortex dspe->vortex centrifugation2 7. Centrifugation vortex->centrifugation2 supernatant 8. Collect Supernatant centrifugation2->supernatant dilution 9. Dilute supernatant->dilution lcms 10. LC-MS/MS Analysis dilution->lcms

Caption: QuEChERS workflow for this compound analysis.

troubleshooting_matrix_effects start Problem: Signal Suppression / Low Recovery check_prep Evaluate Sample Preparation (QuEChERS) start->check_prep optimize_dspe Optimize d-SPE Cleanup (e.g., change sorbent) check_prep->optimize_dspe Yes check_lc Optimize LC Separation check_prep->check_lc No dilute Dilute Sample Extract optimize_dspe->dilute dilute->check_lc matrix_matched Use Matrix-Matched Calibration check_lc->matrix_matched Yes is Use Appropriate Internal Standard check_lc->is No end Problem Resolved matrix_matched->end is->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Improving the Solubility of Flusilazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Flusilazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

This compound is a broad-spectrum, systemic fungicide belonging to the triazole class.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the enzyme 14-alpha-demethylase.[1] Like many organic compounds, this compound has low aqueous solubility, which can lead to precipitation when preparing solutions for in vitro and in vivo experiments. This can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the known solubility properties of this compound?

The solubility of this compound is highly dependent on the solvent and the pH of the aqueous solution. It is a white to off-white solid.[2][3] Quantitative data on its solubility in various common solvents are summarized in the table below.

Data Presentation: Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Water (pH 1.1)900 mg/L25
Water (pH 5.7)50 mg/L25
Water (pH 7.0)41.9 mg/L20[1][4]
Water (pH 7.8)45 mg/L25[2][3]
Dimethyl Sulfoxide (DMSO)100 mg/mL (317.07 mM)25Ultrasonic assistance may be needed.[2][3][5]
Acetone>250 g/LNot Specified
EthanolSoluble in many organic solventsNot SpecifiedSpecific quantitative data not readily available.[6]
MethanolSoluble in many organic solventsNot SpecifiedSpecific quantitative data not readily available.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound (solid powder, Molecular Weight: 315.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 315.4 g/mol * 1000 mg/g = 3.154 mg

  • Weigh this compound:

    • Carefully weigh out 3.154 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation with excessive heat.[7]

  • Storage:

    • Once fully dissolved, store the 10 mM this compound stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock Solution in Cell Culture Media

This protocol outlines the steps for diluting the 10 mM this compound DMSO stock solution into your aqueous biological medium (e.g., cell culture media, PBS) for experiments. The key is to avoid precipitation upon dilution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile biological medium

  • Sterile tubes for dilution

  • Calibrated micropipettes

Procedure:

  • Determine the Final Concentration:

    • Decide on the final concentration of this compound required for your assay.

  • Calculate the Dilution Factor:

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution: (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL of the 10 mM stock.

  • Perform a Stepwise Dilution (Recommended):

    • To prevent precipitation, it is advisable to perform a serial dilution rather than a single large dilution.[8]

    • Intermediate Dilution (e.g., 100x): First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. Then, you can dilute this 1 mM stock 1:100 into your pre-warmed biological medium.

    • Direct Dilution (with rapid mixing): If performing a direct dilution, add the small volume of the DMSO stock solution dropwise to the pre-warmed biological medium while vigorously vortexing or swirling the tube.[7] This rapid dispersion helps to prevent localized high concentrations that can cause the compound to crash out of solution.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your working solution is not toxic to your cells. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Issue 1: this compound powder does not fully dissolve in DMSO.

  • Possible Cause: Insufficient mixing or sonication.

  • Solution:

    • Increase vortexing time.

    • Use a water bath sonicator to aid dissolution.[2][3]

    • Gentle warming of the solution to 37°C may help, but avoid excessive heat.[7]

Issue 2: A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous medium.

  • Possible Cause: "Crashing out" of the compound due to a rapid change in solvent polarity.

  • Solution:

    • Pre-warm the medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock.[7]

    • Add stock to medium: Always add the DMSO stock solution to the aqueous medium, not the other way around.

    • Rapid mixing: Add the stock solution dropwise while vigorously vortexing or swirling the medium to ensure rapid and even dispersion.[7]

    • Stepwise dilution: Perform a serial dilution, first creating an intermediate dilution in DMSO before the final dilution into the aqueous medium.[8]

Issue 3: The culture medium becomes cloudy or a precipitate forms during incubation.

  • Possible Cause 1: Temperature fluctuations in the incubator.

  • Solution: Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.[9]

  • Possible Cause 2: Evaporation of the medium.

  • Solution: Use a humidified incubator and ensure culture flasks or plates are properly sealed to prevent evaporation, which can concentrate the compound and cause it to precipitate.[9]

  • Possible Cause 3: Interaction with media components.

  • Solution:

    • If using a serum-containing medium, proteins in the serum can sometimes help to keep hydrophobic compounds in solution.

    • If using a serum-free medium, consider the salt concentration, as high salt buffers can sometimes promote precipitation.[7]

Visualizations

Signaling Pathway: Fungal Ergosterol Biosynthesis and Inhibition by this compound

G Fungal Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-alpha-demethylase (CYP51) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Inhibition Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51)

Caption: Inhibition of Lanosterol 14-alpha-demethylase by this compound.

Experimental Workflow: Troubleshooting this compound Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Dissolving this compound dissolved_in_dmso Is this compound fully dissolved in DMSO? start->dissolved_in_dmso increase_mixing Increase vortexing/ sonication dissolved_in_dmso->increase_mixing No precipitate_on_dilution Precipitate forms upon dilution in aqueous media? dissolved_in_dmso->precipitate_on_dilution Yes increase_mixing->dissolved_in_dmso troubleshoot_dilution Troubleshoot Dilution Protocol: - Pre-warm media - Rapid mixing - Stepwise dilution precipitate_on_dilution->troubleshoot_dilution Yes precipitate_during_incubation Precipitate forms during incubation? precipitate_on_dilution->precipitate_during_incubation No troubleshoot_dilution->precipitate_on_dilution troubleshoot_incubation Troubleshoot Incubation Conditions: - Check incubator temperature - Ensure proper humidification - Check for media interactions precipitate_during_incubation->troubleshoot_incubation Yes success Successfully Solubilized precipitate_during_incubation->success No troubleshoot_incubation->precipitate_during_incubation end End success->end

Caption: A logical workflow for resolving this compound solubility problems.

References

Flusilazole degradation under laboratory light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of flusilazole under laboratory light conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to light under laboratory conditions?

A1: The stability of this compound to light can be variable and depends significantly on the experimental conditions. While some sources describe it as generally stable to light, specific studies on aqueous photolysis have shown that it degrades very slowly.[1] One study reported a half-life of approximately 60-80 days in a pH 7 buffer when exposed to simulated sunlight.[2][3] This indicates that while not highly photoreactive, degradation does occur over extended periods of irradiation.

Q2: What are the primary factors that can influence the rate of this compound photodegradation in an experiment?

A2: Several factors can significantly impact the rate of degradation:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light (e.g., 254 nm) is expected to cause faster degradation than simulated sunlight (300-450 nm).[4] The total photon flux received by the sample must be controlled and measured for reproducible results.

  • Solvent/Matrix: The solvent system can affect degradation rates. While this compound is stable to hydrolysis at pH 5, 7, and 9, the presence of photosensitizing agents or quenchers in the matrix can alter photolysis kinetics.[3][5]

  • pH of the Medium: Although stable to hydrolysis, the pH can influence the quantum yield of other azole fungicides and may play a role in the photodegradation pathway of this compound.[6][7]

  • Presence of Other Substances: Impurities or other compounds in the solution can act as photosensitizers, accelerating degradation, or as quenchers, inhibiting it.[8]

Q3: What analytical methods are recommended for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a common and reliable method for quantifying this compound residues.[9][10] For identifying unknown degradation products, more sensitive and specific techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[4][9]

Q4: Have the photodegradation products of this compound been identified?

A4: Based on available literature, significant photodegradation products were not observed during aqueous photolysis studies, likely due to the very slow rate of degradation.[3] The primary degradation pathway appears to involve the cleavage of the silane group, but specific photoproducts under laboratory light conditions are not well-documented.

Troubleshooting Guide

Problem: I am not observing any degradation of my this compound sample.

  • Solution:

    • Verify Light Source: Ensure your lamp is functioning correctly and emitting at the expected wavelength and intensity. Use an actinometer or radiometer to quantify the light output reaching your samples.[11][12]

    • Check Analytical Sensitivity: Confirm that your analytical method (e.g., HPLC) has a limit of detection (LOD) and limit of quantification (LOQ) low enough to detect small changes in concentration.[9]

    • Extend Irradiation Time: this compound degrades very slowly, with a reported half-life of 60-80 days under simulated sunlight.[3] Your experiment may need to run for a longer duration to observe a statistically significant decrease in concentration.

    • Consider the Solvent: Ensure your solvent is transparent to the wavelengths used for irradiation. Some solvents can absorb light, shielding the sample.

Problem: My this compound degradation rates are inconsistent between experiments.

  • Solution:

    • Standardize Sample Geometry: Ensure the sample vials, their distance from the light source, and the solution volume are identical for all experiments. Any variation can alter the received light dose.

    • Control Temperature: Use a temperature-controlled chamber for your photoreactor. Temperature can influence reaction kinetics.

    • Monitor Lamp Output: The output of lamps can decrease over time. Calibrate your light source regularly to ensure consistent irradiance.

    • Homogenize Samples: Ensure your stock and working solutions are completely homogenous before taking aliquots for irradiation.

Problem: I am detecting unknown peaks in my chromatogram after irradiation.

  • Solution:

    • Run a Solvent Blank: Irradiate a sample of the solvent without this compound to check if the new peaks originate from solvent degradation or impurities.

    • Use Higher Purity Solvents: Switch to HPLC-grade or higher purity solvents to minimize interference from impurities.

    • Characterize Unknowns: If the peaks are confirmed to be degradation products, use LC-MS/MS or GC-MS to identify their mass and structure.[4] This is a critical step in elucidating the degradation pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data found regarding this compound's stability under light and hydrolytic conditions.

ParameterConditionResultReference
Aqueous Photolysis Half-Life Sterile pH 7 buffer, simulated sunlight (300–450 nm)~ 60 – 80 days
Hydrolytic Stability Sterile buffers at pH 5, 7, and 9 (25 °C, in the dark)Stable, no degradation observed over 34 days

Experimental Protocols

Protocol: Aqueous Photolysis of this compound under Simulated Sunlight

This protocol outlines a standard procedure for assessing the photodegradation of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound analytical standard (>99% purity)

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (e.g., 10 mM, pH 7.0)

  • Quartz tubes or cuvettes (transparent to UV/Vis light)

  • Photoreactor equipped with a simulated sunlight source (e.g., Xenon arc lamp with filters)

  • Radiometer/Actinometer for light intensity measurement

  • HPLC-UV/PDA system

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a concentrated stock solution (e.g., 1000 mg/L). Store in the dark at 4°C.

  • Preparation of Working Solutions: Dilute the stock solution with the phosphate buffer (pH 7.0) to achieve the desired starting concentration (e.g., 1 mg/L). Ensure the final concentration of acetonitrile is low (<1%) to minimize its effect as a photosensitizer.[5]

  • Sample Irradiation:

    • Fill several quartz tubes with the working solution.

    • Seal the tubes to prevent evaporation.

    • Place the tubes in the photoreactor at a fixed distance from the lamp.

    • Prepare "dark controls" by wrapping identical tubes in aluminum foil and placing them in the same reactor to monitor for non-photolytic degradation.

    • Start the irradiation. Withdraw samples (one irradiated tube and one dark control) at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Sample Analysis:

    • Immediately after collection, analyze the samples by HPLC-UV.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.[10]

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.[10]

      • Flow Rate: 1.0 mL/min.[10]

      • Detection: UV detector set to the wavelength of maximum absorbance for this compound.

      • Injection Volume: 20 µL.[10]

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using a calibration curve.

    • Plot the natural logarithm of the concentration (ln(C/C₀)) versus time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow Experimental Workflow for this compound Photodegradation Study prep 1. Preparation stock Prepare Stock Solution (this compound in Acetonitrile) working Prepare Aqueous Working Solution (Dilute in pH 7 Buffer) stock->working exp 2. Experiment setup Set up Photoreactor (Quartz Tubes, Controls) irradiate Irradiate Samples (Simulated Sunlight) setup->irradiate sample Collect Samples at Time Intervals (t₀, t₁, t₂...) irradiate->sample analysis 3. Analysis hplc Analyze via HPLC-UV sample->hplc data Calculate Concentration & Degradation Rate hplc->data report Determine Half-Life (t₁/₂) data->report

Caption: A flowchart of the experimental workflow for a this compound photodegradation study.

troubleshooting_logic Troubleshooting Logic for Inconsistent Degradation Results start Problem: Inconsistent Results q_light Is light source output consistent? start->q_light s_light Solution: Calibrate lamp regularly. Use actinometry. q_light->s_light No q_temp Is temperature controlled? q_light->q_temp Yes s_temp Solution: Use a temperature- controlled reactor. q_temp->s_temp No q_setup Is experimental setup identical? q_temp->q_setup Yes s_setup Solution: Standardize vial type, volume, and distance from lamp. q_setup->s_setup No q_sample Are samples homogenous? q_setup->q_sample Yes s_sample Solution: Ensure complete mixing of stock and working solutions. q_sample->s_sample No

Caption: A decision tree for troubleshooting inconsistent this compound degradation results.

References

Preventing Flusilazole adsorption during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate the adsorption of Flusilazole during sample preparation. Adherence to these protocols can significantly improve analyte recovery, leading to more accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low or variable?

Low and inconsistent recovery of this compound is most often caused by its adsorption to laboratory surfaces during sample preparation and storage. This phenomenon, known as non-specific binding (NSB), is driven by the compound's physicochemical properties. This compound is a hydrophobic (lipophilic) molecule, evidenced by its high octanol-water partition coefficient (LogP) of 3.70.[1] Hydrophobic compounds tend to adsorb onto surfaces, especially those made of common plastics like polypropylene, to minimize their interaction with aqueous sample diluents.[2][3] Adsorption can also occur on standard glass surfaces, which contain active silanol groups (Si-OH) that can interact with analytes.[4][5]

Q2: What type of labware (vials, tubes, pipette tips) is best for handling this compound?

The choice of labware is critical for preventing analyte loss. Standard borosilicate glass and polypropylene, while common, are often unsuitable for sensitive analysis of hydrophobic compounds like this compound.

  • Standard Glass: Can lead to ionic adsorption of basic compounds to silanol groups on the surface.[5]

  • Polypropylene (PP): Being a hydrophobic material, it can cause significant adsorption of hydrophobic analytes like this compound.[2][3]

  • Recommended Options: The most effective solution is to use labware specifically designed to minimize adsorption. This includes silanized glassware or specialized low-adsorption vials, which are often made from surface-treated polymers or glass with very low surface activity.[6][7][8] Using low-retention pipette tips is also recommended.

Q3: How can I modify my sample solvent or diluent to reduce this compound adsorption?

Adjusting the composition of your sample diluent is a simple and effective strategy. The goal is to ensure this compound remains fully solubilized, reducing its tendency to bind to container surfaces.[9][10][11]

  • Increase Organic Content: For aqueous samples, adding a water-miscible organic solvent like acetonitrile or methanol (typically 10-50%) can significantly decrease hydrophobic interactions between this compound and container walls.[2][12]

  • Add Surfactants: Incorporating a low concentration (0.01% to 0.1%) of a non-ionic surfactant, such as Tween-20, can disrupt the hydrophobic binding of the analyte to surfaces.[2][13]

Q4: What is glassware silanization and how does it prevent adsorption?

Silanization is a chemical process that deactivates the surface of the glass.[14] The procedure involves treating the glass with a reagent like dimethyldichlorosilane, which covalently bonds to the surface silanol groups (Si-OH).[4][15] This process masks these active sites and creates a hydrophobic, inert surface, which prevents analytes from "sticking" to the glass, thereby improving recovery.[14][15]

Q5: Are filtration steps a potential source of this compound loss?

Yes, filtration can be a significant source of analyte loss if the incorrect membrane type is used. For hydrophobic compounds like this compound, it is crucial to use a filter membrane that exhibits low protein/compound binding. Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) are generally recommended choices for organic-solvent-based samples and hydrophobic analytes. Avoid membranes like cellulose acetate or nylon, which may have a higher affinity for such compounds.

Troubleshooting Guide

Low or inconsistent recovery is the primary symptom of this compound adsorption. The following workflow provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions & Actions start Symptom: Low / Inconsistent This compound Recovery cause1 Inappropriate Labware start->cause1 cause2 Suboptimal Sample Diluent start->cause2 cause3 Adsorption to Filters/ Other Surfaces start->cause3 sol1 Switch to Low-Adsorption Vials (Polymer or treated Glass). OR Use Silanized Glassware. cause1->sol1 sol2 Increase organic solvent % (e.g., Acetonitrile) in diluent. OR Add 0.01% non-ionic surfactant. cause2->sol2 sol3 Use low-binding filter membranes (e.g., PTFE). Use low-retention pipette tips. cause3->sol3

A troubleshooting workflow for low this compound recovery.

Data Summary

The selection of appropriate autosampler vials is a critical first step in preventing analyte loss. The table below summarizes the characteristics of different vial types for handling hydrophobic compounds.

Vial TypeMaterialPrimary Adsorption MechanismMitigation StrategyRelative Cost
Standard Borosilicate GlassIonic interaction with surface silanol groupsSilanizationLow
Standard Polypropylene (PP)Hydrophobic interaction with the polymer surfaceModify sample diluent; use as a last resortLow
Silanized Glass Surface-Treated GlassMinimal; silanol groups are deactivatedPre-treated; ready for useMedium
Low-Adsorption Surface-Modified PolymerMinimal; surface is engineered to be more hydrophilicPre-treated; ready for useHigh
Low-Adsorption Surface-Treated GlassMinimal; surface manufacturing process limits active sites[6][8]Pre-treated; ready for useHigh

Experimental Protocols

Protocol 1: Glassware Silanization

This protocol describes how to treat standard borosilicate glassware to create an inert, hydrophobic surface that minimizes analyte adsorption.[15]

! SAFETY WARNING ! Dichlorodimethylsilane is highly flammable and reacts with water to release HCl gas. This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Glassware to be treated (vials, flasks, etc.)

  • Dichlorodimethylsilane

  • Anhydrous Toluene (or other dry, non-protic solvent like heptane)[4][16]

  • Anhydrous Methanol

  • Drying oven

  • Glass beakers or containers for soaking

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water, followed by rinses with deionized water and a suitable solvent (e.g., acetone) to remove all organic residues. Dry the glassware completely in an oven at >100°C.

  • Preparation of Silanizing Solution: In the fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in dry toluene.[4][16]

  • Treatment: Completely immerse the clean, dry glassware in the silanizing solution. Allow it to soak for 15-30 minutes, ensuring all surfaces are wetted.[4]

  • Rinsing: Remove the glassware from the solution and rinse it thoroughly with dry toluene to remove excess reagent, followed by a rinse with dry methanol to quench any remaining reactive groups.[4]

  • Final Drying/Curing: Allow the glassware to air-dry in the fume hood, then transfer it to an oven and bake at >100°C overnight to cure the silane layer.[4]

  • Verification: Once cooled, you can test the surface by placing a drop of water on it. If the treatment was successful, the water will bead up, indicating a hydrophobic surface.[15]

Optimized Sample Preparation Workflow

The following diagram illustrates an ideal workflow designed to minimize the loss of this compound from the initial sample weighing to the final analysis.

Sample_Prep_Workflow start 1. Weigh Sample step2 2. Add Extraction Solvent start->step2 step3 3. Vortex / Sonicate step2->step3 step4 4. Centrifuge step3->step4 step5 5. Transfer Supernatant (Use Low-Retention Tip) step4->step5 step6 6. Dilute with Optimized Diluent (e.g., >=50% Acetonitrile) step5->step6 step7 7. Transfer to Final Vial step6->step7 vial_choice Select Low-Adsorption or Silanized Vial step7->vial_choice step8 8. Cap and Vortex vial_choice->step8 end 9. Inject for LC-MS/GC-MS Analysis step8->end

An optimized workflow for preparing this compound samples.

References

Technical Support Center: Optimizing Injection Parameters for Flusilazole GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography (GC) analysis of Flusilazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection technique for this compound analysis, split or splitless?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample and the sensitivity of your detector.[1] For trace-level analysis, where analyte concentrations are low, splitless injection is preferred as it transfers the majority of the sample onto the column, maximizing sensitivity.[2][3] For higher concentration samples, split injection is ideal as it prevents column overload and produces sharp, narrow peaks.[1]

Q2: What is the optimal injector temperature for this compound analysis?

A2: The injector temperature should be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. For triazole fungicides, a starting point for optimization is typically in the range of 250-280°C. It is crucial to optimize this parameter as excessively high temperatures can lead to analyte degradation, while temperatures that are too low may result in incomplete vaporization and poor peak shape.[4]

Q3: How does the choice of inlet liner affect this compound analysis?

A3: The inlet liner is a critical component that can significantly impact the accuracy and reproducibility of your results. A deactivated liner is essential to prevent the adsorption or degradation of active analytes like this compound.[5] For splitless analysis, a single taper liner with glass wool is often recommended to aid in sample vaporization and trap non-volatile matrix components.[6] For split injections, a liner that promotes thorough mixing of the sample with the carrier gas is beneficial.[6]

Q4: What are the common causes of peak tailing when analyzing this compound?

A4: Peak tailing for this compound can be caused by several factors, including:

  • Active sites in the injection port or column: Using a deactivated liner and a high-quality, inert GC column is crucial.

  • Column contamination: Non-volatile matrix components can accumulate at the head of the column. Regular inlet maintenance and trimming of the column can help.

  • Improper column installation: Ensure the column is installed at the correct depth in the injector and detector.[3]

  • Secondary interactions: Strong interactions between this compound and silanol groups on the silica surface can cause tailing.[3]

Q5: Can this compound degrade in the GC inlet?

A5: Yes, like many pesticides, this compound can be susceptible to thermal degradation at high injector temperatures.[7] It is important to find a balance where the temperature is high enough for efficient vaporization but low enough to minimize degradation. Using a deactivated liner and optimizing the injector temperature are key to mitigating this issue.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the inlet (liner, seal).[8] 2. Column contamination. 3. Improper column installation.[3] 4. Secondary interactions with the stationary phase.1. Replace the inlet liner with a new, deactivated one. Check the gold seal for contamination. 2. Trim the first few centimeters of the analytical column. 3. Reinstall the column, ensuring the correct insertion depth into the injector and detector. 4. Consider a more inert column phase.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Dilute the sample or use a split injection with a higher split ratio. 2. Ensure the sample solvent is compatible with the stationary phase.
Issue 2: Low or No Analyte Response
Symptom Possible Cause Troubleshooting Steps
Low Peak Area 1. Analyte degradation in the injector.[7] 2. Adsorption in the inlet or column.[8] 3. Incorrect split ratio (too high). 4. Leaks in the system.1. Lower the injector temperature in 10-20°C increments. 2. Use a deactivated inlet liner and a highly inert column. 3. Decrease the split ratio or switch to splitless injection for trace analysis. 4. Perform a leak check of the system.
No Peak Detected 1. Severe analyte degradation or adsorption. 2. Incorrect injection parameters. 3. Syringe issue.1. Follow steps for low peak area. Consider derivatization if degradation is severe. 2. Verify injection mode (split/splitless), temperatures, and flows. 3. Check the syringe for blockage or damage.
Issue 3: Poor Reproducibility
Symptom Possible Cause Troubleshooting Steps
Variable Peak Areas 1. Inconsistent injection volume. 2. Backflash in the injector.[2] 3. Septum coring or leakage.1. Check autosampler syringe and injection parameters. 2. Ensure the liner volume is sufficient for the solvent and injection volume. Use a solvent expansion calculator. 3. Replace the septum and use a syringe with an appropriate needle gauge.

Data Presentation: Optimizing Injection Parameters

Table 1: Effect of Injector Temperature on this compound Peak Characteristics

Injector Temperature (°C)Expected Peak AreaExpected Peak ShapePotential Issues
< 220LowBroad, tailingIncomplete vaporization.
220 - 250IncreasingGoodPotential for minor degradation at higher end.
250 - 280 (Optimal Range) Maximum Sharp, symmetrical -
> 280DecreasingMay show tailing or split peaksThermal degradation of this compound.[7]

Table 2: Comparison of Split vs. Splitless Injection for this compound Analysis

ParameterSplit InjectionSplitless Injection
Analyte Concentration HighLow (trace levels)[1]
Sensitivity LowerHigher[3]
Peak Shape Generally sharperCan be broader, requires optimization[2]
Risk of Column Overload LowHigh
Potential for Degradation Lower (shorter residence time)Higher (longer residence time)[1]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in various matrices.[9]

  • Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil). For dry samples, rehydration may be necessary.[10]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[9]

    • Shake vigorously for 1 minute.

  • Salting-Out:

    • Add a QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[9]

    • Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant is ready for GC analysis.

Protocol 2: GC-MS Method for this compound Analysis

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization of these parameters is recommended for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector.

    • Injector Temperature: 270°C (optimize between 250-280°C).

    • Injection Mode: Splitless (for trace analysis).

    • Injection Volume: 1 µL.

    • Splitless Time: 1 minute.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 180°C at 25°C/min.

      • Ramp to 280°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Acetonitrile Extraction homogenization->extraction salting_out Addition of Salts & Centrifugation extraction->salting_out dspe Dispersive SPE Cleanup salting_out->dspe final_extract Final Extract dspe->final_extract gc_ms GC-MS Analysis final_extract->gc_ms quantification Quantification gc_ms->quantification confirmation Confirmation quantification->confirmation reporting Reporting confirmation->reporting troubleshooting_workflow start Poor Peak Shape or Low Response check_injector Check Injector Parameters (Temp, Mode, Liner) start->check_injector check_column Inspect & Maintain Column (Trim, Re-install) check_injector->check_column No Improvement solution Improved Chromatography check_injector->solution Issue Resolved check_sample Evaluate Sample Prep & Concentration check_column->check_sample No Improvement check_column->solution Issue Resolved check_sample->solution Issue Resolved

References

Identifying and resolving interferences in Flusilazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flusilazole analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common interferences and issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for this compound analysis?

This compound is typically analyzed using chromatographic techniques. The most common methods are Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for multi-residue analysis in complex matrices due to its high sensitivity and selectivity.[4]

Q2: What is analytical interference and how can it affect my this compound analysis?

Analytical interference occurs when components in the sample matrix (e.g., soil, plant tissue, food products) affect the detection of this compound.[4] This is a significant concern in trace analysis and can manifest in several ways:

  • Matrix Effects: Co-extracted components from the sample matrix can alter the ionization efficiency of this compound in the mass spectrometer source, leading to signal suppression (lower signal) or enhancement (higher signal). This results in inaccurate quantification.[4][5][6]

  • Co-eluting Compounds: Other substances in the sample that elute from the chromatography column at the same time as this compound can interfere with its detection, leading to distorted peaks or inaccurate results.[4][7]

  • Contamination: Contaminants from solvents, glassware, or previous samples can introduce interfering peaks or increase background noise.[4]

Q3: My this compound signal is low and inconsistent in LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Low or inconsistent signal intensity is a common issue in LC-MS/MS analysis. A systematic approach is necessary to identify the root cause. Potential causes include inefficient extraction, loss of analyte during cleanup, analyte degradation, or strong matrix effects.[4]

Below is a troubleshooting workflow to diagnose the issue:

G A Low or Inconsistent this compound Signal B Check Instrument Performance (LC and MS) A->B C Analyze Standard in Solvent B->C D Signal OK? C->D E Troubleshoot Instrument (e.g., clean source, check for leaks) D->E No F Evaluate Sample Preparation D->F Yes G Spike Blank Matrix Pre- and Post-Extraction F->G H Low Recovery? G->H I Optimize Extraction & Cleanup (e.g., solvent, pH, sorbent) H->I Yes J Good Recovery, Low Signal? H->J No K Significant Matrix Effects Present J->K L Implement Mitigation Strategies (e.g., Dilution, Matrix-Matched Standards) K->L

Troubleshooting workflow for low or inconsistent analyte signals.

Troubleshooting Guides

Issue 1: Suspected Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Inconsistent analyte response in different samples.

  • Poor accuracy and precision in quantitative analysis.

  • Significant difference in signal intensity between a standard in solvent and a matrix-spiked sample.[5][6]

Resolution Workflow:

G A Suspected Matrix Effects B Quantify Matrix Effect: Compare post-extraction spike vs. standard in solvent A->B C Matrix Effect > 20%? B->C D No Significant Effect Proceed with analysis C->D No E Implement Mitigation Strategies C->E Yes F Dilute Sample Extract E->F G Use Matrix-Matched Calibration E->G H Employ Isotope-Labeled Internal Standard E->H I Improve Sample Cleanup (e.g., modify QuEChERS/SPE) E->I J Re-evaluate Matrix Effect F->J G->J H->J I->J

Workflow for identifying and mitigating matrix effects.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.

  • Prepare a blank sample matrix by extracting a sample known to not contain this compound using your established method.

  • Spike the blank matrix extract with the this compound standard to the same final concentration as the solvent standard. This is the post-extraction spike.

  • Analyze both solutions using LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • ME = 100%: No matrix effect.

    • ME < 100%: Signal suppression.

    • ME > 100%: Signal enhancement.

Issue 2: Co-eluting Peaks in Chromatographic Analysis

Symptoms:

  • Broad, asymmetric, or shouldered peaks for this compound.[7][8]

  • Inability to obtain a clean mass spectrum for the analyte.

  • Poor reproducibility of retention time.

Resolution Strategies:

  • Modify Mobile Phase Composition (for LC):

    • Adjust Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention time and potentially improve separation.[8]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and resolve co-eluting peaks.[8]

    • Adjust pH: For ionizable compounds, modifying the mobile phase pH can change the retention time and improve resolution.[8]

  • Adjust GC Parameters (for GC):

    • Modify Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.

    • Change Carrier Gas Flow Rate: Optimizing the flow rate can enhance column efficiency.

  • Change the Analytical Column:

    • Select a column with a different stationary phase chemistry to provide alternative selectivity.

  • Improve Sample Cleanup:

    • Enhanced sample preparation can remove the interfering compounds before analysis. Consider using a different sorbent in your Solid Phase Extraction (SPE) or QuEChERS cleanup.[4]

Quantitative Data Summary

ParameterLC-MS/MSGC-NPD / GC-MSReference(s)
Limit of Quantification (LOQ) 0.01 mg/kg (in lettuce)0.01 mg/kg (in lettuce)[2][3][9]
0.02 mg/kg (in apple and soil)[10]
Precursor Ion (m/z) for this compound 316N/A[11]
Product Ions (m/z) for this compound 247 (quantification), 165 (confirmation)233, 315, 300, 206 (for confirmation)[1][11]
Common Extraction Solvents Acetonitrile, AcetoneAcetone, Acetonitrile[1][4][11]

Detailed Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Plant Matrices

This protocol is a general guideline based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For samples with low moisture content, add an appropriate amount of water to rehydrate.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride).

    • Cap the tube securely and shake vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.[4]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA to remove acids, C18 to remove non-polar interferences).[4]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid Phase Extraction (SPE) Cleanup

This protocol provides a framework for cleaning up a sample extract using a C18 SPE cartridge.[4]

  • Initial Extraction: Perform a liquid-liquid extraction of the homogenized sample with a suitable solvent like acetonitrile.[4]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of HPLC-grade water to equilibrate the cartridge. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Dilute the initial sample extract with water and load it onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[4]

  • Washing: Pass 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to wash away polar interferences.[4]

  • Elution: Elute this compound from the cartridge with 5 mL of a stronger organic solvent (e.g., methanol or acetonitrile).[4]

  • Final Preparation: Evaporate the eluate and reconstitute it in a known volume of mobile phase for analysis.[4]

References

Enhancing the curative and preventative action of Flusilazole in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flusilazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the curative and preventative action of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a systemic triazole fungicide that functions as a sterol biosynthesis inhibitor (SBI).[1] Specifically, it inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3]

Q2: How can the efficacy of this compound be enhanced in experiments?

The efficacy of this compound can be significantly enhanced through combination with fungicides that have a different mechanism of action. A common and effective combination is with Carbendazim. This combination provides a dual mode of action: this compound inhibits ergosterol synthesis, while Carbendazim, a benzimidazole fungicide, disrupts microtubule formation during fungal cell division (mitosis).[3][4] This multi-target approach can lead to synergistic effects and help manage the development of fungal resistance.[4]

Q3: What are the common formulations of this compound and how do they differ?

This compound is often supplied in various formulations, including Emulsifiable Concentrates (EC), Emulsion in Water (EW), Suspension Concentrates (SC), and Water dispersible Granules (WG).[5] EC formulations, for example, contain the active ingredient this compound, along with emulsifiers (anionic, nonionic, cationic, and amphoteric surfactants), solvents (like xylene, solvent naphtha, cyclohexanone), and stabilizers.[6] The choice of formulation can impact the solubility, stability, and delivery of the active ingredient in your experimental setup.

Q4: What are known mechanisms of fungal resistance to this compound and other azole fungicides?

Resistance to azole fungicides like this compound can develop through several mechanisms. These primarily include:

  • Target site modification: Mutations in the ERG11 gene, which encodes the 14α-demethylase enzyme, can reduce the binding affinity of the fungicide to its target.

  • Overexpression of the target enzyme: Increased production of 14α-demethylase can overcome the inhibitory effect of the fungicide.

  • Increased drug efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[7][8][9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor solubility of this compound in aqueous media This compound has low aqueous solubility.Prepare a stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) before diluting it in your aqueous experimental medium. Ensure the final concentration of the solvent is low enough to not affect the fungal growth or the experimental outcome (typically <1% v/v).
Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values Inoculum size variability, improper preparation of drug dilutions, incubation time/temperature fluctuations, or media composition.Standardize your protocol. Use a spectrophotometer to adjust the inoculum to a specific cell density. Perform serial dilutions carefully. Adhere strictly to the recommended incubation parameters. Use a standardized medium like RPMI-1640 buffered with MOPS for susceptibility testing.[3][11]
Lower than expected efficacy in in vitro assays Degradation of this compound, development of fungal resistance, or suboptimal assay conditions.Ensure the this compound stock solution is stored correctly (typically at -20°C) and is not expired. Test your fungal strain for resistance to azoles. Optimize your assay by checking pH, media components, and incubation conditions. Consider using a combination of this compound with another fungicide like Carbendazim.
Contamination in cell cultures during the experiment Non-sterile handling of this compound solutions or other reagents.Prepare this compound stock and working solutions under sterile conditions, for instance, in a laminar flow hood. Use sterile solvents and media for all preparations.
Precipitation of this compound in the final medium The concentration of this compound exceeds its solubility limit in the final medium, even with a solvent.Lower the final concentration of this compound. If a higher concentration is necessary, investigate different formulation strategies, such as the use of surfactants or different solvent systems, ensuring they do not interfere with the experiment.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Spectrophotometer

  • Sterile, distilled water

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex until fully dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest spores/conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 16 µg/mL, but can be adjusted based on the expected susceptibility of the fungus.

    • Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, or longer depending on the growth rate of the fungus.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader.

Protocol 2: Assessing Synergistic Effects with Carbendazim (Checkerboard Assay)

This protocol determines the Fractional Inhibitory Concentration (FIC) index to assess the interaction between this compound and Carbendazim.

Materials:

  • This compound and Carbendazim powders

  • DMSO

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solutions: Prepare individual stock solutions of this compound and Carbendazim in DMSO as described in Protocol 1.

  • Plate Setup:

    • In a 96-well plate, dilute this compound horizontally (e.g., across columns 1-10) and Carbendazim vertically (e.g., down rows A-G) in RPMI-1640 medium. This creates a matrix of wells with varying concentrations of both compounds.

    • Include a row with this compound alone and a column with Carbendazim alone to determine their individual MICs.

    • Include a growth control well.

  • Inoculation and Incubation: Inoculate the plate with the fungal suspension and incubate as described in Protocol 1.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Carbendazim = (MIC of Carbendazim in combination) / (MIC of Carbendazim alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Carbendazim

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Data Presentation

Table 1: Efficacy of this compound and its Combination with Carbendazim against Rice Sheath Blight (Rhizoctonia solani)

TreatmentDose (ml/ha)Disease Severity (%)Disease Control (%)Yield ( kg/ha )
This compound 12.5% + Carbendazim 25% SE96015.9947.003031
This compound 12.5% + Carbendazim 25% SE80016.6044.97-
This compound 40 EC-18.45 - 18.96--
Carbendazim 50 WP-18.79 - 21.45--
Propiconazole 25 EC (Check)-19.9533.872834
Untreated Control-30.17-2310
Data synthesized from a study on rice sheath blight management.[12]

Visualizations

Flusilazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Mevalonate Pathway Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Disruption Disruption of Membrane Integrity Membrane->Disruption leads to This compound This compound Enzyme 14α-demethylase (CYP51) This compound->Enzyme Inhibits Enzyme->Lanosterol Catalyzes demethylation of

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visual or Spectrophotometer) incubate->read_mic analyze_data Analyze Data (e.g., Calculate FICI) read_mic->analyze_data

Caption: General workflow for in vitro antifungal susceptibility testing of this compound.

References

Validation & Comparative

Comparative Efficacy of Flusilazole and Other Triazole Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of Flusilazole against other prominent triazole fungicides, namely Tebuconazole, Propiconazole, and Epoxiconazole. The information presented is collated from various scientific studies to offer a comprehensive overview for research and development purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including this compound, act as demethylation inhibitors (DMIs) in the fungal ergosterol biosynthesis pathway.[1][2] They specifically target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its structure, fluidity, and integrity.[5][6]

By inhibiting this key step, triazole fungicides disrupt the fungal cell membrane, leading to abnormal fungal growth and eventual cell death.[1] The primary interaction involves the nitrogen atom of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme.[3][7]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicides Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibit Tebuconazole Tebuconazole Tebuconazole->Lanosterol 14α-demethylase (CYP51) Propiconazole Propiconazole Propiconazole->Lanosterol 14α-demethylase (CYP51) Epoxiconazole Epoxiconazole Epoxiconazole->Lanosterol 14α-demethylase (CYP51) Disrupted Cell Membrane Disrupted Cell Membrane Lanosterol 14α-demethylase (CYP51)->Disrupted Cell Membrane in_vitro_protocol cluster_prep Preparation cluster_assay Assay Fungicide Stock Solution Fungicide Stock Solution Serial Dilution Serial Dilution Fungicide Stock Solution->Serial Dilution Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Potato Dextrose Agar (PDA) Potato Dextrose Agar (PDA) Amended PDA Plates Amended PDA Plates Serial Dilution->Amended PDA Plates Amended PDA Plates->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement Incubation->Measurement EC50 Calculation EC50 Calculation Measurement->EC50 Calculation PDA PDA PDA->Amended PDA Plates field_trial_protocol cluster_setup Trial Setup cluster_application Treatment Application cluster_assessment Assessment and Analysis Site Selection Site Selection Experimental Design Experimental Design Site Selection->Experimental Design Plot Establishment Plot Establishment Experimental Design->Plot Establishment Fungicide Preparation Fungicide Preparation Application Timing Application Timing Fungicide Preparation->Application Timing Spray Application Spray Application Application Timing->Spray Application Disease Assessment Disease Assessment Spray Application->Disease Assessment Yield Measurement Yield Measurement Disease Assessment->Yield Measurement Statistical Analysis Statistical Analysis Disease Assessment->Statistical Analysis Yield Measurement->Statistical Analysis

References

A Comparative Guide to Method Validation for Flusilazole Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of Flusilazole in various plant tissues. The focus is on providing supporting experimental data to aid in the selection of the most appropriate method for specific research needs. We will delve into a comparison of two prevalent sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), followed by a discussion on the primary analytical determination methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Performance Comparison: QuEChERS vs. Solid-Phase Extraction

The selection of an appropriate sample extraction and clean-up method is critical for accurate and reliable quantification of pesticide residues in complex plant matrices. Below is a comparative summary of the performance of different QuEChERS and SPE-based methods for this compound analysis.

Table 1: Performance Data for QuEChERS-based Methods for this compound Analysis

Plant MatrixQuEChERS Method VariationAnalytical TechniqueLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
AppleAcetate-buffered (AOAC 2007.01)HPLC--98.85 - 99.83< 15[1]
GrapesCitrate-buffered (EN 15662)HPLC-DAD0.0080.0286 - 90< 10N/A
MandarinDispersive SPE (d-SPE) with PSAGC-MS-0.0185 - 110< 15N/A
Oriental MelonNot SpecifiedLC-MS/MS-0.0188.9 - 105.72.5 - 7.8[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HPLC: High-Performance Liquid Chromatography; HPLC-DAD: HPLC with Diode-Array Detection; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; PSA: Primary Secondary Amine. Note: "-" indicates data not available in the cited sources.

Table 2: Performance Data for SPE-based Methods for this compound Analysis

Plant MatrixSPE SorbentAnalytical TechniqueLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
LettuceNot SpecifiedGC-NPD0.00330.0175.7 - 97.9< 9N/A
General Plant ExtractsPSA and C18GC-MS--74 - 117< 20[3]
Fruits and VegetablesPSAGC-MS--> 80< 15[3]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector; GC-MS: Gas Chromatography-Mass Spectrometry; PSA: Primary Secondary Amine; C18: Octadecyl-bonded silica.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the QuEChERS and SPE methods.

QuEChERS (AOAC 2007.01) Protocol for Fruits and Vegetables
  • Homogenization: Homogenize a representative sample of the plant tissue.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Add the AOAC QuEChERS extraction salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 3 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing anhydrous MgSO₄ and a sorbent (e.g., 25 mg PSA per mL of extract). For pigmented fruits and vegetables, a combination of PSA and C18 or the inclusion of graphitized carbon black (GCB) may be necessary to remove chlorophyll and other pigments.[3]

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at a high speed for 3 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol for Plant Tissues
  • Homogenization: Homogenize a representative sample of the plant tissue.

  • Extraction:

    • Weigh a suitable amount of the homogenized sample (e.g., 10 g).

    • Add an appropriate extraction solvent (e.g., acetonitrile or acetone).

    • Homogenize or shake vigorously.

  • Centrifugation: Centrifuge to separate the solid and liquid phases.

  • SPE Clean-up:

    • Condition an SPE cartridge (e.g., PSA or C18) with the extraction solvent.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the target analyte (this compound) with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

  • Analysis: The reconstituted sample is ready for analysis by GC-MS or LC-MS/MS.

Method Visualization

To provide a clearer understanding of the experimental workflows and logical relationships, the following diagrams have been generated using Graphviz.

Flusilazole_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Plant Tissue Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction QuEChERS QuEChERS (Salts + d-SPE) Extraction->QuEChERS Option 1 SPE Solid-Phase Extraction (SPE Cartridge) Extraction->SPE Option 2 GCMS GC-MS(/MS) QuEChERS->GCMS LCMS LC-MS/MS QuEChERS->LCMS SPE->GCMS SPE->LCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMS->Data_Analysis

General workflow for this compound analysis in plant tissues.

Cleanup_Comparison cluster_quechers QuEChERS d-SPE cluster_spe Solid-Phase Extraction (SPE) Q_Start Acetonitrile Extract Q_AddSalts Add QuEChERS Salts (e.g., MgSO4, NaOAc) Q_Start->Q_AddSalts Q_Vortex Vortex & Centrifuge Q_AddSalts->Q_Vortex Q_dSPE d-SPE with Sorbent (e.g., PSA, C18) Q_Vortex->Q_dSPE Q_Final Clean Extract Q_dSPE->Q_Final S_Start Acetonitrile Extract S_Condition Condition SPE Cartridge S_Load Load Extract S_Condition->S_Load S_Wash Wash Cartridge S_Load->S_Wash S_Elute Elute this compound S_Wash->S_Elute S_Final Clean Extract S_Elute->S_Final

Comparison of QuEChERS d-SPE and SPE clean-up steps.

Concluding Remarks

Both QuEChERS and SPE methods, when coupled with either GC-MS or LC-MS/MS, have demonstrated their efficacy in the analysis of this compound in a variety of plant tissues. The QuEChERS method, particularly the buffered versions like AOAC 2007.01 and EN 15662, is often favored for its speed, ease of use, and high-throughput capabilities, making it a cost-effective choice for routine monitoring.[4] SPE, on the other hand, can offer a more targeted clean-up, which may be advantageous for particularly complex matrices or when lower detection limits are required.[3]

The choice between GC-MS and LC-MS/MS will largely depend on the specific properties of the analyte and the available instrumentation. GC-MS is well-suited for volatile and thermally stable compounds like this compound, while LC-MS/MS is advantageous for a broader range of polar and thermally labile pesticides. Ultimately, the selection of the most appropriate method will depend on a careful consideration of the specific analytical requirements, including the matrix type, desired sensitivity, and available resources. Validation of the chosen method in the specific plant matrix of interest is always recommended to ensure data quality and reliability.

References

A Comparative Analysis of Flusilazole Cross-Reactivity with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the demethylation inhibitor (DMI) fungicide, Flusilazole, with other fungicidal agents. The information herein is supported by experimental data to assist in the development of effective disease management strategies and novel antifungal compounds.

Executive Summary

This compound, a triazole fungicide, acts by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. Understanding its cross-reactivity with other fungicides is paramount for managing and mitigating the development of fungal resistance. Experimental data indicates that this compound exhibits no cross-resistance with fungicides that have different modes of action, such as carbendazim, procymidone, and pyrimethanil. However, as with other DMI fungicides, there is a potential for cross-resistance with fungicides within the same class, though this can be complex and dependent on the specific fungal pathogen.

Quantitative Data Summary

The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides against various fungal pathogens, providing a quantitative comparison of their efficacy and potential for cross-reactivity.

Table 1: EC50 Values of this compound and Non-DMI Fungicides against Botrytis cinerea

FungicideMode of ActionEC50 Range (µg/mL)Cross-Resistance with this compound
This compoundSterol Demethylation Inhibitor (DMI)0.021 - 0.372[1]-
Carbendazimβ-tubulin assembly inhibitorNot specified in snippetsNot detected[1]
ProcymidoneDicarboximideNot specified in snippetsNot detected[1]
PyrimethanilAnilinopyrimidineNot specified in snippetsNot detected[1]

Table 2: EC50 Values of this compound and Other DMI Fungicides against Various Fungal Pathogens

Fungal PathogenFungicideMean EC50 (µg/mL)Notes
Sclerotinia sclerotiorumThis compound0.1273[2]No significant correlation in sensitivity with tebuconazole or boscalid was found.[2]
Sclerotinia sclerotiorumTebuconazoleNot specified in snippets-
Sclerotinia sclerotiorumBoscalidNot specified in snippets-
Cercospora beticolaThis compoundNot specified in snippetsA study indicated a risk of cross-resistance with tebuconazole and epoxiconazole.
Cercospora beticolaTebuconazoleNot specified in snippets-
Cercospora beticolaEpoxiconazoleNot specified in snippets-
Cercospora beticolaTetraconazole0.12 - 0.29 (2003-2006)Increased resistance observed in later years.
Cercospora beticolaDifenoconazoleNot specified in snippets47.1% of tested isolates were resistant in a 2017 survey.[3]
Botrytis cinereaDifenoconazole0.97 ± 0.50 (baseline)Resistant isolates showed EC50 values from 6.74 to 8.65.[4]
Botrytis cinereaTebuconazole0.03 - 1EC50 values can be variable among isolates.[5]

Signaling Pathways and Mechanisms

Ergosterol Biosynthesis Pathway and DMI Fungicide Action

DMI fungicides, including this compound, target the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, encoded by the CYP51 gene. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Mechanisms of Resistance Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound (DMI) This compound (DMI) This compound (DMI)->Lanosterol Inhibits Efflux Pumps Increased drug efflux (ABC and MFS transporters) This compound (DMI)->Efflux Pumps Pumped out CYP51 Gene Mutation Target site modification (CYP51 gene mutation) CYP51 Gene Mutation->Lanosterol CYP51 Overexpression Target overexpression (Increased CYP51 expression) CYP51 Overexpression->Lanosterol

Caption: Mechanism of this compound action and fungal resistance.

Experimental Protocols

The determination of fungicide cross-reactivity is primarily conducted through in vitro mycelial growth inhibition assays to establish the EC50 value of each compound against a panel of fungal isolates.

Mycelial Growth Inhibition Assay

1. Fungal Isolates and Culture Preparation:

  • Single-spore isolates of the target fungus are obtained from infected plant tissues.

  • Isolates are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved for the assay.

2. Fungicide Stock Solutions and Media Preparation:

  • Stock solutions of this compound and other test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • The fungicide stock solutions are serially diluted and added to the molten PDA medium to achieve a range of final concentrations. A control medium containing only the solvent is also prepared.

3. Inoculation and Incubation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of the fungal cultures.

  • A single mycelial plug is placed in the center of each fungicide-amended and control PDA plate.

  • The plates are incubated under controlled conditions (temperature and light) for a specified period, allowing for mycelial growth in the control plates.

4. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.

  • The EC50 value, the concentration of the fungicide that inhibits 50% of mycelial growth, is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

5. Cross-Reactivity Determination:

  • The EC50 values for this compound are compared with the EC50 values of other fungicides for the same fungal isolates.

  • A significant positive correlation between the EC50 values of two fungicides suggests cross-resistance. The absence of a correlation indicates no cross-resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate and Culture Fungus Isolate and Culture Fungus Inoculate Plates Inoculate Plates Isolate and Culture Fungus->Inoculate Plates Prepare Fungicide Solutions Prepare Fungicide Solutions Prepare Amended Media Prepare Amended Media Prepare Fungicide Solutions->Prepare Amended Media Prepare Amended Media->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Measure Colony Diameter Measure Colony Diameter Incubate Plates->Measure Colony Diameter Calculate Growth Inhibition Calculate Growth Inhibition Measure Colony Diameter->Calculate Growth Inhibition Determine EC50 Values Determine EC50 Values Calculate Growth Inhibition->Determine EC50 Values Analyze Cross-Reactivity Analyze Cross-Reactivity Determine EC50 Values->Analyze Cross-Reactivity

Caption: Standard workflow for fungicide sensitivity testing.

References

A Comparative Analysis of Flusilazole and Tebuconazole for the Control of Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the triazole fungicides Flusilazole and Tebuconazole in their efficacy against the necrotrophic fungal pathogen Sclerotinia sclerotiorum, the causal agent of white mold. This analysis is based on available experimental data to assist researchers and professionals in fungicide development and selection.

Efficacy Against Sclerotinia sclerotiorum

Both this compound and Tebuconazole are demethylation inhibitors (DMIs) that target the C14-demethylase enzyme in the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity. While both fungicides share this mode of action, their efficacy against S. sclerotiorum can vary.

In Vitro Sensitivity

The in vitro efficacy of a fungicide is often measured by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth.

One study established the baseline sensitivity of 150 isolates of S. sclerotiorum to this compound, with a mean EC50 value of 0.1273 µg/mL.[1] The EC50 values for individual isolates ranged from 0.0227 to 0.3436 µg/mL.[1] Interestingly, this study found no significant positive or negative correlation between the sensitivity of S. sclerotiorum to this compound and Tebuconazole.[1]

For Tebuconazole, various studies have reported its in vitro activity. One study found that Tebuconazole at a concentration of 10 µg a.i./mL inhibited the mycelial growth of S. sclerotiorum.[2] Another study reported that Tebuconazole at 100 ppm recorded a 62.38% inhibition of mycelial growth.[2] In a separate in vitro evaluation, Tebuconazole was effective in inhibiting mycelial growth at a concentration of 250 µg a.i./ml, showing between 92.6% to 97.7% inhibition.[3]

It's important to note that the sensitivity of S. sclerotiorum to these fungicides can differ between the mycelial and ascospore stages. A study on a different pathogen, Leptosphaeria maculans, found that ascospores were less sensitive than mycelia to both this compound and Tebuconazole.[4][5] This suggests that higher concentrations of these fungicides may be required to inhibit infection initiated by ascospores.

Table 1: In Vitro Efficacy of this compound and Tebuconazole against Sclerotinia sclerotiorum

FungicideParameterValueSource
This compoundMean EC50 (Mycelial Growth)0.1273 µg/mL[1]
EC50 Range (Mycelial Growth)0.0227 - 0.3436 µg/mL[1]
TebuconazoleMycelial Growth Inhibition100% at 10 µg a.i./mL[2]
Mycelial Growth Inhibition62.38% at 100 ppm[2]
Mycelial Growth Inhibition92.6 - 97.7% at 250 µg a.i./mL[3]
In Vivo and Field Performance

In a study on potted oilseed rape plants, this compound applied at 90 µg/mL demonstrated a preventive efficacy of 85.2% and a curative efficacy of 58.9% against S. sclerotiorum.[1]

Field trials for Tebuconazole have shown its effectiveness in controlling Sclerotinia stem rot. In one field trial on chickpeas, Tebuconazole was the most effective among the newer fungicides tested.[2] Another report mentions that a combination of prothioconazole and tebuconazole is used for the management of Sclerotinia stem rot of canola.[6]

Table 2: In Vivo and Field Efficacy of this compound and Tebuconazole against Sclerotinia sclerotiorum

FungicideApplicationEfficacySource
This compound90 µg/mL on potted oilseed rape85.2% Preventive Efficacy[1]
58.9% Curative Efficacy[1]
TebuconazoleField application on chickpeaMost effective newer fungicide[2]
Prothioconazole + TebuconazoleField application on canolaUsed for Sclerotinia stem rot management[6]

Mode of Action and Fungal Response

This compound and Tebuconazole, as triazole fungicides, inhibit the ergosterol biosynthesis pathway, leading to a disruption of the fungal cell membrane. This mechanism is illustrated in the following diagram.

Triazole_Mode_of_Action cluster_fungicide Fungicide Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol->Disrupted Cell Membrane This compound This compound This compound->Lanosterol Inhibition Tebuconazole Tebuconazole Tebuconazole->Lanosterol Inhibition

Mode of action of this compound and Tebuconazole.

The infection process of Sclerotinia sclerotiorum involves several stages, from the germination of sclerotia to the colonization of the host plant. Understanding this process is key to determining the optimal timing for fungicide application.

Sclerotinia_Infection_Cycle Sclerotia in soil Sclerotia in soil Myceliogenic Germination Myceliogenic Germination Sclerotia in soil->Myceliogenic Germination Nutrients Carpogenic Germination Carpogenic Germination Sclerotia in soil->Carpogenic Germination Favorable conditions Mycelial Infection Mycelial Infection Myceliogenic Germination->Mycelial Infection Apothecia Apothecia Carpogenic Germination->Apothecia Host Plant Infection Host Plant Infection Mycelial Infection->Host Plant Infection Ascospores Ascospores Apothecia->Ascospores Release Ascospores->Host Plant Infection Wind dispersal Lesion Development & Tissue Maceration Lesion Development & Tissue Maceration Host Plant Infection->Lesion Development & Tissue Maceration New Sclerotia Formation New Sclerotia Formation Lesion Development & Tissue Maceration->New Sclerotia Formation New Sclerotia Formation->Sclerotia in soil Return to soil EC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Prepare fungicide stock solutions Prepare fungicide stock solutions Amend PDA with serial dilutions of fungicide Amend PDA with serial dilutions of fungicide Prepare fungicide stock solutions->Amend PDA with serial dilutions of fungicide Prepare Potato Dextrose Agar (PDA) Prepare Potato Dextrose Agar (PDA) Prepare Potato Dextrose Agar (PDA)->Amend PDA with serial dilutions of fungicide Pour amended PDA into Petri dishes Pour amended PDA into Petri dishes Amend PDA with serial dilutions of fungicide->Pour amended PDA into Petri dishes Inoculate center of each dish with a mycelial plug of S. sclerotiorum Inoculate center of each dish with a mycelial plug of S. sclerotiorum Pour amended PDA into Petri dishes->Inoculate center of each dish with a mycelial plug of S. sclerotiorum Incubate at 20-25°C Incubate at 20-25°C Inoculate center of each dish with a mycelial plug of S. sclerotiorum->Incubate at 20-25°C Measure radial growth of mycelium Measure radial growth of mycelium Incubate at 20-25°C->Measure radial growth of mycelium Calculate percentage of growth inhibition relative to control Calculate percentage of growth inhibition relative to control Measure radial growth of mycelium->Calculate percentage of growth inhibition relative to control Perform regression analysis to determine EC50 value Perform regression analysis to determine EC50 value Calculate percentage of growth inhibition relative to control->Perform regression analysis to determine EC50 value

References

Performance comparison of Flusilazole in different formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Performance Comparison of Flusilazole in Conventional and Advanced Formulations

This compound, a potent systemic fungicide, is widely utilized for the control of a broad spectrum of fungal diseases in various crops. The efficacy and environmental fate of this active ingredient are significantly influenced by its formulation. This guide provides a detailed comparison of the performance of this compound in conventional formulations, such as Emulsifiable Concentrates (EC) and Water-Dispersible Granules (WG), alongside a prospective analysis of advanced nanoformulations. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting and developing optimal formulations for enhanced performance and safety.

Executive Summary of Formulation Performance

The choice of formulation can critically impact the bioavailability, stability, and residual footprint of this compound. While Emulsifiable Concentrates (EC) are widely used, newer formulations like Water-Dispersible Granules (WG) and emerging nanoformulations offer significant advantages in terms of safety, handling, and environmental profile.

Formulation TypeKey AdvantagesKey Disadvantages
Emulsifiable Concentrate (EC) - High efficacy and good coverage.[1] - Easy to handle and measure.- Contains volatile organic compounds (VOCs).[2] - Potential for phytotoxicity and dermal toxicity.[2][3] - Requires agitation to maintain emulsion.[3]
Water-Dispersible Granules (WG) - Reduced dust exposure for handlers.[4] - Easy to measure and mix.[4] - No solvent-related phytotoxicity.- Requires constant agitation to prevent settling.[4]
Nanoformulations (Prospective) - Potential for controlled and targeted release. - Enhanced bioavailability and efficacy.[5] - Reduced environmental impact.[5]- More complex and costly to manufacture. - Regulatory pathways are still evolving.

Efficacy Comparison

The primary measure of a fungicide's performance is its efficacy in controlling the target pathogen. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of the fungal growth.

While direct comparative studies of different this compound formulations are limited, existing data for this compound EC formulations provide a baseline for its high fungicidal activity. It is anticipated that WG formulations would exhibit comparable efficacy, while nanoformulations could potentially offer enhanced performance due to improved cellular uptake and bioavailability.

Table 1: Efficacy of this compound 40 EC against Sclerotinia sclerotiorum

ParameterValue
Mean EC50 0.1273 µg/mL
Preventive Efficacy (at 90 µg/mL) 85.2%
Curative Efficacy (at 90 µg/mL) 58.9%

Data sourced from a study on the baseline sensitivity of S. sclerotiorum to this compound.

Experimental Protocol: Fungal Growth Inhibition Assay
  • Fungal Isolate Preparation : The target fungal pathogen (e.g., Sclerotinia sclerotiorum) is cultured on a suitable medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

  • Fungicide Stock Solution Preparation : Stock solutions of the different this compound formulations (EC, WG, and nanoformulation) are prepared in a suitable solvent (e.g., sterile distilled water with a surfactant).

  • Serial Dilution : A series of dilutions of each formulation are prepared to achieve a range of concentrations for testing.

  • Inoculation : Mycelial plugs from the actively growing edge of the fungal culture are transferred to the center of PDA plates amended with the different concentrations of the this compound formulations. A control plate without any fungicide is also included.

  • Incubation : The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection : The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • EC50 Calculation : The percentage of growth inhibition for each concentration is calculated relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture on PDA inoculation Inoculate Plates with Fungal Plugs fungal_culture->inoculation formulation_stocks Prepare this compound Formulation Stocks (EC, WG, Nano) serial_dilutions Create Serial Dilutions formulation_stocks->serial_dilutions amended_plates Prepare Fungicide-Amended PDA Plates serial_dilutions->amended_plates amended_plates->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measure_growth Measure Radial Growth incubation->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Values calculate_inhibition->determine_ec50 photodegradation_pathway cluster_formulations This compound Formulations cluster_process Process cluster_outcome Outcome EC Emulsifiable Concentrate (EC) UV_Light UV Irradiation EC->UV_Light WG Water-Dispersible Granules (WG) WG->UV_Light Nano Nanoformulation Nano->UV_Light Slower Rate Degradation_Products Photodegradation Products UV_Light->Degradation_Products Reduced_Efficacy Reduced Efficacy Degradation_Products->Reduced_Efficacy nanoformulation_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation synthesis Nano-encapsulation of this compound particle_size Particle Size & Zeta Potential (DLS) synthesis->particle_size morphology Morphology (SEM/TEM) synthesis->morphology encapsulation_efficiency Encapsulation Efficiency (HPLC) synthesis->encapsulation_efficiency release_study In Vitro Release Study synthesis->release_study efficacy_testing Efficacy Testing (EC50) release_study->efficacy_testing photostability_analysis Photostability Analysis release_study->photostability_analysis

References

A Comparative Guide to Inter-laboratory Analytical Methods for Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Flusilazole, a broad-spectrum fungicide. The information presented is collated from various validated studies to assist laboratories in selecting and implementing the most suitable method for their specific needs. This document focuses on providing a comparative overview of method performance, detailed experimental protocols, and visual workflows to aid in understanding the analytical process.

Introduction to this compound Analysis

This compound, an organosilicon fungicide, is effective against a wide range of plant pathogens.[1] Its use in agriculture necessitates robust and reliable analytical methods to monitor its residue levels in food products and environmental samples, ensuring consumer safety and regulatory compliance. The primary analytical techniques employed for this compound determination are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2]

Comparative Analysis of Analytical Methods

Table 1: Performance Characteristics of this compound Analytical Methods

Analytical MethodMatrixSample PreparationLimit of Quantification (LOQ)Recovery (%)InstrumentationReference
Gas Chromatography (GC)
GC-NPDLettuceAcetone extraction, Solid-Phase Extraction (SPE) cleanup0.01 mg/kg75.7 - 97.9GC with Nitrogen Phosphorus Detector[3][4]
Capillary GC-MSDVarious (Cereals, Fruits, Animal Matrixes)Ethyl acetate extraction, Gel Permeation Chromatography (GPC) and/or silica cleanupNot Specified84 - 108GC with Mass-Selective Detection[5]
Liquid Chromatography (LC)
HPLC-UVApple and SoilAcetonitrile extraction0.02 mg/kg97.33 - 110.70HPLC with UV Detection[6]
HPLC-MS/MSAnimal-origin foodAcetonitrile extraction (QuEChERS)Not Specified94.3 (average)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry[7]
LC-MS/MSAnimal and Fishery ProductsAcetone extraction, Acetonitrile/hexane partitioning, SPE cleanup0.01 mg/kg (calculated)Not SpecifiedLiquid Chromatograph-Tandem Mass Spectrometer[8]
HPLCThis compound Propiconazole formulationMethanol/water extractionNot Specified98.80HPLC[9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for some of the key experiments cited in the comparative table.

Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) for this compound in Lettuce

This method is suitable for the determination of this compound residues in lettuce.[3][4]

  • Sample Preparation and Extraction:

    • Homogenize a representative sample of lettuce.

    • Extract a 10 g portion of the homogenized sample with acetone.

    • Filter the extract to remove solid particles.

  • Cleanup:

    • Perform solid-phase extraction (SPE) for cleanup of the extract. The specific SPE cartridge and elution solvents should be optimized based on the matrix.

  • Instrumental Analysis:

    • Gas Chromatograph: Equipped with a Nitrogen Phosphorus Detector (NPD).

    • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.

    • Carrier Gas: Helium at a constant flow rate.

    • Confirmation: Confirm the identity of this compound using gas chromatography-mass spectrometry (GC-MS).[3]

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) for this compound in Apple and Soil

This method is applicable for the analysis of this compound in apple and soil samples.[6]

  • Sample Preparation and Extraction:

    • Homogenize the apple or soil sample.

    • Extract a representative portion of the homogenized sample with acetonitrile.

    • Shake or sonicate to ensure efficient extraction.

    • Centrifuge and filter the extract.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph: Equipped with a UV detector.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) is a common mobile phase.[9]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Detection Wavelength: Set at an appropriate wavelength for this compound (e.g., 220 nm).[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Animal Products

This highly sensitive and selective method is used for the determination of this compound and its metabolite in animal and fishery products.[8]

  • Sample Preparation and Extraction:

    • Homogenize 10.0 g of the sample (muscle, liver, kidney, milk, egg, fish).

    • Extract with 100 mL of acetone, followed by a second extraction with 50 mL of acetone.

    • Combine the filtrates and adjust the volume to 200 mL with acetone.

    • For fatty samples, an additional acetonitrile/hexane partitioning step is required for defatting.

  • Cleanup:

    • Concentrate an aliquot of the extract.

    • Perform cleanup using an octadecylsilanized silica gel (C18) SPE cartridge.

  • Instrumental Analysis:

    • Liquid Chromatograph: Coupled to a tandem mass spectrometer (MS/MS).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • This compound transitions: Precursor ion m/z 316 to product ions m/z 247 (quantification) and m/z 165 (confirmation).[8]

Visualizing the Analytical Process

The following diagrams illustrate the general workflow for this compound analysis and the key factors influencing the accuracy of the results.

Flusilazole_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Food, Environmental) Sample_Registration Sample Registration & Homogenization Sample_Collection->Sample_Registration Extraction Extraction (e.g., Acetonitrile, Acetone) Sample_Registration->Extraction Cleanup Cleanup (e.g., SPE, GPC) Extraction->Cleanup Instrumental_Analysis Instrumental Analysis (GC or LC) Cleanup->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: General workflow for the analysis of this compound from sample collection to reporting.

Factors_Affecting_Accuracy cluster_sample Sample Related cluster_method Method Related cluster_instrument Instrument Related center_node Analytical Accuracy Matrix_Effects Matrix Effects Matrix_Effects->center_node Sample_Homogeneity Sample Homogeneity Sample_Homogeneity->center_node Extraction_Efficiency Extraction Efficiency Extraction_Efficiency->center_node Cleanup_Effectiveness Cleanup Effectiveness Cleanup_Effectiveness->center_node Instrument_Calibration Instrument Calibration Instrument_Calibration->center_node Detector_Sensitivity Detector Sensitivity Detector_Sensitivity->center_node

Caption: Key factors influencing the accuracy of this compound analytical results.

References

A Comparative Analysis of Flusilazole with Carbendazim and Alternative Fungicides for the Control of Rice Sheath Blight

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and crop protection professionals on the efficacy and application of a prominent fungicide combination in managing a critical rice disease.

Rice sheath blight, caused by the necrotrophic fungus Rhizoctonia solani, stands as a significant threat to rice production globally, leading to substantial yield losses. Management of this disease heavily relies on the application of fungicides. This guide provides a comparative analysis of the efficacy of a combination fungicide, Flusilazole and Carbendazim, against rice sheath blight, alongside other chemical and biological alternatives. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of sheath blight control strategies.

Mechanism of Action: A Dual Approach

The combination of this compound and Carbendazim offers a dual mode of action against fungal pathogens. This compound, a triazole fungicide, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane, thereby disrupting its structure and function.[1] Carbendazim, a benzimidazole fungicide, acts by inhibiting the formation of microtubules during fungal cell division.[1] This synergistic action provides a broader spectrum of activity and can help in managing the development of fungicide resistance.

Comparative Efficacy: In Vitro and Field Performance

The effectiveness of this compound combined with Carbendazim has been evaluated in numerous studies, both in laboratory settings and under field conditions. These studies often compare its performance against other commercially available fungicides.

In Vitro Evaluation

The poisoned food technique is a standard laboratory method to assess the fungicidal activity of chemical compounds. In this assay, the fungicide is incorporated into a growth medium, and the inhibition of mycelial growth of the pathogen is measured.

A study evaluating a combination of this compound 40% + Carbendazim 37.5% EC demonstrated a 91.48% inhibition of mycelial growth of R. solani.[2]

Field Trials

Field trials provide a more realistic assessment of a fungicide's performance under natural environmental conditions. Key parameters measured in these trials include disease incidence (percentage of infected plants or tillers), disease severity (extent of disease on infected plants), and crop yield.

One field study found that this compound 12.5% + Carbendazim 25% SC was highly effective in minimizing the severity of sheath blight, recording a disease severity of 31.34% and a low disease incidence of 4.17% at 80 days after transplanting.[3] In the same study, this combination also resulted in a high number of healthy grains per 1000 grains (836) and a favorable grain weight.[3] Another field experiment showed that this combination significantly reduced disease severity compared to the untreated control and individual applications of this compound or Carbendazim.[4]

The following tables summarize the comparative efficacy data from various studies.

Table 1: In Vitro Efficacy of Various Fungicides against Rhizoctonia solani

Fungicide CombinationConcentrationMycelial Growth Inhibition (%)Reference
This compound 40% + Carbendazim 37.5% EC0.15%91.48[2]
Tebuconazole 25.9% EC0.15%100[2]
Trifloxystrobin + Tebuconazole 75% WG0.15%100[2]
Difenoconazole 11.4% SC0.15%94.32[2]
Azoxystrobin 23.0% SC0.15%88.52[2]
Carbendazim 12% + Mancozeb 63% WP-75.18[2]

Table 2: Field Efficacy of this compound + Carbendazim and Alternative Fungicides against Rice Sheath Blight

Fungicide TreatmentApplication RateDisease Severity (%)Disease Incidence (%)Yield ( kg/ha )Reference
This compound 12.5% + Carbendazim 25% SC-15.99 - 18.56-3031[4]
This compound 12.5% + Carbendazim 25% SC-31.344.17-[3]
Propiconazole 25% EC (Standard Check)-19.95-2834[4]
Difenoconazole 11.4% + Azoxystrobin 18.2% SC1 ml/lit---[5]
Tebuconazole 18.3% + Azoxystrobin 11% SC----[5]
Trifloxystrobin 25% + Tebuconazole 50% WG----[5]
Untreated Control-30.17-2310[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for evaluating the efficacy of fungicides against rice sheath blight.

In Vitro Assay: Poisoned Food Technique

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it in an autoclave.

  • Fungicide Incorporation: After autoclaving, cool the molten PDA to approximately 45-50°C. Add the desired concentration of the test fungicide to the medium. For combination products, each active ingredient is added at its respective concentration. A control set of plates without any fungicide is also prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the periphery of an actively growing culture of R. solani, in the center of each plate.

  • Incubation: Incubate the plates at 28±2°C.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percent inhibition of mycelial growth using the formula: Percent Inhibition = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the fungicide-treated plate.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_data Data Collection & Analysis design Experimental Design (RBD) establish Plot Establishment with Susceptible Rice Variety design->establish inoculate Artificial Inoculation (Optional) establish->inoculate spray Fungicide Application inoculate->spray assess_disease Assess Disease Incidence & Severity spray->assess_disease measure_yield Measure Yield Parameters assess_disease->measure_yield analyze Statistical Analysis measure_yield->analyze

References

A Comparative Guide to QuEChERS and SPE Methods for Flusilazole Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of pesticide residues in food is paramount for ensuring consumer safety and regulatory compliance. Flusilazole, a broad-spectrum fungicide, is commonly used on a variety of crops, making its reliable detection in food matrices a critical analytical task. This guide provides a detailed comparison of two prevalent sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the analysis of this compound in food samples. We present a side-by-side look at their experimental protocols, performance data, and workflows to assist researchers in selecting the most suitable method for their analytical needs.

Performance Comparison: QuEChERS vs. Solid-Phase Extraction (SPE)

The choice between QuEChERS and SPE for this compound analysis depends on various factors, including the food matrix, required sensitivity, sample throughput, and available resources. While QuEChERS is lauded for its speed and simplicity, SPE can offer higher selectivity for complex matrices.

Table 1: Validation Data for this compound Analysis using QuEChERS and SPE Methods

Validation ParameterQuEChERS Method (in Apples)SPE Method (in Ginseng)
Linearity (R²) > 0.99Not explicitly stated, but good linearity was achieved
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.02 mg/kg[1]Not explicitly stated, but final residues were below 0.0433 mg/kg
Recovery (%) 98.85 - 99.83%[2]Not explicitly stated, but the method was validated with satisfactory recoveries
Precision (RSDr %) Not explicitly statedNot explicitly stated

A study directly comparing QuEChERS and SPE for a range of pesticides in apples found that both methods yielded a high proportion of pesticides within the appropriate recovery range (94–99% for QuEChERS and 96–100% for SPE).[3] This suggests that both methods are capable of providing accurate results for pesticide residue analysis in apples.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the QuEChERS and SPE methods for the determination of this compound in food samples.

QuEChERS Protocol for this compound in Apples

This protocol is based on the widely adopted AOAC (Association of Official Agricultural Chemists) Official Method 2007.01.

1. Sample Homogenization:

  • Weigh a representative 10-15 g portion of the apple sample.

  • Homogenize the sample until a consistent puree is obtained.

2. Extraction:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add an internal standard if required.

  • Add the QuEChERS extraction salts (6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).

  • Immediately cap and shake the tube vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by a suitable instrument, such as a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol for this compound in Ginseng

This protocol is a representative procedure for the extraction and cleanup of this compound from a solid food matrix using SPE.

1. Sample Homogenization:

  • Weigh a representative portion of the ginseng sample.

  • Mill or grind the sample to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Shake or vortex vigorously for 20 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant.

3. SPE Cleanup:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.

  • Elution: Elute the target analyte (this compound) with 5 mL of acetonitrile.

4. Final Extract Preparation:

  • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., acetonitrile or mobile phase).

  • The extract is now ready for analysis by an appropriate instrument like LC-MS/MS.

Experimental Workflows

The following diagrams illustrate the logical flow of the QuEChERS and SPE experimental procedures.

QuEChERS_Workflow sample Sample Homogenization extraction Extraction with Acetonitrile & Salts sample->extraction 15g sample centrifugation1 Centrifugation extraction->centrifugation1 Shake 1 min dspe Dispersive SPE Cleanup centrifugation1->dspe Transfer supernatant centrifugation2 Centrifugation dspe->centrifugation2 Vortex 30s analysis LC-MS/MS Analysis centrifugation2->analysis Filter

QuEChERS Experimental Workflow

SPE_Workflow sample Sample Homogenization extraction Solvent Extraction sample->extraction 5g sample centrifugation Centrifugation extraction->centrifugation Shake 20 min spe_cleanup SPE Cleanup (Condition, Load, Wash, Elute) centrifugation->spe_cleanup Collect supernatant concentration Concentration & Reconstitution spe_cleanup->concentration Elute analyte analysis LC-MS/MS Analysis concentration->analysis

SPE Experimental Workflow

References

A Comparative Analysis of the Neurotoxicity of Flusilazole and Other Key Azole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of Flusilazole with three other widely used azole fungicides: Tebuconazole, Propiconazole, and Epoxiconazole. The information presented is collated from a range of experimental studies to assist researchers in understanding the relative neurotoxic potential of these compounds and the underlying mechanisms.

Comparative Neurotoxicity Data

The following table summarizes the key neurotoxic effects and available quantitative data for this compound and the selected comparator azole fungicides. The data has been extracted from various in vitro and in vivo studies, and it is important to note that experimental conditions such as cell lines, exposure times, and endpoints measured can vary between studies, impacting direct comparability.

FungicideModel SystemKey Neurotoxic EffectsQuantitative Data (e.g., IC50)
This compound Differentiated SH-SY5Y cellsDecreased cell viability, inhibition of neurite outgrowth.[1][2]IC50 for cytotoxicity has been determined, with significant effects observed at concentrations of 50, 100, and 200 μM.[1]
PC12 cellsInduction of oxidative stress at 100µM.[3]Not specified.
Zebrafish larvaeDevelopmental neurotoxicity, apoptosis, and oxidative stress.[4][5]Not specified.
Tebuconazole Differentiated SH-SY5Y cellsDecreased cell viability and reduced mitochondrial membrane potential at higher doses (around 200 μM). Did not significantly affect mitochondrial bioenergetics at concentrations tested.[6]Higher concentrations required to affect viability compared to propiconazole.[6]
Rats (in vivo)Neurobehavioral deficits and neuropathology, including pyknotic cells in the hippocampus.[7]Doses of 20 and 60 mg/kg/day showed the highest incidence of neuropathology.[7]
HCT116 cellsInduced cytotoxicity, reactive oxygen species (ROS) production, and apoptosis.[8]Not specified.
Propiconazole Differentiated SH-SY5Y cellsDecreased cell viability (at 100 μM), reduced mitochondrial membrane potential (at 50 μM), and impaired mitochondrial respiration.[6]Cell viability decreased with 100 μM after 24 and 48 hours.[6]
Freshwater fish (in vivo)Inhibition of acetylcholinesterase (AChE) and induction of oxidative stress.[9]Not specified.
Rat neutrophilsInhibition of the PI3K/Raf/ERK signaling pathway.[10]Not specified.
Mouse germ cellsInduction of apoptosis and autophagy.[11][12]Not specified.
Epoxiconazole Neural stem cellsReduced cell viability, induced apoptosis, and promoted ROS production.[13]IC50 of 10 μM for reduced cell viability.[13]
Rat brain (in vivo)Induced oxidative stress and histological alterations.[13]Not specified.
KGN cellsDecreased cell viability at high concentrations (10 mM).[14]Not specified.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of azole fungicide neurotoxicity.

Cell Viability and Cytotoxicity Assays

a) Crystal Violet Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

  • Cell Culture: Differentiated SH-SY5Y cells are seeded in 96-well plates and treated with various concentrations of the azole fungicide (e.g., 50, 100, and 200 μM this compound) for a specified duration (e.g., 24 hours).[1]

  • Staining: After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then fixed with a solution such as 4% paraformaldehyde for 15 minutes. After fixation, the cells are stained with a 0.5% crystal violet solution for 20 minutes.

  • Quantification: The excess stain is washed away, and the plate is air-dried. The stained cells are then solubilized with a solvent like methanol or a 10% acetic acid solution. The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of viable cells.

b) Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Culture and Treatment: Similar to the crystal violet assay, cells are cultured and treated with the test compounds in 96-well plates.[1]

  • Dye Incubation: After treatment, the medium is replaced with a medium containing a specific concentration of neutral red (e.g., 50 µg/mL) and incubated for a few hours to allow for dye uptake.

  • Extraction and Quantification: The cells are then washed to remove excess dye. The incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid). The absorbance of the extracted dye is measured at approximately 540 nm.

c) Lactate Dehydrogenase (LDH) Leakage Assay

This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

  • Sample Collection: After treating the cells with the azole fungicides, the cell culture supernatant is collected.[1]

  • Enzymatic Reaction: The collected supernatant is then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Quantification: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.

Assessment of Oxidative Stress

a) H2-DCFDA Assay for Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

  • Cell Preparation and Staining: Cells are seeded in a multi-well plate and allowed to adhere. The cells are then washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and incubated with a working solution of H2DCFDA (e.g., 20 µM) in the dark at 37°C for a specified time (e.g., 30-45 minutes).[15]

  • Treatment: After incubation, the H2DCFDA solution is removed, and the cells are treated with the azole fungicides. A positive control, such as pyocyanin or hydrogen peroxide, is typically included.[15][16]

  • Fluorescence Measurement: Inside the cells, H2DCFDA is deacetylated by cellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[17]

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

a) Fura-2 AM Calcium Imaging

This ratiometric method uses the fluorescent dye Fura-2 acetoxymethyl ester (Fura-2 AM) to quantify intracellular calcium levels.

  • Cell Loading: Cells (e.g., PC12) are loaded with Fura-2 AM (e.g., 1-10 µL of a stock solution per dish) in a suitable buffer like HBSS with BSA for a defined period (e.g., 30 minutes at room temperature). Cellular esterases cleave the AM ester group, trapping the Fura-2 dye inside the cell.

  • Washing: After loading, the cells are washed with buffer for about 30 minutes to allow for complete de-esterification of the dye.[18]

  • Imaging: The cells are then imaged using a fluorescence microscope equipped for ratiometric imaging. The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is collected at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated. This ratio is proportional to the intracellular calcium concentration and is less affected by variations in dye loading, cell thickness, and photobleaching.

Signaling Pathways and Experimental Workflows

The neurotoxicity of azole fungicides often involves the induction of oxidative stress and apoptosis. The following diagrams illustrate these general pathways and a typical experimental workflow for assessing neurotoxicity.

Experimental_Workflow_for_Neurotoxicity_Assessment Experimental Workflow for In Vitro Neurotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Differentiation Cell Differentiation (e.g., with Retinoic Acid) Cell_Culture->Differentiation Treatment Treatment with Azole Fungicides (this compound, Tebuconazole, etc.) Differentiation->Treatment Viability Cell Viability Assays (Crystal Violet, NR, LDH) Treatment->Viability Oxidative_Stress Oxidative Stress Assay (H2-DCFDA) Treatment->Oxidative_Stress Calcium_Imaging Calcium Imaging (Fura-2 AM) Treatment->Calcium_Imaging Neurite_Outgrowth Neurite Outgrowth Analysis Treatment->Neurite_Outgrowth Data_Quantification Data Quantification (Absorbance, Fluorescence) Viability->Data_Quantification Oxidative_Stress->Data_Quantification Calcium_Imaging->Data_Quantification Neurite_Outgrowth->Data_Quantification Statistical_Analysis Statistical Analysis (IC50 Calculation) Data_Quantification->Statistical_Analysis

Workflow for in vitro neurotoxicity assessment of azole fungicides.

Azole_Fungicide_Induced_Oxidative_Stress_and_Apoptosis General Signaling Pathway of Azole Fungicide-Induced Neurotoxicity cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Azole Azole Fungicide (e.g., this compound) Mitochondrial_Dysfunction Mitochondrial Dysfunction Azole->Mitochondrial_Dysfunction ROS Increased ROS Production (Oxidative Stress) Mitochondrial_Dysfunction->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Pathway Activation of Apoptosis Pathway ROS->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis (Neuronal Cell Death) Caspase_Activation->Apoptosis

Azole fungicide-induced oxidative stress leading to apoptosis.

Propiconazole_PI3K_ERK_Pathway_Inhibition Propiconazole-Mediated Inhibition of PI3K/Raf/ERK Signaling cluster_pathway Signaling Pathway cluster_function Cellular Function Propiconazole Propiconazole PI3K PI3K Propiconazole->PI3K Inhibition Raf Raf PI3K->Raf ERK ERK Raf->ERK NET_Formation Neutrophil Extracellular Traps (NETs) Formation ERK->NET_Formation Promotes

Inhibition of the PI3K/Raf/ERK pathway by Propiconazole.

References

Flusilazole vs. Penconazole: A Comparative Guide on Their Efficacy Against Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of fungicides is critical for managing the economically significant plant pathogen, Fusarium oxysporum. This guide provides an objective comparison of two triazole fungicides, Flusilazole and Penconazole, supported by experimental data on their effects on F. oxysporum.

Quantitative Performance Analysis

The in vitro inhibitory effects of this compound and Penconazole on the mycelial growth of Fusarium oxysporum have been evaluated, with their toxicity measured by the half-maximal inhibitory concentration (IC50). The results indicate that both fungicides are potent inhibitors of the pathogen, with this compound demonstrating notably higher toxicity at a lower concentration.

Fungicide (Active Ingredient)Commercial NameIC50 (ppm)Reference
This compoundPunch0.152[1]
PenconazoleTopas0.989[1]

It is important to note that while both are effective, one study found that Penconazole concentrations up to 1.0 µg/mL were insufficient to cause a 50% inhibition in the studied strains, with the EC50 dose for their tested isolates being approximately 1.5–2.0 µg/mL.[2]

Mechanism of Action and Fungal Response

This compound and Penconazole belong to the azole class of fungicides, which act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] They specifically target the lanosterol 14α-demethylase enzyme, which is encoded by the CYP51 gene.[3] Disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.

Fusarium oxysporum can exhibit resistance or adaptation to azole fungicides. One observed mechanism is the overexpression of the CYP51a gene.[4] This increased expression is thought to be an adaptive response of the fungus to the presence of the toxic compound.[4] Additionally, the Hog1-MAPK signaling pathway, which is involved in stress responses, may play a role in the fungus's susceptibility to azole fungicides.[5][6][7]

Experimental Protocols

The following is a detailed methodology for assessing the in vitro efficacy of fungicides against Fusarium oxysporum, based on established protocols.[1]

1. Fungal Isolate and Culture Preparation:

  • A pure culture of Fusarium oxysporum is obtained and maintained on Potato Dextrose Agar (PDA) medium.

  • For experiments, a 7-day-old culture of the fungus is used to ensure active mycelial growth.[1]

2. Fungicide Stock Solution and Dilutions:

  • Stock solutions of this compound and Penconazole are prepared from their commercial formulations.

  • A series of dilutions are made to achieve final concentrations of 0.01, 0.1, 1, 10, 100, 1000, 2000, and 4000 mg/L (ppm) in the PDA medium.[1]

3. Poisoned Food Technique:

  • The required amount of each fungicide dilution is mixed with autoclaved and cooled (approximately 45°C) PDA medium.[1]

  • The fungicide-amended PDA is poured into sterile 7 cm Petri plates and allowed to solidify.[1]

  • A 5 mm mycelial disc from the edge of a 7-day-old F. oxysporum culture is placed aseptically in the center of each plate.[1]

  • Control plates are prepared with PDA medium without any fungicide.[1]

4. Incubation and Data Collection:

  • The inoculated plates are incubated at 18-20°C.[1]

  • Incubation continues until the mycelial growth in the control plates completely covers the surface of the medium (typically after 7 days).[1]

  • The radial growth of the fungal colony is measured in millimeters.

5. Data Analysis:

  • The percentage of mycelial growth inhibition (I%) is calculated using the following formula: I (%) = [(C - T) / C] × 100 Where:

    • C = Average diameter of fungal colony in the control plate.

    • T = Average diameter of fungal colony in the treated plate.[1]

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration using probit analysis.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 7-day-old F. oxysporum Culture Inoculation Inoculation with Fungal Disc FungalCulture->Inoculation 5mm disc FungicideStock Fungicide Stock Solutions (this compound & Penconazole) SerialDilution Serial Dilutions FungicideStock->SerialDilution Dilute PDAMedium Autoclaved PDA Medium PoisonedMedia Fungicide-Amended PDA PDAMedium->PoisonedMedia SerialDilution->PoisonedMedia Mix PoisonedMedia->Inoculation Incubation Incubation (18-20°C, 7 days) Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 InhibitionCalc->IC50

Experimental workflow for fungicide efficacy testing.

azole_moa cluster_cell Fusarium oxysporum Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway cluster_response Fungal Response Ergosterol Ergosterol (Essential for membrane integrity) Lanosterol Lanosterol CYP51A 14α-demethylase (CYP51A) Lanosterol->CYP51A CYP51A->Ergosterol Azoles This compound / Penconazole Azoles->CYP51A Inhibits Gene CYP51A Gene Azoles->Gene Induces Overexpression Hog1 Hog1-MAPK Pathway Azoles->Hog1 Stress Signal Resistance Potential Resistance Gene->Resistance Hog1->Resistance

Mechanism of action of azole fungicides on F. oxysporum.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of flusilazole, a broad-spectrum fungicide. Adhering to these guidelines will not only ensure the safety of your personnel but also build a foundation of trust in your laboratory's commitment to environmental responsibility.

This compound is recognized as a hazardous substance that is harmful if swallowed, suspected of causing cancer, and may cause harm to an unborn child.[1][2][3] It is also toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][4] Therefore, proper disposal is not just a regulatory requirement but a critical aspect of environmental stewardship.

Hazard Profile of this compound

Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. The following table summarizes the key hazards associated with this compound.

Hazard CategoryGHS ClassificationDescription
Acute Toxicity (Oral)H302: Harmful if swallowedIngestion can lead to harmful health effects.[1][3][5]
CarcinogenicityH351: Suspected of causing cancerThere is limited evidence of a carcinogenic effect.[1][2][6]
Reproductive ToxicityH360: May damage fertility or the unborn childMay cause harm to the unborn child.[2][6][7]
Aquatic Hazard (Long-term)H411: Toxic to aquatic life with long lasting effectsPoses a long-term threat to aquatic ecosystems.[4][5]

Procedural Guidance for this compound Disposal

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the decision-making process for managing this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses or a face shield.[8]

  • Body Protection: A lab coat or coveralls is recommended.[8]

  • Respiratory Protection: In case of dust or aerosols, a dust respirator should be worn.[1]

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials, in a designated and clearly labeled hazardous waste container.[1]

    • Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, immediately contain the area.[1]

    • For minor spills, use dry clean-up procedures to avoid generating dust.[1] Absorb the spill with an inert material such as sand or vermiculite and place it in the hazardous waste container.

    • For major spills, alert emergency services and personnel in the area.[1] Prevent the spillage from entering drains or water courses.[1]

  • Container Decontamination and Disposal:

    • Never reuse empty this compound containers for other purposes to avoid cross-contamination.

    • Consult the manufacturer for recycling options.[1]

    • If recycling is not an option, decontaminate the empty container by rinsing it three times with a suitable solvent (e.g., acetone). Collect the rinsate in the hazardous waste container.

    • After decontamination, puncture the container to prevent reuse and dispose of it as instructed by your local waste management authority.[1]

  • Final Disposal:

    • This compound waste is considered hazardous waste and must be disposed of accordingly.[4]

    • Never pour this compound down the sink or into any drains.[1] Sewage systems are not equipped to handle such chemicals.

    • Never dispose of this compound in regular trash.

    • The primary recommended methods for the disposal of this compound waste are:

      • Incineration: In a licensed facility, often after being mixed with a combustible material.[1]

      • Landfill: In a landfill specifically licensed to accept chemical and pharmaceutical waste.[1]

    • Always consult your institution's EHS department and local regulations to ensure full compliance with federal, state, and local laws.[1] Some jurisdictions may have specific programs for collecting unwanted pesticides.

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

FlusilazoleDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_container Container Management cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Designated Hazardous Waste Container ppe->collect_waste spill Spill Occurs collect_waste->spill contain_spill Contain Spill spill->contain_spill Yes decontaminate Triple Rinse Empty Container with Solvent spill->decontaminate No clean_spill Clean Spill with Inert Absorbent contain_spill->clean_spill clean_spill->collect_waste collect_rinsate Collect Rinsate in Hazardous Waste Container decontaminate->collect_rinsate puncture Puncture Container to Prevent Reuse collect_rinsate->puncture consult_ehs Consult EHS & Local Regulations puncture->consult_ehs disposal_options Dispose of Waste via Licensed Facility consult_ehs->disposal_options incineration Incineration disposal_options->incineration landfill Hazardous Waste Landfill disposal_options->landfill end Disposal Complete incineration->end landfill->end

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, your laboratory can effectively manage this compound waste, ensuring a safe working environment and demonstrating a commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Flusilazole, a broad-spectrum fungicide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is recognized as a hazardous substance.[1] It is harmful if swallowed, is suspected of causing cancer, and may damage fertility or an unborn child.[2][3] It can also cause serious eye irritation and may lead to drowsiness or dizziness.[4] Furthermore, it is toxic to aquatic life with long-lasting effects.[3][5]

Personal Protective Equipment (PPE) for this compound

To minimize exposure, all personnel must be equipped with the appropriate PPE when handling this compound. The required level of protection varies depending on the specific task being performed.

OperationRequired PPE
Weighing and Transferring Solid this compound Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant suit, and a NIOSH-approved respirator.[1][6]
Preparing Solutions Chemical safety goggles or a face shield, chemical-resistant gloves, a lab coat or chemical-resistant suit. Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]
General Laboratory Use Chemical safety goggles, chemical-resistant gloves, and a lab coat.[6]
Cleaning Spills Chemical-resistant gloves, boots, and suit; safety goggles or a face shield; and a respirator.[1][6]

Eye Protection: Safety glasses with side shields, chemical safety goggles, or a face shield are necessary to prevent eye contact.[7][8][9]

Skin Protection: A lab coat, chemical-resistant gloves (such as nitrile or neoprene), and closed-toe shoes are mandatory.[8][10][11] For larger quantities or when there is a risk of splashing, a chemical-resistant suit and boots are recommended.[1][6] It is crucial to wash hands thoroughly after handling.[12]

Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form outside of a chemical fume hood or in the event of a spill to avoid inhalation of dust.[1][9][13]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.[6]

  • Store this compound in its original, tightly sealed container.[6][7]

  • The storage area must be cool, dry, and well-ventilated.[1][6][11]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][11]

Handling Procedures:

  • Always read the Safety Data Sheet (SDS) thoroughly before starting any work.[6]

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust generation.[1][6]

  • Avoid breathing dust or vapors.[1][11]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][11][12]

Disposal Plan:

  • Dispose of this compound and its containers as hazardous waste.[1]

  • Consult with your institution's environmental health and safety department for specific disposal protocols.

  • Disposal may involve incineration in a licensed facility or burial in a specifically licensed landfill.[1]

  • Do not allow the substance to enter drains or water courses.[1][11]

  • Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[6] Dispose of the cleaned container in accordance with local, regional, and national regulations.[3][12]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Inspect Container Inspect Container Receive->Inspect Container Store Securely Store Securely Inspect Container->Store Securely Don PPE Don PPE Store Securely->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Handle Compound Handle Compound Prepare Workspace->Handle Compound Collect Waste Collect Waste Handle Compound->Collect Waste Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS

Caption: This diagram outlines the procedural flow for the safe handling of this compound from receipt to disposal.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and prevent unauthorized entry.[6]

  • Alert: Notify your supervisor and the institution's environmental health and safety department.[1]

  • Protect: Wear the appropriate PPE, including a respirator, before attempting to clean the spill.[1][6]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][6]

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6][12]

  • Decontaminate: Clean the spill area thoroughly.[11]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[7] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[7] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1][7] Rinse the skin with plenty of water for 15-20 minutes.[7] Seek medical attention if irritation occurs.[1]

  • Inhalation: Move the person to fresh air.[7] If the person is not breathing, call for emergency medical services and provide artificial respiration if possible.[7]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice.[3][7] If the person is able to swallow, have them sip a glass of water.[7] Do not induce vomiting unless instructed to do so by a medical professional.[7] Never give anything by mouth to an unconscious person.[7]

Emergency Response for this compound Exposure

Emergency Response for this compound Exposure cluster_actions Immediate Actions Exposure Event Exposure Event Remove from Exposure Remove from Exposure Exposure Event->Remove from Exposure Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Remove Contaminated Clothing->Administer First Aid

Caption: This diagram illustrates the critical steps to take in the event of an emergency exposure to this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.